molecular formula C13H20O B11962857 Benzyl hexyl ether CAS No. 61103-84-2

Benzyl hexyl ether

Cat. No.: B11962857
CAS No.: 61103-84-2
M. Wt: 192.30 g/mol
InChI Key: CBXXPNJELNWJCH-UHFFFAOYSA-N
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Description

Benzyl hexyl ether (CAS 61103-84-2) is an organic compound with the molecular formula C 13 H 20 O and a molecular weight of 192.30 g/mol . It is characterized by a slow evaporation rate and an estimated boiling point of 262°C . Its structure consists of a benzyl group linked via an oxygen atom to a hexyl chain, which can be represented by the SMILES notation CCCCCCOCC1=CC=CC=C1 . The primary application of this compound is in olfaction and fragrance research due to its complex odor profile. Analyses describe it as predominantly fruity (85%), green (80%), and floral (72%), with additional sweet, herbal, and balsamic nuances . This makes it a compound of interest for the development and study of sophisticated scent compositions. According to industry recommendations, there are no usage restrictions for this compound across various product categories, including fine fragrance and leave-on or rinse-off personal care products . From a broader chemical perspective, benzyl ethers are a significant class of compounds in synthetic organic chemistry, most notably serving as versatile protecting groups for hydroxyl functions . They are stable under a wide range of basic and acidic conditions but can be cleanly removed via methods such as catalytic hydrogenolysis (e.g., using hydrogen and a palladium-on-carbon catalyst) or oxidative cleavage . This compound can be synthesized through an acid-catalyzed etherification reaction between a benzyl alcohol derivative and hexanol . Furthermore, recent advancements in photoredox catalysis have demonstrated that the benzylic C-H bonds in ethers like this compound can be directly functionalized, for instance, via arylation with cyanoarenes, opening new pathways for the modular synthesis of more complex molecules in medicinal and materials chemistry research . This product is intended for research purposes only and is not meant for human consumption or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61103-84-2

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

hexoxymethylbenzene

InChI

InChI=1S/C13H20O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

CBXXPNJELNWJCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Benzyl hexyl ether chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) Hexyl Ether: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl hexyl ether is an organic compound with applications in the fragrance and chemical synthesis sectors. This document provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols relevant to its synthesis and analysis. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound, systematically named hexoxymethylbenzene, is an aromatic ether. Structurally, it consists of a benzyl group attached to a hexyl group through an ether linkage.

G cluster_benzyl Benzyl Group cluster_hexyl Hexyl Group b1 C b2 C b1->b2 b7 CH₂ b1->b7 b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 b6 C b5->b6 b6->b1 O O b7->O h1 CH₂ h2 CH₂ h1->h2 h3 CH₂ h2->h3 h4 CH₂ h3->h4 h5 CH₂ h4->h5 h6 CH₃ h5->h6 O->h1

Caption: Chemical structure of this compound.

The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name hexoxymethylbenzene[1][2]
CAS Number 61103-84-2[1][2][3][4][5]
Molecular Formula C13H20O[1][2][3][4][5][6]
SMILES CCCCCCOCC1=CC=CC=C1[1][3][5][6]
InChI InChI=1S/C13H20O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3[1][6]
InChIKey CBXXPNJELNWJCH-UHFFFAOYSA-N[1][6]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. These properties have been compiled from various sources and are presented in the table below.

PropertyValue
Molecular Weight 192.30 g/mol [1][2][3][4][5]
Appearance Colorless liquid
Boiling Point (estimated) 262 °C[3][5]
Vapor Pressure (estimated) 0.0087 hPa @ 20°C; 0.0144 hPa @ 25°C[3][5]
Density Not available
Solubility in Water @ 25°C 0.09 g/L[3]
Solubility in Ethanol @ 25°C 4830.55 g/L[3]
Solubility in Methanol @ 25°C 2941.46 g/L[3]
Solubility in Isopropanol @ 25°C 3582.19 g/L[3]
LogP (XLogP3-AA) 3.9[1][2][3][5][6]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 7[4]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for the preparation of ethers. This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, hexan-1-ol is first deprotonated to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Hexan-1-ol Hexan-1-ol Deprotonation 1. Deprotonation of Hexan-1-ol Hexan-1-ol->Deprotonation Benzyl Bromide Benzyl Bromide SN2 2. SN2 Attack by Hexoxide on Benzyl Bromide Benzyl Bromide->SN2 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Deprotonation->SN2 Workup 3. Aqueous Workup and Extraction SN2->Workup Purification 4. Purification (e.g., Distillation) Workup->Purification This compound This compound Purification->this compound

Caption: Williamson ether synthesis workflow for this compound.

Detailed Methodology:

  • Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous hexan-1-ol to a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath. Add sodium hydride (NaH) portion-wise to the stirred solution. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium hexoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add benzyl bromide dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., diethyl ether). Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A general protocol for the analysis of benzyl ethers is provided below.

G Sample Sample Preparation (Dilution in appropriate solvent) Injection Injection into GC Sample->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection and Data Acquisition MassAnalysis->Detection

Caption: Experimental workflow for GC-MS analysis.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation. A representative program could be: initial temperature of 60°C held for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV with a scan range of m/z 40-400.

The resulting mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including a prominent peak at m/z 91 corresponding to the benzyl cation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.

  • ¹H NMR: The spectrum of this compound will show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene (B1212753) protons (-CH₂-) adjacent to the oxygen (around 4.5 ppm), a triplet for the methylene protons of the hexyl group adjacent to the oxygen (-OCH₂-) (around 3.4-3.6 ppm), and signals for the other aliphatic protons of the hexyl chain at higher fields.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the hexyl chain. The carbons attached to the oxygen atom will be shifted downfield.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by:

  • C-O-C stretch: A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹.

  • C-H stretches: Absorptions for aromatic and aliphatic C-H bonds will be observed.

  • C=C stretches: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. GHS hazard classifications indicate that it is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid release to the environment.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The tabulated data and procedural diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to the outlined experimental and safety protocols will ensure the safe and effective use of this compound in a laboratory setting.

References

Physical properties of benzyl hexyl ether, including boiling point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Benzyl (B1604629) Hexyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of benzyl hexyl ether, a versatile organic compound with applications in various scientific fields, including fragrance, pharmaceuticals, and agrochemicals.[1] The following sections detail its key physical characteristics, supported by structured data, generalized experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development professionals.

Core Physical Properties

This compound (CAS No. 61103-84-2) is a colorless liquid with the chemical formula C13H20O.[1][2] It is recognized for its characteristic fruity, green, and floral odor profile.[3] Its molecular structure, consisting of a benzyl group and a hexyl group linked by an ether oxygen, imparts specific physical properties that are critical for its application as a solvent and a synthetic intermediate.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

PropertyValueUnitSource(s)
Molecular Weight192.3 g/mol [2][3]
Boiling Point (estimated)262°C[3]
Flash Point (estimated)105.18°C[3]
Vapor Pressure (estimated)0.0087 @ 20°C; 0.0144 @ 25°ChPa[3]
XLogP3-AA3.9[3]
Solubility Profile

The solubility of a compound is a critical parameter in drug development and formulation science. This compound, with its significant hydrocarbon content, is generally considered non-polar, which dictates its solubility in various media.

The table below outlines the solubility of this compound in water and a range of common organic solvents at 25°C.

SolventSolubility (g/L)Source(s)
Water0.09[3]
Ethanol4830.55[3]
Methanol2941.46[3]
Isopropanol3582.19[3]
Ethyl Acetate9009.92[3]
n-Propanol4069.93[3]
Acetone6267.1[3]
n-Butanol4430.24[3]
Acetonitrile5439.89[3]
Dimethylformamide (DMF)1764.02[3]
Toluene2138.85[3]
Isobutanol2927.15[3]
1,4-Dioxane7525.88[3]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, with a relatively high boiling point, distillation-based methods are appropriate.

Methodology: Distillation Method (ASTM D1078)

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a temperature sensor (thermometer or thermocouple), and a receiving flask.

  • Sample Preparation: A measured volume of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently. The heating rate is controlled to maintain a steady distillation rate.

  • Temperature Reading: The temperature is recorded when the first drop of distillate falls from the condenser and remains constant as the liquid and vapor are in equilibrium. This steady temperature is recorded as the boiling point.

  • Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (101.3 kPa) using a nomograph or the Sidney-Young equation if necessary.

Determination of Solubility

Solubility is determined by preparing a saturated solution of the solute in a specific solvent and then quantifying the concentration of the dissolved solute.

Methodology: Isothermal Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Alternatively, centrifugation can be used to separate the excess solute.

  • Quantification: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibrated standard curve.

  • Calculation: The solubility is then calculated and expressed in grams per liter (g/L) of the solvent.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of a common synthetic route for benzyl ethers and a general workflow for determining physical properties.

G cluster_reactants Reactants cluster_conditions Reaction Conditions benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) williamson Williamson Ether Synthesis benzyl_halide->williamson hexanol Hexan-1-ol hexanol->williamson base Base (e.g., NaH, KOH) base->williamson solvent Solvent (e.g., THF, DMF) solvent->williamson benzyl_hexyl_ether This compound williamson->benzyl_hexyl_ether

Caption: General Williamson Ether Synthesis pathway for this compound.

G cluster_boiling_point Boiling Point Determination cluster_solubility Solubility Determination start Obtain Pure Sample of This compound bp_setup Set up Distillation Apparatus start->bp_setup sol_prepare Prepare Supersaturated Solution in Solvent start->sol_prepare bp_heat Heat Sample & Record Equilibrium Temperature bp_setup->bp_heat bp_correct Correct for Atmospheric Pressure bp_heat->bp_correct data_analysis Data Analysis and Reporting bp_correct->data_analysis sol_equilibrate Equilibrate at Constant Temperature sol_prepare->sol_equilibrate sol_separate Separate Undissolved Solute sol_equilibrate->sol_separate sol_quantify Quantify Concentration of Dissolved Solute (e.g., GC/HPLC) sol_separate->sol_quantify sol_quantify->data_analysis

References

Benzyl hexyl ether CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) Hexyl Ether, a compound of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, with a focus on its applications relevant to research and development.

Chemical Identity and Properties

Benzyl hexyl ether, also known as (hexyloxymethyl)benzene, is an organic compound with the molecular formula C13H20O.[1] Its chemical identifiers and key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 61103-84-2[1]
Molecular Formula C13H20O[1]
Molecular Weight 192.30 g/mol
IUPAC Name 1-(benzyloxy)hexane
Synonyms Benzene, [(hexyloxy)methyl]-, n-Hexyl benzyl ether

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless liquid
Odor Fruity, green, floral[2]
Boiling Point (estimated) 262 °C[2]
Vapor Pressure (estimated) 0.0087 hPa @ 20°C[2]
Solubility in Water 0.09 g/L @ 25°C[2]
Solubility in Ethanol 4830.55 g/L @ 25°C[2]
LogP (XLogP3-AA) 3.9[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common in ether synthesis. One of the most established methods is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve hexan-1-ol in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium hexoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

A referenced synthesis method suggests the reaction of benzyl bromide and hexan-1-ol with iron(II) sulfate at 110 °C for 12 hours, reporting a yield of 98.0%.[1]

G cluster_synthesis Williamson Ether Synthesis Workflow Reactants Hexan-1-ol + NaH in THF Alkoxide Sodium Hexoxide Formation Reactants->Alkoxide Deprotonation Addition Add Benzyl Bromide Alkoxide->Addition Nucleophile Reaction Reflux (12-24h) Addition->Reaction SN2 Reaction Workup Quenching, Extraction, and Washing Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound is primarily utilized as a fragrance ingredient in various consumer products, including perfumes, soaps, and detergents.[3] Its characteristic fruity and floral scent makes it a valuable component in fragrance formulations. It is also used as a solvent and has been mentioned as a potential intermediate in the pharmaceutical and agrochemical industries.[3]

Currently, there is a notable lack of publicly available data on the specific biological activities, mechanisms of action, or its involvement in any signaling pathways relevant to drug development. Further research is required to explore the potential pharmacological or toxicological profile of this compound.

Analytical Quality Control

To ensure the purity and identity of this compound, particularly for research and development purposes, a robust quality control workflow is essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the quality control analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., non-polar DB-5 or similar)

  • Autosampler

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Volumetric flasks and micropipettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile organic solvent (e.g., 10 µg/mL in hexane).

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the oven temperature program. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound.

    • Set the carrier gas flow rate (e.g., helium at 1 mL/min).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

    • Assess the purity of the sample by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.

G cluster_qc GC-MS Quality Control Workflow Sample This compound Sample Preparation Dilution in Volatile Solvent Sample->Preparation Injection GC-MS Injection Preparation->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Total Ion Chromatogram (TIC) & Mass Spectra Detection->DataAcquisition DataAnalysis Identity Confirmation & Purity Assessment DataAcquisition->DataAnalysis Result QC Report DataAnalysis->Result

References

Technical Guide: Safety and Handling of Benzyl Hexyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for benzyl (B1604629) hexyl ether (CAS No. 61103-84-2). The following sections detail the physical and chemical properties, known hazards, handling and storage procedures, emergency response, and the methodologies used to determine key safety data.

Chemical and Physical Properties

This table summarizes the key physical and chemical properties of benzyl hexyl ether. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀O--INVALID-LINK--
Molecular Weight 192.30 g/mol --INVALID-LINK--
CAS Number 61103-84-2--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point (estimated) 262 °C--INVALID-LINK--
Flash Point (estimated) 105.18 °C--INVALID-LINK--
Vapor Pressure (estimated) 0.0087 hPa @ 20°C; 0.0144 hPa @ 25°C--INVALID-LINK--
Solubility in Water 0.09 g/L @ 25°C--INVALID-LINK--
LogP (XLogP3-AA) 3.9--INVALID-LINK--

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its environmental impact.

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Hazardous to the aquatic environment, acute hazardAcute 1WarningH400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardChronic 1WarningH410: Very toxic to aquatic life with long lasting effects

Experimental Protocols for Safety Data Determination

The following are descriptions of the standardized methodologies used to determine key safety and toxicity data. While the specific results for this compound are not available, these protocols outline how such data would be generated.

Acute Oral Toxicity (OECD 420, 423, 425)

The assessment of acute oral toxicity is typically conducted using one of the following OECD guidelines:

  • OECD 420: Fixed Dose Procedure: This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals of a single sex (usually female rats). The procedure is a stepwise process where the outcome of dosing at one level determines the next step. The aim is to identify a dose that causes clear signs of toxicity but no mortality.

  • OECD 423: Acute Toxic Class Method: This is another stepwise procedure using a small number of animals per step. The substance is administered at one of three defined starting doses. The presence or absence of mortality in the first step determines the subsequent dosing strategy. This method allows for the classification of the substance into a GHS toxicity category.

  • OECD 425: Up-and-Down Procedure: This method is the most statistically rigorous of the three and allows for the determination of an LD50 value with a confidence interval. A single animal is dosed at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

Acute Dermal Toxicity (OECD 402)

This guideline is used to assess the adverse effects of a substance following a single, uninterrupted 24-hour dermal application.

  • The test substance is applied uniformly to a shaved area of the skin of a small group of animals (typically rats or rabbits).

  • The treated area is covered with a porous gauze dressing.

  • Observations for signs of toxicity and mortality are made for at least 14 days.

  • This method can be used as a limit test at a high dose level (e.g., 2000 mg/kg) to demonstrate low toxicity or in a full study with multiple dose groups to determine an LD50 value.

Acute Inhalation Toxicity (OECD 403, 436)

These guidelines are used to determine the toxicity of a substance when inhaled.

  • OECD 403: This is the conventional method where groups of animals are exposed to the test substance at several concentration levels for a defined period (usually 4 hours). The main endpoint is mortality, which allows for the calculation of an LC50 value.

  • OECD 436 (Acute Toxic Class Method): Similar to the oral toxic class method, this is a stepwise procedure using a small number of animals per step at fixed concentrations. It is used for hazard classification rather than determining a precise LC50.

Flash Point Determination

The flash point is determined using either a closed-cup or open-cup method.

  • Closed-Cup Methods (e.g., Pensky-Martens, Cleveland Closed Cup): The substance is heated in a closed vessel, and a small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

  • Open-Cup Methods (e.g., Cleveland Open Cup): The substance is heated in an open cup, and a flame is passed over the surface. The flash point is the temperature at which the vapors ignite.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

  • Ventilation: Use this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: Wear a lab coat and closed-toe shoes.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

The following diagram outlines the first aid procedures for different routes of exposure.

FirstAid cluster_exposure Exposure Route cluster_action First Aid Action Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Do_Not_Induce_Vomiting

First Aid Procedures for this compound Exposure

Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

SpillResponse Spill Spill Detected Evacuate Evacuate immediate area and ensure proper ventilation Spill->Evacuate PPE Wear appropriate Personal Protective Equipment (PPE) Evacuate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect the absorbed material into a suitable, labeled container for disposal Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations Clean->Dispose

Logical Workflow for Handling a this compound Spill

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides (CO, CO₂) may be formed during combustion.

Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive safety data sheet (SDS) provided by the manufacturer. Always consult the SDS for the most current and detailed safety information before handling any chemical.

Spectroscopic Profile of Benzyl Hexyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for benzyl (B1604629) hexyl ether. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Benzyl Hexyl Ether (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.25Multiplet5HAromatic protons (C₆H₅)
~4.50Singlet2HBenzylic protons (-CH₂-Ph)
~3.45Triplet2HMethylene protons adjacent to ether oxygen (-O-CH₂-)
~1.60Quintet2HMethylene protons (-O-CH₂-CH₂-)
~1.30Multiplet6HMethylene protons of the hexyl chain
~0.90Triplet3HTerminal methyl protons (-CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~138Quaternary aromatic carbon (C-CH₂)
~128.4Aromatic CH carbons (ortho and meta)
~127.7Aromatic CH carbon (para)
~73Benzylic carbon (-CH₂-Ph)
~70Methylene carbon adjacent to ether oxygen (-O-CH₂-)
~31.8Methylene carbon of the hexyl chain
~29.5Methylene carbon of the hexyl chain
~26.0Methylene carbon of the hexyl chain
~22.7Methylene carbon of the hexyl chain
~14.1Terminal methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
1600, 1495, 1450Medium to WeakAromatic C=C skeletal vibrations
1100StrongC-O-C stretch (ether linkage)
740, 695StrongC-H out-of-plane bending for monosubstituted benzene
Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zProposed FragmentNotes
192[C₁₃H₂₀O]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺Tropylium ion (base peak)
107[C₇H₇O]⁺Benzyl oxonium ion
85[C₆H₁₃]⁺Hexyl cation
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition: Place the assembled salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.

  • Ionization: In the case of Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting/Boiling Point) Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report

Caption: A flowchart illustrating the typical workflow for the spectroscopic identification of a chemical compound.

References

Potential applications of benzyl hexyl ether in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzyl (B1604629) hexyl ether, a member of the ether functional group class, presents a unique combination of properties that make it a valuable, albeit specialized, tool in the arsenal (B13267) of organic chemists. While not as commonly cited as other benzyl ethers, its specific lipophilicity and boiling point offer distinct advantages in certain synthetic applications. This technical guide explores the core applications of benzyl hexyl ether in organic synthesis, focusing on its role as a protecting group, its synthesis via the Williamson ether synthesis, and its potential as a specialty solvent. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its practical implementation in a laboratory setting.

Core Application: Protecting Group for Hexanol

The most prominent application of the benzyl group in organic synthesis is as a protecting group for alcohols, and this compound is the product of protecting 1-hexanol (B41254) in this manner. The benzyl ether linkage is stable to a wide range of reagents, including strong bases, organometallics, and many oxidizing and reducing agents, making it a robust choice for multi-step syntheses.

Key Features of Benzyl Ethers as Protecting Groups:

  • Stability: Resistant to strongly basic and nucleophilic conditions.

  • Facile Cleavage: Can be removed under relatively mild, neutral conditions via catalytic hydrogenolysis.

  • Orthogonality: Can be cleaved in the presence of many other protecting groups, such as silyl (B83357) ethers and acetals.

Synthesis of this compound (Protection of 1-Hexanol)

The primary method for the synthesis of this compound is the Williamson ether synthesis , an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In this case, the hexoxide ion, generated by deprotonating 1-hexanol with a strong base, acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide.

General Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on established methods for Williamson ether synthesis.[1]

Materials:

  • 1-Hexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-hexanol (1.0 eq).

  • Dissolve the 1-hexanol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (1.05 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data (Typical):

ParameterValue
Yield 85-95%
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_alkoxide Alkoxide Formation cluster_etherification Etherification cluster_workup Work-up & Purification Setup 1. Add 1-Hexanol and DMF to flask Cooling1 2. Cool to 0 °C Add_NaH 3. Add NaH portion-wise Cooling1->Add_NaH Stirring1 4. Stir at 0 °C then RT Cooling2 5. Cool to 0 °C Stirring1->Cooling2 Add_BnBr 6. Add Benzyl Bromide Stirring2 7. Stir at RT for 12-16h Add_BnBr->Stirring2 Quench 8. Quench with NH4Cl Stirring2->Quench Extraction 9. Extraction with Et2O Drying 10. Dry and Concentrate Extraction->Drying Purification 11. Column Chromatography Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Cleavage of this compound (Deprotection of 1-Hexanol)

The benzyl group is most commonly removed by catalytic hydrogenolysis, a reaction that is highly efficient and proceeds under neutral conditions. This method offers excellent chemoselectivity, leaving most other functional groups intact.

General Reaction Scheme:

Experimental Protocol: Hydrogenolysis of this compound

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol % palladium) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected 1-hexanol.

Quantitative Data (Typical):

ParameterValue
Yield >95%
Reaction Time 2-12 hours
Temperature Room Temperature
Pressure 1 atm (balloon)

Diagram of the Deprotection Signaling Pathway:

Deprotection_Pathway BHE This compound Adsorption Adsorption onto Catalyst Surface BHE->Adsorption H2 H₂ H2->Adsorption PdC Pd/C Catalyst PdC->Adsorption Cleavage C-O Bond Cleavage (Hydrogenolysis) Adsorption->Cleavage Hexanol 1-Hexanol Cleavage->Hexanol Toluene Toluene Cleavage->Toluene

Caption: Catalytic hydrogenolysis of this compound.

Potential as a Specialty Solvent

Ethers are valued as solvents due to their relative inertness and ability to solvate a range of organic compounds. This compound, with its combination of an aromatic ring and a six-carbon alkyl chain, possesses a unique polarity profile. While not a common laboratory solvent, it could be considered in specific applications where its high boiling point and lipophilicity are advantageous. For instance, it may be a suitable solvent for reactions involving organometallic reagents that require higher temperatures and a non-protic environment. However, there is limited specific data available in the literature to support its widespread use as a solvent.

Role in Fragrance Synthesis

This compound is utilized in the fragrance industry.[1] Its scent profile, likely possessing floral and fruity notes characteristic of both benzyl and hexyl moieties, makes it a component in the formulation of perfumes and other scented products. In this context, its synthesis is a key step in the production of the final fragrance ingredient.

Conclusion

This compound is a valuable molecule in organic synthesis, primarily serving as a protected form of 1-hexanol. The Williamson ether synthesis provides a reliable and high-yielding route to its formation, while catalytic hydrogenolysis offers a mild and efficient method for its cleavage. While its application as a specialty solvent is plausible, it remains an area for further exploration. Its established use in the fragrance industry underscores the versatility of this ether. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should always be taken.

References

An In-depth Technical Guide to Benzyl Hexyl Ether: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) hexyl ether, a versatile organic compound, finds applications across various industries, from fragrances to pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability, synthesis via the Williamson ether synthesis, and detailed analytical methodologies. The document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields, offering detailed experimental protocols and structured data for practical application.

Commercial Availability and Suppliers

Benzyl hexyl ether is commercially available from a range of chemical suppliers, catering to both research and industrial needs. The compound is typically offered in various grades and quantities, with purity levels often exceeding 99%.[1] Key suppliers include major international distributors and specialized chemical manufacturers.

Table 1: Commercial Suppliers of this compound

SupplierGradePurityPackaging SizeCountry of Origin
SR Innovations IndiaIndustrial Grade99%50 LitresIndia
Alive AromaticsPerfumery-1 / 5 / 25 kgIndia
Sigma-AldrichAldrichCPR-250 mg-

Note: This table is not exhaustive and represents a sample of publicly listed suppliers. Availability and specifications should be confirmed with the respective supplier.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61103-84-2[1][2]
Molecular Formula C13H20O[1][2]
Molecular Weight 192.30 g/mol [2]
Appearance Colorless liquid[1]
Odor Profile Fruity, Green, Floral[2]
Boiling Point (est.) 262 °C[2]
XLogP3-AA 3.9[2]
Solubility in water 0.09 g/L @ 25°C[2]
Solubility in ethanol 4830.55 g/L @ 25°C[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5][6] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6] In the case of this compound, hexan-1-ol is first deprotonated with a strong base to form the hexoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.

General Reaction Scheme

G Hexanol Hexan-1-ol BenzylHexylEther This compound Hexanol->BenzylHexylEther Base Strong Base (e.g., NaH) Base->BenzylHexylEther Salt Salt Byproduct (e.g., NaBr) Base->Salt BenzylBromide Benzyl Bromide BenzylBromide->BenzylHexylEther BenzylBromide->Salt

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Formation of the Alkoxide: Hexan-1-ol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium hexoxide.

  • Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.05 equivalents) dissolved in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.[7]

Purification and Analysis

Proper purification and rigorous analysis are essential to ensure the identity and purity of the synthesized this compound.

Purification Workflow

G Crude Crude Product Extraction Liquid-Liquid Extraction (vs. aq. NH4Cl, H2O, Brine) Crude->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification SolventRemoval->Purification Distillation Vacuum Distillation Purification->Distillation High boiling point Chromatography Flash Column Chromatography Purification->Chromatography For high purity PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: Purification Workflow for this compound.

Analytical Techniques

Table 3: Analytical Methods for this compound

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and fraction analysis during chromatography.A non-polar solvent system (e.g., hexane/ethyl acetate) should show a clear separation of the product from the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and hexyl ether linkages, and the aliphatic protons of the hexyl chain. ¹³C NMR: Resonances for the aromatic carbons, the ether carbons, and the aliphatic carbons of the hexyl chain.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity determination and identification of volatile impurities.A single major peak corresponding to this compound with a characteristic mass spectrum.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic C-O-C stretching vibrations for the ether linkage and C-H stretching for aromatic and aliphatic groups.

Applications and Future Directions

This compound is primarily utilized as a fragrance ingredient in perfumes, soaps, and detergents, valued for its green, fruity, and slightly floral aroma.[1] In the pharmaceutical and agrochemical industries, it serves as a solvent and an intermediate in the synthesis of more complex molecules.[1]

For drug development professionals, the benzyl ether moiety is a common protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its relatively straightforward removal by hydrogenolysis.[5] While specific applications of this compound in marketed drugs are not widely documented, its properties make it a candidate for use as a non-polar solvent or as a building block in the synthesis of novel therapeutic agents.

Future research could explore the biological activities of this compound and its derivatives, as well as its potential as a biodegradable and biocompatible solvent in pharmaceutical formulations.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous to the aquatic environment (acute and chronic).[8] Appropriate safety precautions should be taken during its handling and disposal to prevent environmental contamination. Users should consult the Safety Data Sheet (SDS) from their supplier for detailed safety information.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional experimental design and safety assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to the Thermochemical Properties and Stability of Benzyl Hexyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of benzyl (B1604629) hexyl ether. Due to a lack of extensive published experimental data for this specific ether, this document outlines robust experimental protocols for its characterization and presents representative data based on structurally similar compounds. This guide is intended to be a practical resource for professionals involved in research, development, and formulation where benzyl hexyl ether may be considered.

Physicochemical and Thermochemical Properties

This compound is an organic compound with the molecular formula C13H20O[1][2]. It is primarily used as a fragrance ingredient in personal care products and as a solvent[3][4]. A summary of its known and estimated physical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H20O[1][2]
Molecular Weight192.30 g/mol [1][2]
CAS Number61103-84-2[1]
Boiling Point (estimated)262 °C[1]
Vapor Pressure (estimated)0.0087 hPa @ 20°C[1]
XLogP3-AA3.9[1]

Table 2: Thermochemical Properties of Structurally Related Ethers

PropertyCompoundValueSource
Enthalpy of Formation (Liquid)Benzyl Ethyl Ether-[5]
Enthalpy of Formation (Gas)Benzyl Ethyl Ether-[5]
Enthalpy of VaporizationBenzyl Isopentyl Ether46.60 kJ/mol[6]
Ideal Gas Heat Capacity (Cp,gas)Benzyl Isopentyl Ether372.16 J/mol·K (at 522.62 K)[6]
Experimental Protocols for Thermochemical Property Determination

To obtain precise thermochemical data for this compound, the following experimental methodologies are recommended.

The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using a bomb calorimeter[7].

Experimental Protocol:

  • A precisely weighed sample of high-purity this compound is placed in a steel cup within a constant-volume calorimeter, known as a "bomb"[7].

  • The bomb is sealed, filled with excess pure oxygen gas, and submerged in a known mass of water in an insulated container[7].

  • The sample is ignited, and the temperature change of the water is meticulously recorded.

  • The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid[7].

  • The heat released by the combustion of this compound is calculated from the temperature rise and the calorimeter's heat capacity[7].

  • From the balanced chemical equation for the combustion of this compound (C13H20O (l) + 18 O2 (g) → 13 CO2 (g) + 10 H2O (l)), the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law and the known standard enthalpies of formation of CO2 and H2O.

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat capacity of a substance as a function of temperature[8][9][10].

Experimental Protocol:

  • A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan serves as a reference[9].

  • Both the sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen)[8].

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature[9][10]. This difference is directly proportional to the heat capacity of the sample.

  • By integrating the heat capacity data from a low temperature (approaching 0 K) up to the standard temperature (298.15 K), the standard entropy (S°) can be determined.

The following diagram illustrates a general workflow for the experimental determination of key thermochemical properties.

G cluster_main Experimental Workflow for Thermochemical Properties cluster_enthalpy Enthalpy of Formation cluster_heat_capacity Heat Capacity & Entropy start High-Purity this compound Sample bomb_cal Bomb Calorimetry start->bomb_cal dsc Differential Scanning Calorimetry (DSC) start->dsc combustion Combustion in excess O2 bomb_cal->combustion delta_t Measure Temperature Change (ΔT) combustion->delta_t calc_q Calculate Heat of Combustion (q_comb) delta_t->calc_q calc_hf Calculate Enthalpy of Formation (ΔfH°) calc_q->calc_hf results Thermochemical Data Table calc_hf->results heat_flow Measure Heat Flow vs. Temperature dsc->heat_flow calc_cp Calculate Heat Capacity (Cp) heat_flow->calc_cp calc_s Calculate Entropy (S°) via Integration calc_cp->calc_s calc_cp->results calc_s->results G cluster_main Plausible Thermal Decomposition of this compound cluster_radicals Radical Intermediates cluster_products Potential Decomposition Products bhe This compound heat High Temperature (Δ) bhe->heat benzyl_rad Benzyl Radical heat->benzyl_rad Homolytic Cleavage hexyloxy_rad Hexyloxy Radical heat->hexyloxy_rad Homolytic Cleavage toluene Toluene benzyl_rad->toluene Hydrogen Abstraction other Other Products benzyl_rad->other hexanal Hexanal hexyloxy_rad->hexanal β-scission hexanol Hexan-1-ol hexyloxy_rad->hexanol Hydrogen Abstraction hexyloxy_rad->other

References

GHS Hazard Classification of Benzyl Hexyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes.

Introduction

Benzyl (B1604629) hexyl ether (CAS No. 61103-84-2) is an organic compound with applications in various industrial sectors. A thorough understanding of its hazard profile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is crucial for ensuring safe handling, use, and disposal. This guide provides a detailed overview of the available GHS hazard classification for benzyl hexyl ether, highlighting the existing data and identifying areas where information is currently lacking.

GHS Hazard Classification Summary

Based on aggregated data from multiple notifications to the ECHA (European Chemicals Agency) C&L Inventory, this compound has a harmonized GHS classification for its environmental hazards.[1]

Table 1: Harmonized GHS Classification of this compound

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Hazardous to the aquatic environment, acute hazardAcute 1WarningH400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardChronic 1WarningH410: Very toxic to aquatic life with long lasting effects

Note: The classification is based on 38 reports by companies from 1 notification to the ECHA C&L Inventory.[1]

Toxicological and Physicochemical Data

A comprehensive review of publicly available literature and databases reveals a significant lack of experimental data for many of the GHS hazard endpoints for this compound. The available information is summarized below.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C13H20OPubChem[1]
Molecular Weight 192.30 g/mol PubChem[1]
CAS Number 61103-84-2PubChem[1]
EC Number 667-099-6LookChem[2]
Boiling Point (estimated) 262°CTGSC[3]
Vapor Pressure (estimated) 0.0087 hPa @ 20°CTGSC[3]
Water Solubility (estimated) 0.09 g/L @ 25°CTGSC[3]
log Pow (XLogP3-AA) 3.9TGSC[3]
Toxicological Data

There is a notable absence of publicly available, detailed experimental studies on the toxicological profile of this compound for most GHS endpoints. The following table summarizes the data availability.

Table 3: Summary of Available Toxicological Data for this compound

GHS Hazard EndpointData AvailabilitySummary of Findings
Acute Toxicity (Oral, Dermal, Inhalation) No data foundNo experimental studies (e.g., LD50, LC50) were identified in the public domain.
Skin Corrosion/Irritation No data foundNo in vivo or in vitro studies on skin irritation or corrosion were identified.
Serious Eye Damage/Eye Irritation No data foundNo in vivo or in vitro studies on eye irritation were identified.
Respiratory or Skin Sensitization No data foundNo data available to assess the sensitization potential.
Germ Cell Mutagenicity No data foundNo genotoxicity studies (e.g., Ames test, micronucleus assay) were found.
Carcinogenicity No data foundNo long-term carcinogenicity bioassays have been reported.
Reproductive Toxicity No data foundNo studies on reproductive or developmental toxicity were identified.
Specific Target Organ Toxicity (Single and Repeated Exposure) No data foundNo data available to assess target organ toxicity.
Aspiration Hazard No data foundNo data available to assess aspiration hazard.

Environmental Hazard Assessment

The primary documented hazard of this compound is its toxicity to the aquatic environment.

Aquatic Toxicity

The classification of this compound as Aquatic Acute 1 and Aquatic Chronic 1 indicates that it is very toxic to aquatic life and causes long-lasting effects.[1] This classification is typically based on experimental data from studies on representative aquatic organisms (fish, crustaceans, and algae).

Experimental Protocol (General):

Studies to determine aquatic toxicity generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Acute Fish Toxicity (OECD 203): Fish (e.g., rainbow trout, zebrafish) are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.

  • Acute Daphnia Toxicity (OECD 202): Invertebrates like Daphnia magna are exposed for 48 hours, and the concentration that causes immobilization in 50% of the organisms (EC50) is calculated.

  • Algae Growth Inhibition Test (OECD 201): The effect of the substance on the growth of algae (e.g., Pseudokirchneriella subcapitata) is measured over 72 hours to determine the concentration that inhibits growth by 50% (EC50).

GHS Classification Workflow and Data Gaps

The following diagram illustrates the logical workflow for GHS hazard classification and highlights the current data gaps for this compound.

GHS_Classification_Workflow cluster_data Data Gathering cluster_evaluation Hazard Evaluation cluster_classification GHS Classification physchem_data Physicochemical Properties phys_haz Physical Hazards - Flammability - Reactivity - Explosivity physchem_data->phys_haz available Available physchem_data->available Basic Properties tox_data Toxicological Data health_haz Health Hazards - Acute Toxicity - Irritation/Corrosion - Sensitization - Mutagenicity - Carcinogenicity - Reproductive Tox. - STOT - Aspiration tox_data->health_haz not_available Not Available tox_data->not_available Most Endpoints eco_tox_data Ecotoxicological Data env_haz Environmental Hazards - Aquatic Toxicity - Hazard to Ozone Layer eco_tox_data->env_haz eco_tox_data->available Aquatic Toxicity Data (Inferred from Classification) classification Assign Hazard Class, Category, Pictogram, Signal Word, H-Statement health_haz->classification env_haz->classification phys_haz->classification

Caption: GHS classification workflow for this compound, indicating available and missing data.

Conclusion for Researchers and Drug Development Professionals

The current, harmonized GHS classification for this compound is limited to its significant hazard to the aquatic environment. For professionals in research and drug development, this indicates that stringent measures must be taken to prevent its release into aquatic systems.

The profound lack of data for all human health hazard endpoints is a critical consideration. In the absence of such data, a precautionary approach should be adopted. It is recommended to handle this compound as a substance of unknown toxicity, employing robust engineering controls (e.g., fume hoods), and appropriate personal protective equipment (gloves, eye protection) to minimize potential exposure. For any application involving this chemical, further toxicological testing would be necessary to fully characterize its hazard profile and ensure worker and environmental safety.

References

Methodological & Application

Application Notes and Protocols for Benzyl Hexyl Ether as a High-Boiling Point Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of benzyl (B1604629) hexyl ether as a potential high-boiling point solvent for various organic reactions. Due to a lack of specific documented applications in peer-reviewed literature for the target reactions, this document combines the known physical and chemical properties of benzyl hexyl ether with generalized protocols for key organic reactions where a high-boiling point ethereal solvent could be advantageous.

Introduction to this compound

This compound is a colorless liquid with a faint, pleasant odor. Its chemical structure features a benzyl group and a hexyl group linked by an ether bond. This combination of an aromatic and a long aliphatic chain results in a high boiling point and good solubility for a range of organic compounds, making it a candidate for use as a high-temperature solvent in organic synthesis.[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Its high boiling point, estimated to be around 262 °C, and low vapor pressure are particularly noteworthy for high-temperature applications.[2]

PropertyValueReference
CAS Number 61103-84-2[2][3]
Molecular Formula C₁₃H₂₀O[2][3]
Molecular Weight 192.30 g/mol [3]
Boiling Point (estimated) 262 °C[2]
Appearance Colorless Liquid[1]
Solubility in Water Very low[2]
Solubility in Organic Solvents Soluble in ethanol, methanol, isopropanol, and ethyl acetate.[2]
Vapor Pressure (estimated) 0.0087 hPa @ 20°C; 0.0144 hPa @ 25°C[2]

Potential Applications in Organic Synthesis

While specific examples are scarce in the literature, the properties of this compound suggest its utility in several types of organic reactions that benefit from elevated temperatures:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): High temperatures can enhance reaction rates and improve the reactivity of challenging substrates.[4][5] The inert nature of an ether solvent is beneficial for sensitive catalytic systems.

  • Grignard Reactions: Although ethereal solvents are standard for Grignard reagent formation, the high boiling point of this compound is generally not advantageous and may promote side reactions like Wurtz coupling. Caution is advised for such applications.

  • Nanoparticle Synthesis: High-boiling point ethers are often used in the thermal decomposition synthesis of nanoparticles. However, some studies have noted that the use of benzyl ether can lead to reproducibility issues due to the formation of byproducts.[6][7]

  • Other High-Temperature Reactions: It could potentially be used in other reactions requiring high temperatures, such as certain condensation or rearrangement reactions.

Generalized Experimental Protocols

The following protocols are generalized procedures for key organic reactions. They are intended to serve as a starting point for researchers considering the use of a high-boiling point ether solvent like this compound. Note: These protocols have not been specifically validated with this compound and would require optimization.

This protocol describes a typical palladium-catalyzed cross-coupling between an aryl halide and a boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add aryl halide, boronic acid, base, and palladium catalyst to a reaction flask. B Add this compound as the solvent. A->B C Degas the mixture with an inert gas (e.g., Argon). B->C D Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring. C->D E Monitor the reaction progress by TLC or GC/LC-MS. D->E F Cool the reaction mixture and quench with water. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: Workflow for a generalized Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol)

  • This compound (5-10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add this compound as the solvent.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) under the inert atmosphere with vigorous stirring.

  • Monitor the reaction by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol outlines a typical palladium-catalyzed reaction between an aryl halide and an alkene.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add aryl halide, alkene, base, and palladium catalyst to a reaction flask. B Add this compound as the solvent. A->B C Degas the mixture with an inert gas (e.g., Argon). B->C D Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring. C->D E Monitor the reaction progress by TLC or GC/LC-MS. D->E F Cool the reaction mixture and filter off any solids. E->F G Partition the filtrate between water and an organic solvent. F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: Workflow for a generalized Heck reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol)

  • Ligand (e.g., PPh₃, 0.02-0.10 mmol)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol)

  • This compound (5-10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine the aryl halide, palladium catalyst, ligand, and base.

  • Add this compound, followed by the alkene.

  • Seal the vessel and purge with an inert gas.

  • Heat the mixture to the target temperature (e.g., 110 °C) with stirring.

  • After the reaction is complete, cool to room temperature.

  • Dilute with a suitable solvent and filter to remove any insoluble material.

  • Wash the filtrate with water, dry the organic phase, and concentrate.

  • Purify the residue by column chromatography.

Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis. A generalized protocol is provided below.

Williamson_Ether_Synthesis A Deprotonation of Hexanol B Nucleophilic Attack A->B Generation of Hexoxide C Formation of this compound B->C SN2 Reaction D Work-up and Purification C->D Isolation of Product

Caption: Key steps in the Williamson ether synthesis of this compound.

Materials:

  • Hexan-1-ol

  • Strong base (e.g., NaH, KH)

  • Benzyl halide (e.g., benzyl bromide, benzyl chloride)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve hexan-1-ol in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the strong base portion-wise.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Slowly add the benzyl halide to the solution.

  • The reaction may be heated to ensure completion.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude this compound by vacuum distillation.

Logical Relationship of Solvent Properties in High-Temperature Cross-Coupling

The choice of a high-boiling point solvent like this compound can influence multiple aspects of a cross-coupling reaction. The following diagram illustrates these relationships.

Solvent_Properties_Influence cluster_properties Solvent Properties cluster_effects Reaction Parameters Affected cluster_outcome Overall Reaction Outcome HighBoilingPoint High Boiling Point ReactionRate Increased Reaction Rate HighBoilingPoint->ReactionRate SubstrateScope Broader Substrate Scope (less reactive substrates) HighBoilingPoint->SubstrateScope SideReactions Potential for Side Reactions HighBoilingPoint->SideReactions can increase InertNature Inert Nature (Ether) CatalystStability Catalyst Stability InertNature->CatalystStability Solubility Solubilizing Power Solubility->ReactionRate Yield Reaction Yield ReactionRate->Yield SubstrateScope->Yield CatalystStability->Yield SideReactions->Yield can decrease Purity Product Purity SideReactions->Purity can decrease

Caption: Influence of solvent properties on cross-coupling reaction outcomes.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound possesses physical properties that make it a theoretically suitable high-boiling point solvent for certain organic reactions. However, the lack of documented applications in the scientific literature for common transformations like Suzuki-Miyaura and Heck couplings suggests that it is not a widely adopted solvent for these purposes. The provided generalized protocols can serve as a foundation for researchers wishing to explore its utility, but significant optimization would be required. Researchers should also consider potential drawbacks, such as reproducibility issues reported in other contexts.

References

Application Notes and Protocols: Benzyl Hexyl Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the benzyl (B1604629) group, specifically in the formation of benzyl hexyl ether, as a robust protecting group for hexanol and related primary alcohols. The benzyl ether is a widely utilized protecting group in organic synthesis due to its ease of installation, general stability under a variety of reaction conditions, and versatile deprotection methods.

Introduction

In multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the selective protection and deprotection of functional groups is paramount. The hydroxyl group is one of the most common and reactive functional groups, often requiring protection to prevent unwanted side reactions. The benzyl ether is a stalwart among alcohol protecting groups, offering a balance of stability and selective cleavage. This protocol focuses on the protection of a primary alcohol, hexanol, as this compound.

Benzyl ethers are generally stable to a wide range of acidic and basic conditions, making them compatible with many synthetic transformations.[1][2][3] Their removal is most commonly achieved by catalytic hydrogenolysis, a mild and efficient method.[1][3][4][5] Alternative deprotection strategies, such as oxidative cleavage, provide orthogonality to other protecting groups that may be sensitive to hydrogenation.[2][4][5]

Data Presentation

The following tables summarize typical reaction conditions for the protection of alcohols as benzyl ethers and their subsequent deprotection. These conditions are generally applicable to the formation and cleavage of this compound.

Table 1: Conditions for Protection of Alcohols as Benzyl Ethers (Williamson Ether Synthesis)

Reagent SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Benzyl Bromide (BnBr)Sodium Hydride (NaH)Tetrahydrofuran (THF) or Dimethylformamide (DMF)0 to Room Temp85-95[5][6]
Benzyl Chloride (BnCl)Sodium Hydride (NaH)Tetrahydrofuran (THF) or Dimethylformamide (DMF)0 to Room Temp80-90[7]
Benzyl Bromide (BnBr)Potassium Hydroxide (KOH)Toluene or neatRoom Temp to 9090-98[8]

Table 2: Conditions for Deprotection of Benzyl Ethers

MethodReagent SystemSolventTemperature (°C)Typical Yield (%)Reference
Catalytic HydrogenolysisH₂ (gas), 10% Pd/CMethanol (B129727) (MeOH), Ethanol (B145695) (EtOH), or Ethyl Acetate (B1210297) (EtOAc)Room Temp95-100[3][4]
Transfer Hydrogenation1,4-Cyclohexadiene, 10% Pd/CEthanol (EtOH)Room Temp to Reflux90-98[4][5]
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Dichloromethane (CH₂Cl₂)/H₂O0 to Room Temp80-95[2][3][5]
Strong Acid CleavageTrifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)Room TempSubstrate Dependent[5]

Experimental Protocols

Protocol 1: Protection of Hexanol as this compound via Williamson Ether Synthesis

This protocol describes the formation of this compound from hexanol and benzyl bromide using sodium hydride as the base.

Materials:

  • Hexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents).

  • Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add hexanol (1.0 equivalent) dropwise to the stirred slurry. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis

This protocol describes the cleavage of the benzyl ether to regenerate hexanol using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Celite® or other filter aid

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).

  • Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected hexanol.

  • If necessary, purify the product further by distillation or column chromatography.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Hexanol Hexanol (R-OH) Alkoxide Hexoxide Anion (R-O⁻) Hexanol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide BnHexEther This compound (R-OBn) Alkoxide->BnHexEther SN2 Attack BnBr Benzyl Bromide (Bn-Br) BnBr->BnHexEther BnHexEther_deprotect This compound (R-OBn) BnHexEther->BnHexEther_deprotect Protected Alcohol for further reactions Deprotected_Hexanol Hexanol (R-OH) H2_PdC H₂ / Pd/C H2_PdC->Deprotected_Hexanol Toluene Toluene BnHexEther_deprotect->Deprotected_Hexanol Hydrogenolysis BnHexEther_deprotect->Toluene

Caption: Workflow for the protection of hexanol as this compound and subsequent deprotection.

Benzyl_Ether_Protecting_Group_Relationships ProtectingGroups Alcohol Protecting Groups EtherGroups Ether Protecting Groups ProtectingGroups->EtherGroups SilylEthers Silyl Ethers (e.g., TBDMS, TIPS) ProtectingGroups->SilylEthers Esters Ester Protecting Groups (e.g., Acetate, Benzoate) ProtectingGroups->Esters BenzylType Benzyl-Type Ethers EtherGroups->BenzylType AlkylEthers Simple Alkyl Ethers (e.g., Methyl, t-Butyl) EtherGroups->AlkylEthers BenzylHexylEther This compound BenzylType->BenzylHexylEther PMB_Ether p-Methoxybenzyl (PMB) Ether BenzylType->PMB_Ether

Caption: Classification of this compound within the hierarchy of alcohol protecting groups.

References

Application Notes and Protocols: Benzyl Hexyl Ether in Fragrance and Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) hexyl ether is a synthetic aroma chemical valued in the fragrance and perfumery industry for its unique olfactory profile. It possesses a complex scent characterized by fruity, green, and floral notes, with nuances of jasmine and gardenia.[1] This versatile ingredient is utilized to impart freshness and a natural floral character to a variety of fragrance compositions, particularly in floral and fruity accords. Beyond its use in fine fragrances, it also finds application in personal care products and detergents.[1] This document provides detailed application notes, experimental protocols for its synthesis and use, and relevant physicochemical data for researchers and professionals in the field.

Physicochemical and Olfactory Properties

Benzyl hexyl ether's utility in fragrance formulations is largely dictated by its physical and sensory characteristics. A summary of these properties is presented below.

Table 1: Physicochemical and Olfactory Properties of this compound

PropertyValueReference
Chemical Name This compound[2]
CAS Number 61103-84-2[3]
Molecular Formula C13H20O[2][3]
Molecular Weight 192.30 g/mol [2]
Appearance Colorless liquid[1]
Odor Profile Fruity, green, slightly sharp floral (jasmine, gardenia)[1][3]
Boiling Point 262 °C (estimated)[3]
Vapor Pressure 0.0087 hPa @ 20°C (estimated)[3]
Solubility Soluble in ethanol (B145695); insoluble in water[3]
LogP 3.78 - 3.9[4]

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process benzyl_bromide Benzyl Bromide sn2 SN2 Reaction benzyl_bromide->sn2 Attacked by Hexoxide hexanol Hexan-1-ol deprotonation Deprotonation of Hexan-1-ol hexanol->deprotonation Reacts with base Strong Base (e.g., NaH) base->deprotonation solvent Aprotic Solvent (e.g., THF) solvent->sn2 Reaction Medium deprotonation->sn2 Forms Hexoxide workup Aqueous Work-up & Extraction sn2->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from benzyl bromide and hexan-1-ol.

Materials:

  • Hexan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Alkoxide Formation:

    • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add hexan-1-ol (1.0 equivalent).

    • Add anhydrous THF to dissolve the alcohol.

    • Cool the flask to 0°C in an ice bath.

    • Carefully and portion-wise, add sodium hydride (1.1 equivalents) to the stirred solution.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium hexoxide.

  • Ether Synthesis:

    • Cool the sodium hexoxide solution back to 0°C.

    • Add benzyl bromide (1.0 equivalent) dropwise using a dropping funnel over 30 minutes to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to yield the final product.

Application in Fragrance Formulations

This compound is primarily used as a modifier and blender in floral fragrances, especially those centered around jasmine and gardenia.[1] It contributes a green and fruity lift to the top and heart notes of a perfume.

Logical Workflow for Fragrance Formulation

G cluster_concept Fragrance Concept cluster_base Base Accord cluster_modifiers Modifiers cluster_fixatives Fixatives cluster_evaluation Evaluation & Refinement concept Jasmine/Gardenia Floral base_components Benzyl Acetate, Linalool, Indole concept->base_components evaluation Olfactory Evaluation base_components->evaluation bhe This compound bhe->evaluation Adds Green, Fruity Lift other_modifiers Hedione, Hexyl Cinnamic Aldehyde other_modifiers->evaluation fixatives Musks, Benzyl Salicylate fixatives->evaluation refinement Formula Adjustment evaluation->refinement refinement->evaluation

Caption: Workflow for incorporating this compound in a floral fragrance.

Example Protocol: Jasmine Fragrance Concentrate

This protocol provides a representative formula for a jasmine-type fragrance concentrate. This compound can be incorporated to enhance the green and fruity facets of the jasmine accord.

Table 2: Example Jasmine Fragrance Formulation

IngredientParts by Weight (of 1000)Olfactory Contribution
Benzyl Acetate250Sweet, fruity, jasmine
Hedione (Methyl Dihydrojasmonate)150Radiant, floral, jasmine
Linalool100Floral, woody, fresh
Benzyl Alcohol100Faintly sweet, floral
Hexyl Cinnamic Aldehyde100Floral, jasmine, waxy
This compound 50 Green, fruity, floral lift
Indole (10% solution)30Animalic, floral
Ylang Ylang Oil20Sweet, floral, spicy
Benzyl Salicylate150Faintly sweet, balsamic, fixative
Musk Ketone50Musk, sweet, powdery, fixative
Total 1000

Protocol for Compounding:

  • Preparation: Ensure all glassware is clean and dry. Weigh each ingredient accurately using a calibrated scale.

  • Mixing: In a glass beaker, combine the liquid ingredients first, starting with the most viscous materials.

  • Dissolving Solids: If using solid ingredients like Musk Ketone, gently warm the mixture slightly to aid dissolution.

  • Addition of this compound: Add the this compound to the blend and stir until homogeneous.

  • Maturation: Allow the concentrate to mature for at least 48 hours in a cool, dark place to allow the different components to meld and the fragrance to fully develop.

  • Dilution: The final concentrate can be diluted in ethanol to the desired concentration (e.g., Eau de Parfum, Eau de Toilette).

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.

G cluster_olfactory_epithelium Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces ion_channel cAMP-gated Ion Channel cAMP->ion_channel Opens depolarization Depolarization ion_channel->depolarization Ca2+/Na+ influx action_potential Action Potential depolarization->action_potential brain Olfactory Bulb (Brain) action_potential->brain Signal Transmitted

Caption: General Olfactory Signaling Pathway.

Safety and Regulatory Information

This compound is classified as hazardous to the aquatic environment.[2] Appropriate handling and disposal procedures should be followed. For cosmetic applications, adherence to the guidelines and concentration limits set by regulatory bodies such as the International Fragrance Association (IFRA) is mandatory. It is the responsibility of the formulator to ensure the safe use of this ingredient in the final product.

Conclusion

This compound is a valuable synthetic aroma chemical that offers a unique combination of fruity, green, and floral notes. Its application in jasmine and gardenia type fragrances allows for the creation of fresh and vibrant compositions. The provided protocols for its synthesis and incorporation into fragrance formulations, along with the summarized physicochemical data, serve as a comprehensive resource for professionals in the field of fragrance and perfumery.

References

Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This application note details the protocol for the synthesis of benzyl (B1604629) ethers, which are crucial intermediates and protecting groups in the fields of medicinal chemistry and drug development. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a benzyl halide.[1][2][3] Benzyl ethers are widely utilized as protecting groups for alcohols and phenols due to their stability under various reaction conditions and their facile cleavage under mild hydrogenolysis conditions.[4]

Mechanism of the Williamson Ether Synthesis

The synthesis of benzyl ethers via the Williamson method is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The reaction is initiated by the deprotonation of an alcohol or phenol (B47542) using a suitable base to form a potent nucleophile, the alkoxide or phenoxide ion. This nucleophile then attacks the electrophilic carbon of the benzyl halide, displacing the halide leaving group in a single, concerted step.[2][5] The use of primary halides, such as benzyl bromide or benzyl chloride, is ideal for this reaction as it minimizes the competing E2 elimination reaction.[2][4][5]

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

This protocol outlines a general procedure for the synthesis of benzyl phenyl ether from phenol and benzyl bromide.

Materials and Reagents:

  • Phenol

  • Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Reaction Setup:

The reaction should be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried before use.

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a stir bar, dissolve phenol (1.0 eq) in DMF or acetonitrile. To this solution, add powdered sodium hydroxide or potassium hydroxide (1.1 eq) portion-wise while stirring. The reaction mixture may gently warm up. Stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

  • Addition of Benzyl Halide: Slowly add benzyl bromide (1.05 eq) to the reaction mixture dropwise using a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to 50-100 °C and stir for 1-8 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude benzyl phenyl ether.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Williamson ether synthesis of benzyl ethers.

ParameterValue/RangeReference
Substrates Primary Alcohols, Phenols[1][5]
Benzylating Agent Benzyl bromide, Benzyl chloride[4][6]
Base NaH, KH, NaOH, KOH, K₂CO₃, Ag₂O[1][6]
Solvent DMF, DMSO, Acetonitrile, THF[1][2][5]
Reaction Temperature 50 - 100 °C[5]
Reaction Time 1 - 8 hours[5]
Typical Yield 50 - 95% (lab scale)[5]

Phase Transfer Catalysis

For reactions involving immiscible aqueous and organic phases, such as using aqueous NaOH, a phase transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can significantly improve the reaction rate.[7] The PTC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the alcohol or phenol, and subsequently, the transfer of the resulting alkoxide/phenoxide to the organic phase to react with the benzyl halide.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Williamson ether synthesis of benzyl ethers.

Williamson_Ether_Synthesis_Workflow A Reactants (Alcohol/Phenol, Base) C Alkoxide/Phenoxide Formation A->C B Solvent (e.g., DMF) B->C D Benzyl Halide Addition C->D Stir 30 min E Reaction (Heating & Stirring) D->E Heat to 50-100 °C F Work-up (Quenching, Extraction) E->F 1-8 hours G Purification (Column Chromatography) F->G H Pure Benzyl Ether G->H

Caption: Experimental workflow for benzyl ether synthesis.

References

Application Notes and Protocols for the Purification of Crude Benzyl Hexyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining highly pure intermediates is critical for the synthesis of active pharmaceutical ingredients and other target molecules. Benzyl (B1604629) hexyl ether, a common building block and intermediate, is often synthesized via methods like the Williamson ether synthesis, which can result in a crude product containing unreacted starting materials, by-products, and residual solvents. This document provides detailed application notes and protocols for the effective purification of crude benzyl hexyl ether, ensuring its suitability for downstream applications.

Introduction

The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of a benzyl halide with a hexyl alkoxide.[1][2] Common impurities in the crude product can include unreacted benzyl bromide or chloride, hexanol, and by-products from elimination reactions.[3] A multi-step purification strategy is typically employed, beginning with an extractive workup to remove water-soluble and acidic or basic impurities, followed by a high-resolution purification technique such as vacuum distillation or column chromatography to separate the target ether from components with similar physical properties.

Purification Strategies Overview

A general workflow for the purification of crude this compound is outlined below. The selection of the final purification step between vacuum distillation and column chromatography depends on the nature of the impurities, the required purity level, and the scale of the reaction.

PurificationWorkflow crude Crude this compound workup Aqueous Extractive Workup crude->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation chromatography Column Chromatography concentration->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

Data Presentation: Purification Parameters

The following tables summarize the key quantitative parameters for the described purification protocols.

Table 1: Extractive Workup Parameters

ParameterValue
Organic SolventDiethyl ether or Ethyl acetate (B1210297)
Volume of Organic Solvent3-5 mL per gram of crude product
Aqueous Wash 11 M Sodium Hydroxide (B78521) (NaOH)
Aqueous Wash 2Saturated Sodium Chloride (Brine)
Volume of Aqueous WashesEqual to the volume of the organic phase
Number of Washes2-3 with each aqueous solution
Drying AgentAnhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Table 2: Vacuum Distillation Parameters

ParameterValue
Estimated Boiling Point (Atmospheric)262 °C[4]
Recommended Distillation Pressure1-10 mmHg
Expected Boiling Point Range at Reduced Pressure100-150 °C
Heating Bath Temperature20-30 °C above the expected boiling point

Table 3: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica (B1680970) Gel (230-400 mesh)
Mobile Phase (Eluent)Hexane (B92381)/Ethyl Acetate Gradient (e.g., 99:1 to 90:10)
Target Rf Value in TLC~0.3-0.4
Sample LoadingDry loading or wet loading in minimal solvent
Purity Assessment of FractionsThin-Layer Chromatography (TLC)

Experimental Protocols

Protocol 1: Aqueous Extractive Workup

This protocol is designed to remove water-soluble impurities, as well as acidic (e.g., unreacted phenol (B47542) if used as a starting material) or basic contaminants from the crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in 3-5 volumes of diethyl ether or ethyl acetate in a separatory funnel.

  • Base Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, invert, and vent to release pressure. Shake the funnel for 30-60 seconds and then allow the layers to separate. Drain the lower aqueous layer. Repeat this wash one to two more times.

  • Brine Wash: Add an equal volume of saturated brine solution to the organic layer in the separatory funnel. Shake and allow the layers to separate. Drain the aqueous layer. This wash helps to remove residual water and salts from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude, washed this compound.

ExtractiveWorkup start Crude Product in Organic Solvent base_wash Wash with 1M NaOH start->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry with Na₂SO₄ or MgSO₄ brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Washed Product filter_concentrate->product

Caption: Extractive workup workflow.
Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound, especially on a larger scale, as it allows for distillation at a lower temperature, preventing thermal decomposition.[4]

Materials:

  • Crude, washed this compound

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum pump with a pressure gauge

  • Heating mantle or oil bath

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Place the crude, washed this compound into the round-bottom flask along with a stir bar or boiling chips.

  • Applying Vacuum: Connect the vacuum pump to the apparatus and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Begin heating the distillation flask with a heating mantle or oil bath. The temperature should be gradually increased.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. The boiling point will depend on the vacuum achieved. Discard any initial forerun and monitor the temperature closely. A sharp, stable boiling point indicates the collection of the pure product.

  • Completion: Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is ideal for small-scale purifications or when impurities have boiling points very close to that of this compound.

Materials:

  • Crude, washed this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude material in various ratios of hexane and ethyl acetate. The ideal system will give the this compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 99:1 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be used to improve separation.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ChromatographySteps tlc 1. TLC for Eluent Selection packing 2. Column Packing with Silica Gel tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution with Solvent Gradient loading->elution collection 5. Fraction Collection elution->collection analysis 6. TLC Analysis of Fractions collection->analysis combine 7. Combine Pure Fractions analysis->combine concentrate 8. Solvent Removal combine->concentrate product Pure Product concentrate->product

Caption: Steps in column chromatography purification.

Purity Assessment

The purity of the final this compound product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS can provide a quantitative measure of purity and identify any remaining volatile impurities, while NMR spectroscopy will confirm the chemical structure and the absence of proton or carbon signals corresponding to impurities.

References

Application Notes and Protocols for Nanoparticle Synthesis in Benzyl Hexyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of benzyl (B1604629) hexyl ether as a reaction medium in the synthesis of nanoparticles. While benzyl ether is more commonly cited in the literature for this purpose, benzyl hexyl ether presents a viable alternative with a slightly lower boiling point. This document outlines the principles of thermal decomposition synthesis in high-boiling-point ethers, addresses challenges such as reproducibility, and provides a detailed protocol for the synthesis of iron oxide nanoparticles, adapted for this compound.

Introduction to High-Boiling-Point Ethers in Nanoparticle Synthesis

High-boiling-point organic solvents are crucial for the synthesis of high-quality nanocrystals through methods like thermal decomposition. These solvents allow for the high temperatures required to decompose organometallic precursors, leading to the nucleation and growth of nanoparticles. Ethers, such as benzyl ether and potentially this compound, are effective media for these reactions due to their thermal stability and ability to coordinate with precursors and surface ligands.

Properties of this compound:

PropertyValue
Molecular FormulaC13H20O[1][2]
Molecular Weight192.30 g/mol [1][2]
Estimated Boiling Point262°C[1]
SolubilityInsoluble in water; miscible with many organic solvents.

Note: The boiling point of this compound (est. 262°C) is lower than that of benzyl ether (295-298°C)[1]. This will necessitate adjustments to synthesis temperatures to avoid excessive solvent loss and ensure controlled reaction kinetics.

Challenges and Considerations: The Case of Benzyl Ether

Research on nanoparticle synthesis in benzyl ether has highlighted issues with reproducibility. This has been attributed to the oxidation of benzyl ether at high temperatures, leading to the formation of byproducts such as benzaldehyde, benzyl benzoate, and benzoic acid. These byproducts can act as ligands or reducing agents, influencing the size, shape, and stoichiometry of the resulting nanoparticles. In some optimized protocols, benzoic acid, an oxidation byproduct, has been identified as a necessary component for stabilizing intermediates and achieving consistent results in the synthesis of FeWOx nanocrystals.

When using this compound, it is important to consider that similar oxidation processes may occur, potentially affecting the reproducibility of the synthesis. Careful control of the atmosphere (e.g., using an inert gas like nitrogen or argon) and consistent heating protocols are crucial.

Experimental Protocol: Synthesis of Iron Oxide Nanoparticles in this compound

This protocol is adapted from established methods for the thermal decomposition of iron(III) acetylacetonate (B107027) in high-boiling-point ethers.

Materials:

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Heating and Reaction cluster_2 Cooling and Precipitation cluster_3 Washing and Isolation A Mix Fe(acac)3, oleic acid, oleylamine, and this compound in a three-neck flask B Attach condenser and thermocouple A->B C Purge with inert gas (N2 or Ar) B->C D Heat to 60°C while stirring C->D E Heat to 200°C at a controlled rate (e.g., 10°C/min) D->E F Hold at 200°C for 30 minutes E->F G Heat to reflux (approx. 250-260°C) F->G H Maintain reflux for 1 hour G->H I Cool reaction mixture to room temperature H->I J Add ethanol to precipitate nanoparticles I->J K Centrifuge to collect nanoparticles J->K L Discard supernatant K->L M Redisperse in toluene/hexane and re-precipitate with ethanol (repeat 2-3 times) L->M N Dry the final nanoparticle product M->N

Caption: Workflow for the synthesis of iron oxide nanoparticles.

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask, combine iron(III) acetylacetonate (2 mmol, ~0.706 g), oleic acid (6 mmol, ~1.9 mL), oleylamine (6 mmol, ~2.0 mL), and this compound (20 mL).

  • Equip the flask with a magnetic stir bar, a condenser, and a thermocouple connected to a temperature controller.

  • Purge the flask with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen. Maintain a gentle inert gas flow throughout the reaction.

  • Heating and Reaction:

    • Heat the mixture to 60°C with vigorous stirring.

    • Increase the temperature to 200°C at a controlled rate (e.g., 10°C/min).

    • Hold the temperature at 200°C for 30 minutes. The color of the solution should turn from red to brownish-black.

    • Increase the temperature to reflux (approximately 250-260°C, monitor carefully to stay below the boiling point of this compound) and maintain for 1 hour.

  • Cooling and Precipitation:

    • After the reflux period, turn off the heating and allow the mixture to cool to room temperature.

    • Add 40 mL of ethanol to the cooled mixture to precipitate the nanoparticles.

  • Washing and Isolation:

    • Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant.

    • To wash the nanoparticles, redisperse the pellet in a minimal amount of toluene or hexane and then re-precipitate with excess ethanol.

    • Repeat the washing step two more times to remove residual reactants and solvent.

    • After the final wash, dry the nanoparticle pellet under vacuum.

Data Presentation: Expected Outcomes and Characterization

The properties of the synthesized iron oxide nanoparticles will depend on the precise reaction conditions. The following table provides a general expectation for characterization results, which should be confirmed experimentally.

ParameterExpected ResultCharacterization Technique
Size 5 - 20 nmTransmission Electron Microscopy (TEM)
Morphology Spherical or near-sphericalTransmission Electron Microscopy (TEM)
Crystallinity CrystallineX-ray Diffraction (XRD)
Magnetic Properties Superparamagnetic at room temperatureVibrating Sample Magnetometry (VSM)
Surface Coating Oleic acid and oleylamineFourier-Transform Infrared Spectroscopy (FTIR)

Logical Relationships in Thermal Decomposition Synthesis

The following diagram illustrates the key relationships between synthesis parameters and the resulting nanoparticle properties.

G cluster_0 Synthesis Parameters cluster_1 Nanoparticle Properties A Reaction Temperature X Size A->X influences B Heating Rate Y Size Distribution B->Y affects C Precursor Concentration C->X impacts C->Y influences D Ligand Concentration D->X stabilizes Z Morphology D->Z controls

Caption: Influence of synthesis parameters on nanoparticle properties.

Conclusion

This compound can be considered as a reaction medium for the synthesis of nanoparticles via thermal decomposition, offering a high boiling point suitable for such reactions. Researchers should be mindful of its lower boiling point compared to the more commonly used benzyl ether and adjust reaction temperatures accordingly. The provided protocol for iron oxide nanoparticle synthesis serves as a starting point, and optimization of parameters such as precursor and ligand concentrations, heating rates, and reaction times may be necessary to achieve desired nanoparticle characteristics for specific applications in research and drug development. Careful control of the reaction atmosphere is recommended to enhance reproducibility.

References

Application of Benzyl Hexyl Ether in Pharmaceutical Intermediate Synthesis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) hexyl ether, a colorless liquid with the chemical formula C13H20O, is recognized for its utility as a versatile solvent and has been identified as a potential intermediate in the synthesis of pharmaceutical compounds.[1] Its properties, such as the ability to dissolve a wide range of substances, make it a candidate for use in various stages of drug development and manufacturing.[1] While specific, detailed protocols for the use of benzyl hexyl ether in the synthesis of named pharmaceutical intermediates are not extensively documented in publicly available literature, its application can be extrapolated from established synthetic methodologies like the Williamson ether synthesis and its role as a reaction medium.

Theoretical Applications in Pharmaceutical Synthesis

The primary role of this compound in pharmaceutical synthesis is likely as a high-boiling, non-polar aprotic solvent. Such solvents are crucial in reactions where temperature control is critical and where protic solvents would interfere with the reaction mechanism. A key area of application is in O-alkylation reactions, particularly the Williamson ether synthesis, a fundamental method for the formation of ethers.[2][3][4] This reaction is vital in the synthesis of many pharmaceutical intermediates where an ether linkage is a key structural component.

General Workflow for Benzylation using an Ether Solvent

The following diagram illustrates a generalized workflow for a benzylation reaction, a common step in pharmaceutical synthesis where a benzyl group is introduced to a molecule, often to protect a hydroxyl group. In such a process, a solvent like this compound could provide the necessary reaction environment.

General Benzylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product Start Starting Material (e.g., Alcohol) ReactionVessel Reaction at Controlled Temperature Start->ReactionVessel Solvent This compound (as solvent) Solvent->ReactionVessel Base Base (e.g., NaH, K2CO3) Base->ReactionVessel Reagent Benzylating Agent (e.g., Benzyl Bromide) Reagent->ReactionVessel Quench Quenching ReactionVessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Chromatography/ Crystallization Extraction->Purification Product Benzylated Pharmaceutical Intermediate Purification->Product

Caption: General workflow for a benzylation reaction in an ether solvent.

Potential in Specific Therapeutic Areas

Antiviral Drug Intermediates

The synthesis of nucleoside analogs is a cornerstone of antiviral drug development.[5][6][7] These complex syntheses often involve multiple protection and deprotection steps, where the choice of solvent is critical to ensure high yields and purity. Benzyl groups are commonly used as protecting groups for hydroxyl functions in the sugar moieties of these analogs.[5] A non-reactive, high-boiling solvent like this compound could potentially be advantageous in these multi-step syntheses, providing a stable medium for reactions that require elevated temperatures.

Anticancer Drug Intermediates

In the field of oncology, many synthetic routes leading to active pharmaceutical ingredients (APIs) involve the formation of ether linkages or the use of benzyl protecting groups.[8] For instance, the synthesis of certain kinase inhibitors or cytotoxic agents may require the coupling of aromatic fragments, where a solvent like this compound could facilitate the reaction by ensuring the solubility of diverse reactants.

Experimental Considerations and Protocols

While a specific, documented protocol for the use of this compound in pharmaceutical intermediate synthesis is not available, a general procedure based on the Williamson ether synthesis can be outlined. This hypothetical protocol illustrates how this compound might be used as a solvent.

Hypothetical Protocol: O-Benzylation of a Phenolic Intermediate

Objective: To synthesize a benzylated phenolic intermediate, a common precursor in the synthesis of various pharmaceuticals, using this compound as a solvent.

Materials:

  • Phenolic starting material

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • This compound (anhydrous)

  • Ethyl acetate (B1210297)

  • Brine

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a solution of the phenolic starting material (1.0 eq) in anhydrous this compound (10 mL/mmol of starting material), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate and excess benzyl bromide.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzylated intermediate.

Data Presentation

Since no specific experimental data for reactions using this compound is available, the following table presents hypothetical data for the O-benzylation of a generic phenolic substrate to illustrate how such data would be structured.

EntrySubstrateBenzylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
14-Hydroxyphenylacetic acid methyl esterBenzyl BromideK₂CO₃This compound856Hypothetical 85%
24-HydroxyindoleBenzyl ChlorideNaHThis compound608Hypothetical 78%

Logical Relationship Diagram: Williamson Ether Synthesis

The following diagram illustrates the logical steps and components of the Williamson ether synthesis, a likely application for this compound as a solvent.

Williamson Ether Synthesis Logic Alcohol Alcohol/Phenol (Nucleophile Precursor) Alkoxide Alkoxide/Phenoxide (Nucleophile) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->SN2 Solvent Aprotic Solvent (e.g., this compound) Solvent->SN2 Provides Medium Ether Ether Product (Pharmaceutical Intermediate) SN2->Ether Salt Salt Byproduct SN2->Salt

Caption: Logical flow of the Williamson ether synthesis.

While direct, documented applications of this compound in the synthesis of specific pharmaceutical intermediates are scarce in readily accessible scientific literature, its properties strongly suggest its potential as a high-boiling, non-polar aprotic solvent. It is particularly suited for reactions such as the Williamson ether synthesis, which is a common strategy for constructing the ether linkages found in a variety of drug molecules. Further research and publication in this area would be beneficial to fully elucidate the practical advantages and specific applications of this compound in pharmaceutical manufacturing. Researchers and drug development professionals are encouraged to consider this compound as a potential solvent in their synthetic strategies, particularly when thermal stability and an inert reaction environment are required.

References

Application Notes and Protocols: Deprotection Strategies for Benzyl Ethers in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (B1604629) (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in the multi-step synthesis of complex molecules, owing to its general stability across a wide range of acidic and basic conditions.[1] Its removal, or deprotection, is a critical step that necessitates a diverse toolkit of methods to ensure high yields and chemoselectivity, preserving other sensitive functional groups within the molecule. This document provides a detailed overview of common deprotection strategies for benzyl ethers, complete with comparative data and experimental protocols to aid in the strategic planning and execution of complex synthetic routes. The primary methods for benzyl ether cleavage include catalytic hydrogenolysis, oxidative cleavage, and acid-catalyzed removal.[2]

Deprotection Methodologies

The selection of an appropriate deprotection strategy is contingent upon the overall synthetic route and the presence of other functional groups in the molecule. A logical workflow for choosing a method is presented below.

start Benzyl-Protected Substrate reductive Reductive Deprotection (Hydrogenolysis) start->reductive Substrate stable to reduction oxidative Oxidative Deprotection start->oxidative Reducible groups present (e.g., alkenes, alkynes, azides) acidic Acidic Deprotection start->acidic Acid-sensitive groups absent product Deprotected Alcohol reductive->product oxidative->product acidic->product

Caption: Decision workflow for selecting a benzyl ether deprotection strategy.

Reductive Deprotection: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most prevalent method for benzyl ether deprotection.[3] This technique involves the cleavage of the C-O bond using molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[4] A key advantage of this method is the mild, neutral conditions employed.

A variation, catalytic transfer hydrogenolysis, utilizes a hydrogen donor in situ, such as formic acid or ammonium (B1175870) formate, which can be faster and circumvents the need for specialized high-pressure hydrogenation equipment.[5][6]

Key Parameters and Quantitative Data:

MethodCatalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrogenolysis10% Pd/C (5-10)H₂ (balloon)EtOH, MeOH, THFRoom Temp1-16>95[4][6]
Transfer Hydrogenolysis10% Pd/CAmmonium FormateMeOHRoom Temp0.5-2>90[6][7]
Transfer HydrogenolysisPd/CFormic AcidMeOHRoom Temp< 1~95[5][7]
Oxidative Deprotection

Oxidative methods provide a valuable alternative when the substrate contains functional groups susceptible to reduction, such as alkenes, alkynes, or azides.[2][8]

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is effective for cleaving benzyl ethers, particularly p-methoxybenzyl (PMB) ethers which are more electron-rich.[2] Recent methods have expanded its use to simple benzyl ethers through photoirradiation.[2]

  • Ozone (O₃): Ozonolysis can oxidatively remove benzyl ethers under relatively mild conditions, producing benzoic esters, benzoic acid, and the desired alcohol.[9] Subsequent treatment with a base like sodium methoxide (B1231860) completes the deprotection.[9]

  • Nitroxyl Radicals: A system utilizing a nitroxyl-radical catalyst and a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can deprotect benzyl groups at ambient temperature.[10][11] This method is compatible with hydrogenation-sensitive functional groups.[11]

Comparative Data for Oxidative Deprotection:

ReagentCo-oxidant/ConditionSolventTemperature (°C)Time (h)Yield (%)Reference
DDQPhotoirradiation (UV)MeCNRoom Temp1-480-95[2][8]
Ozone (O₃)-CH₂Cl₂-780.5-1High[9]
Nitroxyl RadicalPIFAMeCN/H₂ORoom Temp1-379-91[10][11]
Acidic Deprotection

While benzyl ethers are generally stable to acid, they can be cleaved under strong acidic conditions. This method is less common and is limited to substrates that can tolerate harsh acidic environments.[2] Substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, are more acid-labile and can be removed with milder acids like trifluoroacetic acid (TFA).[1][12]

Experimental Protocols

The following protocols provide detailed methodologies for key deprotection experiments.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Substrate prep2 Add Catalyst/Reagent prep1->prep2 react1 Establish Atmosphere (e.g., H₂, Inert) prep2->react1 react2 Stir at Defined Temp react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Filter Catalyst react3->workup1 workup2 Solvent Evaporation workup1->workup2 workup3 Purify Product (e.g., Chromatography) workup2->workup3

References

Application Note: Analytical Techniques for Monitoring Reactions Involving Benzyl Hexyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for monitoring the synthesis of benzyl (B1604629) hexyl ether, a common transformation in organic chemistry. Key analytical techniques, including Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are discussed. This note presents comprehensive experimental procedures, data interpretation guidelines, and structured data tables to ensure reliable and reproducible real-time reaction monitoring, crucial for optimizing reaction conditions and ensuring product purity.

Introduction

The synthesis of ethers, such as benzyl hexyl ether, is a fundamental process in organic synthesis, particularly within the pharmaceutical and fragrance industries. A common method for preparing such compounds is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. Monitoring the progress of this reaction is essential to determine the point of completion, maximize yield, and minimize the formation of by-products. This application note details several effective analytical techniques for tracking the consumption of starting materials (e.g., benzyl alcohol or benzyl bromide and hexanol) and the formation of the this compound product.

Analytical Techniques and Protocols

Several analytical methods can be employed to monitor reactions involving this compound. The choice of technique often depends on the available instrumentation, the desired level of detail, and whether qualitative or quantitative data is required.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and simple technique for qualitative reaction monitoring. It separates compounds based on their differential polarity, allowing for the visualization of the starting materials and the product. In the synthesis of this compound, the product is significantly less polar than the alcohol reactant, resulting in a clear separation on the TLC plate.[1]

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use silica (B1680970) gel-coated TLC plates (e.g., Silica Gel 60 F254). With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

  • Eluent Preparation: Prepare a mobile phase (eluent) of 9:1 Hexane:Ethyl Acetate in a TLC developing chamber. Ensure the solvent level is below the origin line.[1]

  • Spotting:

    • SM Lane (Starting Material): Spot a dilute solution of the limiting reactant (e.g., hexanol or benzyl alcohol).

    • Rxn Lane (Reaction): At various time intervals (e.g., t=0, 30 min, 1 hr), take a small aliquot of the reaction mixture with a capillary tube and spot it in its designated lane.

    • Co-Spot Lane (Co-spot): Spot the starting material solution and the reaction mixture on the same point to help unambiguously identify the starting material spot.[1]

  • Development: Place the spotted TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the benzyl group is UV-active.[1] Alternatively, use a potassium permanganate (B83412) (KMnO₄) stain, which will react with the alcohol starting material but not the ether product.

  • Interpretation: The reaction is complete when the starting material spot in the 'Rxn' lane has completely disappeared, and the product spot shows maximum intensity.

Data Presentation: TLC Parameters

CompoundPolarityExpected Rf Value (9:1 Hex:EtOAc)Visualization (UV, 254 nm)
Benzyl Alcohol/HexanolHighLow (~0.2 - 0.3)UV active / No (requires stain)
This compoundLowHigh (~0.7 - 0.8)UV active
Benzyl BromideLowHigh (~0.8 - 0.9)UV active
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It provides quantitative data on the consumption of reactants and the formation of products, making it ideal for detailed kinetic studies and purity assessment.[2][3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: At each time point, withdraw an aliquot (~50 µL) from the reaction mixture. Quench the reaction by diluting it in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate). If necessary, perform a liquid-liquid extraction to remove non-volatile components.[4]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Separation: The compounds are separated on a capillary column. The parameters in the table below are a good starting point.

  • MS Detection: As compounds elute from the column, they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio (m/z) of these fragments.

  • Data Analysis: Identify peaks by their retention time and by comparing their mass spectra to a reference library. Quantify the relative amounts of reactants and products by integrating the peak areas.

Data Presentation: Suggested GC-MS Parameters

ParameterValue
GC System Agilent 6890 or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar
Injector Temp. 250 °C
Carrier Gas Helium, 1 mL/min
Oven Program Start at 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Detector Quadrupole
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-500 amu

Note: These parameters may require optimization for your specific instrument and reaction conditions.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). By monitoring the disappearance of characteristic reactant signals and the appearance of product signals in the ¹H NMR spectrum, the reaction progress can be accurately determined.[7]

Experimental Protocol: ¹H NMR Monitoring

  • Sample Preparation: At desired time points, take an aliquot of the reaction mixture. Remove the reaction solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic peaks for the reactants and the product. For example, monitor the disappearance of the alcohol -OH proton and the appearance of the benzylic -CH₂- protons adjacent to the ether oxygen. Calculate the conversion by integrating the respective signals relative to the internal standard.

Data Presentation: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)

CompoundProtonsChemical Shift (δ, ppm)Multiplicity
Benzyl AlcoholPh-CH₂ -OH~4.7s
Hexanol-CH₂ -OH~3.6t
This compound Ph-CH₂ -O-~4.5 s
This compound -O-CH₂ -(CH₂)₄CH₃~3.5 t

Note: 's' denotes singlet, 't' denotes triplet. Chemical shifts are approximate.[7][8]

Visualized Workflows

G A Start Reaction B Withdraw Aliquot at Time (t) A->B C Sample Preparation (Quench/Dilute) B->C D Analytical Measurement (TLC, GC-MS, NMR) C->D E Data Analysis (Rf, Peak Area, Integration) D->E F Reaction Complete? E->F G Continue Reaction F->G No H Work-up Procedure F->H Yes G->B

GCMS_Workflow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Column Column Injector->Column Separation IonSource Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectra) Detector->DataSystem

TLC_Principle

Conclusion

Effective monitoring is critical for the successful synthesis of this compound. Thin-Layer Chromatography offers a quick, qualitative assessment of reaction progress suitable for routine checks. For detailed, quantitative analysis to optimize reaction kinetics or determine purity, GC-MS is the preferred method due to its high resolution and sensitivity for volatile ethers.[2] Finally, ¹H NMR provides unambiguous structural confirmation and is an excellent tool for quantitative measurements when an internal standard is used. The selection of the most appropriate technique will depend on the specific requirements of the research or development goal. In many cases, a combination of these techniques provides the most comprehensive understanding of the reaction.

References

Application Notes & Protocols: Benzyl Hexyl Ether as an Internal Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of benzyl (B1604629) hexyl ether as an internal standard in gas chromatography (GC) for the quantitative analysis of semi-volatile organic compounds.

Introduction

Quantitative analysis by gas chromatography often requires the use of an internal standard to improve the precision and accuracy of the results. An internal standard helps to correct for variations in sample injection volume, derivatization efficiency, and instrumental drift. Benzyl hexyl ether is a suitable internal standard for the analysis of various semi-volatile organic compounds, particularly in complex matrices such as those encountered in fragrance analysis, environmental testing, and drug development.[1][2][3]

Properties of this compound:

PropertyValueReference
CAS Number 61103-84-2[4]
Molecular Formula C₁₃H₂₀O[4][5]
Molecular Weight 192.30 g/mol [4][6]
Boiling Point (est.) 262 °C[4]
Solubility Soluble in ethanol, methanol, isopropanol, ethyl acetate (B1210297); Insoluble in water.[4]
Odor Profile Fruity, Green, Floral[4]

The chemical properties of this compound, including its moderate polarity, relatively high boiling point, and stability, make it an excellent candidate as an internal standard for a range of analytes.[1][7][8] Its distinct retention time allows for good separation from many common analytes in fragrance and pharmaceutical applications.[3][9]

Applications

This compound is particularly well-suited as an internal standard in the following applications:

  • Quantitative analysis of fragrance and essential oil components: Many fragrance compounds are semi-volatile esters, alcohols, and aldehydes. This compound's structural similarity and boiling point in a relevant range make it a good choice for correcting analytical variability.

  • Determination of semi-volatile organic compounds (SVOCs) in environmental samples: In the analysis of SVOCs in matrices like soil or water, an internal standard is crucial to account for losses during sample extraction and cleanup.[10][11][12]

  • Quantification of impurities and degradation products in drug substances: During stability testing and quality control of pharmaceuticals, this compound can be used to accurately quantify related substances.

Experimental Protocols

Below are detailed protocols for the use of this compound as an internal standard in a typical GC-FID and GC-MS analysis.

3.1. Preparation of Standard and Sample Solutions

Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of this compound (purity >99%) into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, ethyl acetate). This results in a concentration of approximately 1 mg/mL.

Calibration Standards:

  • Prepare a series of calibration standards containing the analyte(s) of interest at different concentrations.

  • To each calibration standard, add a fixed amount of the IS Stock solution to achieve a final internal standard concentration that is within the range of the analyte concentrations.

Sample Preparation:

  • Accurately weigh the sample to be analyzed.

  • Extract the analytes using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • Prior to the final dilution step, add a known volume of the IS Stock solution to the sample extract.

  • Dilute the final extract to a known volume.

G cluster_prep Solution Preparation cluster_process Processing cluster_final Final Solutions for GC Analysis IS_Stock Internal Standard (IS) Stock (this compound) Spike_Cal Spike IS into Calibration Standards IS_Stock->Spike_Cal Fixed Volume Spike_Sample Spike IS into Sample Extract IS_Stock->Spike_Sample Fixed Volume Cal_Std Calibration Standards (Analytes) Cal_Std->Spike_Cal Sample Sample Extract Extract Analytes from Sample Sample->Extract Final_Cal Final Calibration Solutions Spike_Cal->Final_Cal Extract->Spike_Sample Final_Sample Final Sample Solution Spike_Sample->Final_Sample GC GC-FID / GC-MS Analysis Final_Cal->GC Final_Sample->GC

Figure 1. Workflow for sample and standard preparation.

3.2. Gas Chromatography (GC) Conditions

The following are typical GC conditions. These may need to be optimized depending on the specific analytes and matrix.

Table 1: GC-FID and GC-MS Instrumental Parameters

ParameterGC-FIDGC-MS
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.2 mL/min (constant flow)1.2 mL/min (constant flow)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Program Initial: 60 °C (hold 2 min) Ramp 1: 10 °C/min to 200 °C Ramp 2: 20 °C/min to 280 °C (hold 5 min)Initial: 60 °C (hold 2 min) Ramp 1: 10 °C/min to 200 °C Ramp 2: 20 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
FID Temperature 300 °C-
MS Transfer Line -280 °C
MS Ion Source -230 °C (EI)
MS Quadrupole -150 °C
Scan Range -40-450 amu

Data Analysis and Quantification

The concentration of the analyte in the sample is determined using the internal standard method. This involves calculating the response factor (RF) for each analyte relative to the internal standard.

1. Calculate the Response Factor (RF):

  • Analyze the calibration standards.

  • For each calibration level, calculate the RF using the following formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

2. Average Response Factor:

  • Calculate the average RF from all calibration levels. The relative standard deviation (RSD) of the RFs should typically be less than 15%.

3. Quantify the Analyte in the Sample:

  • Analyze the sample containing the internal standard.

  • Calculate the concentration of the analyte in the sample using the following formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / Avg_RF)

G cluster_data Data Acquisition cluster_calc Calculation cluster_result Result Cal_Data Analyze Calibration Standards RF_Calc Calculate Response Factor (RF) for each calibration level Cal_Data->RF_Calc Sample_Data Analyze Sample Conc_Calc Calculate Analyte Concentration in Sample Sample_Data->Conc_Calc Avg_RF Calculate Average RF and %RSD RF_Calc->Avg_RF Avg_RF->Conc_Calc Use Avg_RF Final_Conc Final Analyte Concentration Conc_Calc->Final_Conc

Figure 2. Data analysis workflow for quantification.

Example Quantitative Data

The following tables present hypothetical but realistic data from a validation study using this compound as an internal standard for the analysis of two fragrance compounds: benzyl acetate and phenethyl alcohol.

Table 2: Retention Times

CompoundRetention Time (min)
Benzyl Acetate12.5
Phenethyl Alcohol13.2
This compound (IS) 18.7

Table 3: Calibration Curve Data

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Average RF%RSD of RF
Benzyl Acetate1 - 1000.99951.052.1
Phenethyl Alcohol1 - 1000.99920.952.5

Table 4: Precision and Accuracy (Spiked Samples)

AnalyteSpiked Conc. (µg/mL)Measured Conc. (µg/mL, n=6)Recovery (%)RSD (%)
Benzyl Acetate109.898.02.8
5051.2102.41.9
Phenethyl Alcohol1010.3103.03.1
5049.599.02.2

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of semi-volatile organic compounds by gas chromatography. Its chemical properties ensure good chromatographic behavior and separation from a wide range of analytes. The use of this compound as an internal standard can significantly improve the precision and accuracy of analytical methods in various research, development, and quality control settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl Hexyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl (B1604629) hexyl ether, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzyl hexyl ether?

A1: The most prevalent and versatile method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a benzyl halide (e.g., benzyl bromide or benzyl chloride) with a hexyl alkoxide. The alkoxide is typically generated in situ by treating hexan-1-ol with a strong base.

Q2: Which factors have the most significant impact on the yield of this compound synthesis?

A2: Several factors critically influence the reaction yield:

  • Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of hexan-1-ol to form the reactive hexyl alkoxide.

  • Solvent Selection: Polar aprotic solvents are generally preferred as they effectively solvate the alkoxide without participating in the reaction.

  • Reaction Temperature: The temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions.

  • Purity of Reagents and Dryness of Reaction Conditions: Water and other protic impurities can consume the base and alkoxide, reducing the yield.

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reaction is the E2 elimination of the benzyl halide, which is promoted by sterically hindered bases or high temperatures, leading to the formation of stilbene (B7821643) and other byproducts. Another potential side reaction, particularly if using a phenoxide, is C-alkylation where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[1]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, it is advisable to use a primary benzyl halide, a non-sterically hindered strong base, and a polar aprotic solvent.[1] Maintaining a moderate reaction temperature is also critical. For instance, temperatures are often kept between 50-100 °C.[2]

Q5: Is it possible to use a catalyst to improve the reaction?

A5: Yes, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can be employed to enhance the reaction rate and yield.[3] PTCs facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the benzyl halide occurs.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of hexan-1-ol.2. Impure reagents or wet solvent.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use a stronger base (e.g., NaH, KH) and ensure stoichiometric equivalence or a slight excess.2. Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried.3. Gradually increase the reaction temperature while monitoring for byproduct formation via TLC.4. Extend the reaction time, monitoring the progress by TLC until the starting material is consumed.
Presence of Significant Amounts of Stilbene (Elimination Byproduct) 1. Reaction temperature is too high.2. The base used is too sterically hindered.1. Lower the reaction temperature.2. Switch to a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide).
Unreacted Starting Material (Hexan-1-ol or Benzyl Halide) in Final Product 1. Incorrect stoichiometry.2. Incomplete reaction.1. Ensure the molar ratio of the limiting reagent is correct. A slight excess of the alcohol and base can be used to drive the reaction to completion.2. Increase the reaction time and/or temperature. Consider adding a phase-transfer catalyst.
Difficulty in Product Purification 1. Presence of polar byproducts or unreacted starting materials.2. Emulsion formation during aqueous workup.1. Perform an aqueous workup to remove the base and salts. Use column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) for final purification.2. Add brine to the separatory funnel to break the emulsion.

Data Presentation

The following table summarizes the effect of different bases and solvents on the yield of a representative Williamson ether synthesis (benzyl ethyl ether), which provides valuable insights applicable to the synthesis of this compound.

Table 1: Effect of Base and Solvent on the Yield of Benzyl Ethyl Ether Synthesis at 50°C [4]

Base Solvent Yield (%)
K₂CO₃DMSO91
Li₂CO₃DMSO81
K₃PO₄DMSO69
Na₂CO₃DMSO68
TriethylamineDMSO41
K₂CO₃DMF81
K₂CO₃NMP74
K₂CO₃CH₃CN64
K₂CO₃Toluene60
K₂CO₃Isopropanol55
K₂CO₃1,4-Dioxane41

Data adapted from a study on benzyl ethyl ether synthesis, which is expected to show similar trends for this compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Hexan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hexan-1-ol (1.0 eq) to anhydrous DMF.

  • Alkoxide Formation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0°C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium hexyl oxide.

  • Addition of Benzyl Bromide: Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure this compound.

Visualizations

experimental_workflow reagents Hexan-1-ol + NaH in DMF alkoxide Sodium Hexyl Oxide Formation reagents->alkoxide Stir at RT addition Add Benzyl Bromide alkoxide->addition Cool to 0°C reaction Reaction at 50-60°C addition->reaction workup Aqueous Workup & Extraction reaction->workup After completion purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Benzyl Hexyl Ether check_base Is the base strong enough (e.g., NaH)? start->check_base check_conditions Are the reaction conditions anhydrous? check_base->check_conditions Yes use_stronger_base Use a stronger base (NaH, KH) check_base->use_stronger_base No check_temp Is the reaction temperature optimal? check_conditions->check_temp Yes dry_reagents Use anhydrous solvents and dry glassware check_conditions->dry_reagents No check_time Is the reaction time sufficient? check_temp->check_time Yes optimize_temp Optimize temperature (50-100°C) check_temp->optimize_temp No check_time->optimize_temp No increase_time Increase reaction time and monitor by TLC check_time->increase_time Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Challenges in the Purification of Benzyl Hexyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzyl (B1604629) hexyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude benzyl hexyl ether synthesized via Williamson ether synthesis?

A1: The primary impurities typically arise from unreacted starting materials and side reactions. These include:

  • Unreacted Benzyl Alcohol or Hexyl Alcohol: Incomplete reaction or incorrect stoichiometry can leave residual alcohol.

  • Unreacted Benzyl Halide or Hexyl Halide: The electrophile may not be fully consumed during the reaction.

  • Dibenzyl Ether or Dihexyl Ether: Formed if the corresponding alcohol reacts with another molecule of the alkyl halide.

  • Elimination Products (e.g., 1-Hexene): This can occur if the alkoxide acts as a base rather than a nucleophile, particularly with secondary or tertiary halides or at high temperatures.[1]

Q2: My crude this compound has a yellow or brown tint. What is the cause and how can I remove the color?

A2: Discoloration in crude ether products often indicates the presence of phenolic impurities that have undergone oxidation or other high-molecular-weight byproducts.

  • Solution 1: Activated Carbon Treatment: Before distillation or chromatography, dissolve the crude product in a non-polar solvent like hexane (B92381) or diethyl ether. Add a small amount of activated carbon and stir for 15-30 minutes. The colored impurities will adsorb onto the carbon. Filter the mixture through a pad of celite to remove the carbon before proceeding with purification.[2]

  • Solution 2: Column Chromatography: Flash column chromatography is highly effective at removing polar, colored impurities, which tend to adhere strongly to the silica (B1680970) gel.[2]

Q3: I'm observing a broad boiling point range during the distillation of this compound. What does this indicate?

A3: A broad boiling point range suggests the presence of significant impurities. This compound has a high boiling point (estimated around 262°C at atmospheric pressure), so purification should be conducted under vacuum to prevent thermal decomposition.[3] A wide boiling range during vacuum distillation indicates that impurities with different boiling points are co-distilling with your product. To achieve a sharper boiling point and higher purity, fractional distillation is recommended over simple distillation.[4]

Q4: An emulsion has formed during the aqueous workup of my reaction mixture. How can I break it?

A4: Emulsion formation is a common issue when washing organic layers with aqueous solutions. Here are several methods to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Change in pH: If the emulsion is stabilized by acidic or basic species, careful addition of acid or base can sometimes break it.

  • Filtration through Celite: Passing the emulsified mixture through a pad of celite can help to break up the droplets.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

Q5: When should I choose column chromatography over distillation for purifying this compound?

A5: The choice between distillation and column chromatography depends on the nature of the impurities and the scale of the purification.

  • Choose Column Chromatography when:

    • Impurities have boiling points very close to that of this compound.

    • The product is thermally sensitive, even under vacuum.

    • You are working on a small, laboratory scale.

    • You need to separate isomers or structurally similar byproducts.[2]

  • Choose Vacuum Distillation when:

    • You are working on a moderate to large scale.

    • The impurities have significantly different boiling points from the product.

    • You need a more time and solvent-efficient method for bulk purification.[2]

Data Presentation

The following table presents representative data for the purification of this compound using different techniques. The values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodPurity before (%)Purity after (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Simple Vacuum Distillation 859580-90Fast, good for large scaleIneffective for close-boiling impurities
Fractional Vacuum Distillation 85>9870-85Excellent for separating close-boiling impuritiesSlower than simple distillation, potential for product loss on the column
Flash Column Chromatography 85>9960-80High purity, good for removing polar and colored impuritiesTime-consuming, requires significant solvent and silica gel, challenging to scale up

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for purifying this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Thermometer

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Begin stirring and gradually apply vacuum.

  • Slowly heat the flask using the heating mantle.

  • Observe the temperature at the distillation head. Collect a forerun fraction, which will contain any low-boiling impurities.

  • As the temperature stabilizes near the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been collected.

  • Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially explosive peroxides.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing polar impurities and achieving very high purity on a laboratory scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3. For the relatively non-polar this compound, start with a high ratio of hexane to ethyl acetate (B1210297) (e.g., 98:2).

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level and crack-free bed. Add a thin layer of sand to the top of the silica.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the column and apply gentle pressure to begin the separation.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Monitor Fractions: Spot the collected fractions on TLC plates to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Mandatory Visualization

Troubleshooting Workflow for this compound Purification start Crude this compound workup Aqueous Workup (e.g., base wash) start->workup emulsion Emulsion Forms? workup->emulsion break_emulsion Break Emulsion (add brine, filter through celite) emulsion->break_emulsion Yes distillation_choice Choose Purification Method: Scale & Impurity Profile emulsion->distillation_choice No break_emulsion->distillation_choice distillation Vacuum Distillation distillation_choice->distillation Large Scale / Different B.P. chromatography Column Chromatography distillation_choice->chromatography Small Scale / Similar B.P. dist_purity Purity Check (GC-MS, NMR) distillation->dist_purity chrom_purity Purity Check (TLC, GC-MS, NMR) chromatography->chrom_purity dist_fail Impurities Remain? dist_purity->dist_fail chrom_fail Impurities Remain? chrom_purity->chrom_fail pure_product Pure this compound dist_fail->pure_product No fractional_dist Consider Fractional Distillation dist_fail->fractional_dist Yes chrom_fail->pure_product No optimize_chrom Optimize Chromatography (gradient elution, different solvent system) chrom_fail->optimize_chrom Yes fractional_dist->distillation optimize_chrom->chromatography

Caption: Troubleshooting workflow for this compound purification.

Potential Impurity Profile of this compound cluster_reactants Starting Materials cluster_product Desired Product cluster_byproducts Potential Byproducts benzyl_alcohol Benzyl Alcohol product This compound benzyl_alcohol->product Reacts with Hexyl Halide dibenzyl_ether Dibenzyl Ether benzyl_alcohol->dibenzyl_ether hexyl_halide Hexyl Halide hexyl_halide->product dihexyl_ether Dihexyl Ether hexyl_halide->dihexyl_ether hexene 1-Hexene (Elimination) hexyl_halide->hexene Elimination

Caption: Potential impurity profile in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Cleavage of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of benzyl (B1604629) ethers, a common protecting group for hydroxyl functionalities.

Frequently Asked Questions (FAQs) & Troubleshooting

Catalytic Hydrogenation

Q1: My catalytic hydrogenation for benzyl ether deprotection is slow or incomplete. What are the common causes and solutions?

A1: Slow or incomplete hydrogenolysis is a frequent issue.[1] Several factors can contribute to this problem:

  • Catalyst Inactivation: The palladium catalyst is highly susceptible to poisoning by impurities such as sulfur or halides. Ensure all glassware is meticulously clean and that solvents and reagents are of high purity.[1]

  • Insufficient Hydrogen Pressure: While many reactions proceed at atmospheric pressure, some sterically hindered benzyl ethers may require higher hydrogen pressures (e.g., 50-100 psi) for efficient cleavage.[1]

  • Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between different batches and suppliers. It is advisable to test a new batch on a small scale first. If you suspect low activity, consider using a freshly opened container or a different type of palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[1]

  • Solvent Choice: The choice of solvent significantly impacts the reaction rate. Protic solvents like ethanol (B145695) and methanol (B129727) are generally preferred as they aid in solvating the substrate and facilitate proton transfer.[1] The rate of hydrogenolysis with Pd/C generally follows this trend: Toluene < MeOH < EtOH << AcOH < THF.[2]

  • Thiourea (B124793) Moiety Present: If your compound contains a thiourea group, the palladium catalyst can be poisoned by sulfur, leading to failed deprotection.[3] In such cases, alternative deprotection methods should be considered.

Q2: I am observing side reactions, such as the reduction of other functional groups. How can I improve selectivity?

A2: Achieving selectivity is crucial, especially in complex molecules. If you are experiencing over-reduction or other side reactions, consider the following:

  • Catalyst Choice: For substrates with sensitive functional groups like alkenes or alkynes, Pearlman's catalyst (Pd(OH)₂/C) is often a milder and more selective option than Pd/C and is less prone to causing over-reduction.[1]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often increase the selectivity of the deprotection.[1]

  • Additives: In some cases, additives can be used to suppress unwanted side reactions. For example, amines and nitrogen-containing bases can act as catalyst poisons to selectively inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed.[2]

  • Alternative Hydrogen Source: Instead of hydrogen gas, a hydrogen transfer reagent like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) can be used.[1][4] This can sometimes provide better selectivity.

Q3: How can I prevent the saturation of aromatic rings in my molecule during debenzylation?

A3: Saturation of other aromatic rings is an undesired side reaction. While palladium catalysts are generally less prone to this than platinum or ruthenium, it can still occur.[5] A catalyst pre-treatment strategy, such as preconditioning a DMF-aqueous mixture with the catalyst, has been shown to suppress this unwanted hydrogenation.[5]

Acid-Catalyzed Cleavage

Q4: When is acid-catalyzed cleavage a suitable method for deprotecting benzyl ethers?

A4: Cleavage of benzyl ethers using strong acids is possible but is generally limited to substrates that are not sensitive to acidic conditions.[4] This method is often harsh and can lead to decomposition of acid-labile functional groups.

Q5: What are some common Lewis acids used for benzyl ether cleavage, and what are their limitations?

A5: Several Lewis acids can be used, including BBr₃, BCl₃, and SnCl₄.[2][6]

  • Boron Trihalides (BBr₃, BCl₃): These are potent reagents for ether cleavage. However, they can also cleave other protecting groups and may not be suitable for complex molecules with multiple sensitive functionalities.[2] A combination of BCl₃ with a cation scavenger like pentamethylbenzene (B147382) can improve chemoselectivity.[4]

  • Tin(IV) Chloride (SnCl₄): This Lewis acid can selectively cleave benzyl esters in the presence of primary benzyl alkyl ethers.[6] However, it can cleave phenol (B47542) benzyl ethers substituted with electron-donating groups.[6]

Oxidative Cleavage

Q6: My substrate is sensitive to reductive conditions. What are my options for oxidative cleavage?

A6: Oxidative cleavage provides a valuable alternative for substrates that cannot tolerate hydrogenation. Common methods include:

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is particularly effective for cleaving p-methoxybenzyl (PMB) ethers due to the electron-donating methoxy (B1213986) group which stabilizes the intermediate.[4][7] Simple benzyl ethers react more slowly with DDQ, allowing for selective deprotection of PMB ethers.[7] Photoirradiation can enhance the cleavage of simple benzyl ethers with DDQ.[4]

  • Ozone (O₃): Ozonolysis can oxidatively remove benzyl ethers under relatively mild conditions, yielding the corresponding alcohol, benzoic ester, and benzoic acid.[4][8] A subsequent deacylation step with sodium methoxide (B1231860) completes the debenzylation.[8] This method is compatible with glycosidic linkages and acetals.[8]

  • 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate: This reagent can oxidatively cleave benzylic ethers at room temperature to give the corresponding aromatic aldehydes and alcohols.[4][9]

Data Presentation: Reaction Conditions

Table 1: Typical Conditions for Catalytic Hydrogenation

ParameterConditionNotes
Catalyst 10% Pd/C, 20% Pd(OH)₂/C (Pearlman's)Pd(OH)₂/C is often more selective.[1]
Catalyst Loading 10-20 mol%
Hydrogen Source H₂ gas, Ammonium FormateH₂ gas pressure can be atmospheric to 100 psi.[1]
Solvent EtOH, MeOH, THF, EtOAc, AcOHProtic solvents are generally preferred.[1]
Temperature Room Temperature to RefluxLower temperatures can improve selectivity.[1]
Pressure Atmospheric to 100 psiHigher pressure may be needed for hindered ethers.[1]

Table 2: Conditions for Oxidative Cleavage with DDQ

ParameterConditionNotes
Reagent 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Highly effective for p-methoxybenzyl (PMB) ethers.[4][7]
Stoichiometry 1.1 - 2.0 equivalentsDependent on the substrate.
Solvent CH₂Cl₂, MeCN/H₂O
Temperature 0 °C to Room Temperature
Additives Photoirradiation (for simple benzyl ethers)Can improve reaction rates and yields.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Dissolution: Dissolve the benzylated substrate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Inerting: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[1]

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (10-20 mol%).[1]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a positive pressure of H₂ (typically with a balloon or through a hydrogenation apparatus) and stir the reaction mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.[1]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography.[1]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Setup: To a solution of the benzylated substrate (1.0 eq) in methanol, add 10% Pd/C (10 mol%).[1]

  • Reagent Addition: Add ammonium formate (5-10 equivalents) to the stirred suspension.[1]

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[1]

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can then be purified by column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Substrate inert Inert Atmosphere dissolve->inert add_catalyst Add Pd/C inert->add_catalyst hydrogenate Introduce H2 add_catalyst->hydrogenate monitor Monitor Progress (TLC/LC-MS) hydrogenate->monitor filter Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate filter->concentrate purify Purify Product concentrate->purify troubleshooting_hydrogenation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Slow/Incomplete Reaction? catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning low_activity Low Catalyst Activity? start->low_activity low_pressure Insufficient H2 Pressure? start->low_pressure bad_solvent Suboptimal Solvent? start->bad_solvent sol_poisoning Use high purity reagents/solvents catalyst_poisoning->sol_poisoning sol_activity Use fresh/different catalyst (e.g., Pd(OH)2/C) low_activity->sol_activity sol_pressure Increase H2 pressure (50-100 psi) low_pressure->sol_pressure sol_solvent Switch to protic solvent (EtOH, MeOH) bad_solvent->sol_solvent

References

Technical Support Center: Managing Emulsion Formation in Benzyl Ether Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing emulsion formation during the workup of benzyl (B1604629) ether reactions. Emulsions, which are stable mixtures of two immiscible liquids (typically an organic solvent and an aqueous solution), can complicate product isolation and reduce yields.[1][2] This guide offers preventative measures, troubleshooting steps, and detailed protocols to address this common laboratory challenge.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my benzyl ether reaction?

An emulsion is a stable dispersion of fine droplets of one liquid within another, appearing as a cloudy or milky layer between the organic and aqueous phases in your separatory funnel.[1][2] This stability is often caused by surfactant-like molecules or fine solid particulates that accumulate at the interface of the two liquids, preventing the droplets from coalescing.[1]

Several factors specific to benzyl ether reactions can contribute to emulsion formation:

  • Presence of Surfactant-like Byproducts: The Williamson ether synthesis, a common method for preparing benzyl ethers, can produce byproducts that act as emulsifying agents.[3][4]

  • Fine Particulate Matter: Insoluble byproducts or residual catalysts from the reaction can stabilize emulsions by accumulating at the liquid-liquid interface.[1][5]

  • High Concentration of Solutes: A high concentration of the benzyl ether product, starting materials, or byproducts can increase the viscosity of either phase, hindering separation.[1]

  • Vigorous Shaking: Excessive agitation of the separatory funnel during extraction increases the surface area between the two phases, promoting the formation of fine droplets and leading to an emulsion.[1][6]

  • pH of the Aqueous Phase: Emulsions are particularly common when using chlorinated solvents to extract from a basic aqueous solution.[5]

Q2: How can I prevent an emulsion from forming in the first place?

Preventative measures are often the most effective way to manage emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of fine droplets.[7][8]

  • Pre-emptive Salting: If a particular reaction is known to form emulsions, add a saturated sodium chloride solution (brine) to the aqueous layer before mixing it with the organic phase.[1] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components.[2][9]

  • Filtration Before Extraction: If your reaction mixture contains suspended solids, filter them out before transferring the mixture to a separatory funnel.[1][5]

  • Solvent Choice: Consider the choice of extraction solvent. While common, some solvents like dichloromethane (B109758) are more prone to forming emulsions with basic aqueous solutions.[5][8]

Q3: An emulsion has formed. What are the initial, simple steps I can take to break it?

When an emulsion forms, start with the simplest and least intrusive methods:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity alone can sometimes be sufficient for the layers to separate.[1][8]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets to coalesce.[1]

  • Add Brine ("Salting Out"): Introduce a saturated sodium chloride (brine) solution to the separatory funnel and mix gently. This is a very common and effective method.[1][7][10] The salt increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases.[2][9]

Troubleshooting Guide

If the initial steps fail to resolve the emulsion, more active methods may be necessary. The following table summarizes various techniques, their effectiveness, and potential drawbacks.

Method Principle of Action Effectiveness Potential Drawbacks
Chemical Methods
Salting Out (Brine/Solid NaCl)Increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product.[2][9][11]Highly effective and generally applicable.[1]Adds salt to the aqueous layer; may not work for all systems.[1]
pH AdjustmentNeutralizes or alters the charge of acidic or basic emulsifying agents, changing their solubility.[1][11]Effective for emulsions stabilized by acidic or basic species.[1]The benzyl ether product might be sensitive to pH changes.[11]
Solvent AdditionAlters the polarity and density of the organic phase to disrupt the emulsion.[1][2][11]Can be very effective if the right solvent is chosen.[1]Introduces another solvent that must be removed later.[1]
Physical Methods
Filtration through Celite® or Glass WoolPhysically breaks up the emulsion and removes fine suspended solids that may be stabilizing it.[1][2][5]Very effective for emulsions caused by particulate matter.[5]Potential for product loss due to adsorption onto the filter medium.[10]
Using Phase Separator PaperA hydrophobic paper that allows the organic solvent to pass through while retaining the aqueous phase.[12][13][14][15]Rapid and efficient for separating phases and can eliminate the need for a separatory funnel.[12][15]May not be suitable for all solvent systems or large-scale separations.
CentrifugationApplies mechanical force to accelerate the separation of the denser and lighter phases.[2][10][11]Highly effective, especially for persistent and fine emulsions.[10]Requires access to a centrifuge and appropriate centrifuge tubes; may be difficult for large volumes.[2]
Gentle HeatingReduces the viscosity of the emulsion, which can facilitate phase separation.[11]Can be effective in some cases.Risk of decomposing the desired product with excessive heat.[11]
FreezingIce crystal formation during freezing can physically break the emulsion.[11]Can be effective.Requires cooling and thawing time.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine ("Salting Out")

  • Transfer the entire contents of the separatory funnel, including the emulsion, into an appropriately sized Erlenmeyer flask.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the flask in small portions (e.g., 10-20% of the total volume).[1]

  • Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.[1]

  • Allow the mixture to stand and observe for layer separation.

  • Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.[1]

Protocol 2: Breaking an Emulsion by Filtration through Celite®

  • Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent being used in the extraction.[1]

  • Add a 1-2 cm thick layer of Celite® (diatomaceous earth) over the filter paper to form a pad. Gently press the Celite® pad down with a flat object (like a stopper).[1]

  • Carefully pour the entire emulsified mixture onto the Celite® pad.[1]

  • Apply a gentle vacuum to draw the liquid through the filter. The Celite® should trap the fine suspended solids that are causing the emulsion.[1][5]

  • Collect the filtrate, which should now be a clean two-phase mixture, in the filter flask.

  • Transfer the filtrate to a separatory funnel to separate the layers.

Protocol 3: Using Phase Separator Paper

  • Fold the phase separator paper (e.g., Whatman™ 1PS) and place it in a standard laboratory funnel.[14]

  • Pour the entire mixture, including the emulsion, directly into the funnel.

  • The hydrophobic paper will retain the aqueous phase and allow the organic solvent to pass through into the collection flask.[12][14][15]

  • The separation is typically rapid and occurs automatically as the solvent passes through.[12][15]

Logical Workflow for Managing Emulsions

The following diagram illustrates a decision-making workflow for addressing emulsion formation during the workup of benzyl ether reactions.

Emulsion_Troubleshooting Workflow for Managing Emulsions start Emulsion Forms During Workup patience Allow to Stand (10-30 min) start->patience gentle_agitation Gently Swirl or Stir patience->gentle_agitation salting_out Add Brine (Saturated NaCl) gentle_agitation->salting_out check_separation1 Does the Emulsion Break? salting_out->check_separation1 persistent_emulsion Persistent Emulsion check_separation1->persistent_emulsion No proceed Proceed with Extraction check_separation1->proceed Yes filtration Filter through Celite® or Phase Separator Paper persistent_emulsion->filtration centrifugation Centrifuge the Mixture persistent_emulsion->centrifugation solvent_ph Adjust pH or Add Different Solvent persistent_emulsion->solvent_ph check_separation2 Does the Emulsion Break? filtration->check_separation2 centrifugation->check_separation2 solvent_ph->check_separation2 check_separation2->proceed Yes consult Consult Senior Chemist / Re-evaluate Procedure check_separation2->consult No

A decision-making workflow for troubleshooting emulsions.

This guide provides a comprehensive overview of managing emulsions in the context of benzyl ether reaction workups. By understanding the causes and employing the appropriate techniques, researchers can effectively overcome this common purification challenge.

References

Technical Support Center: Troubleshooting Incomplete Debenzylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting debenzylation reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the removal of benzyl (B1604629) (Bn) protecting groups in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation reaction with Pd/C is slow or has stalled completely. What are the common causes?

A1: Slow or stalled hydrogenolysis reactions are among the most frequent challenges in debenzylation. The primary culprits are typically related to the catalyst, the substrate, or the reaction conditions.

  • Catalyst Poisoning: This is a very common issue, especially when your substrate contains nitrogen or sulfur atoms.[1][2][3] These atoms can coordinate strongly to the palladium surface, blocking active sites and inhibiting catalytic activity.[1] The product amine itself can also act as a catalyst poison.[2][4]

  • Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary significantly between batches and suppliers.[3] The catalyst may also lose activity over time due to improper storage or handling.[2][5]

  • Insufficient Hydrogen Pressure: While many debenzylation reactions proceed at atmospheric pressure (e.g., using a hydrogen balloon), some sterically hindered or less reactive benzyl ethers require higher pressures to proceed efficiently.[3][6]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction. Protic solvents like ethanol (B145695) and methanol (B129727) are generally preferred as they aid in proton transfer steps.[1][3]

  • Poor Mixing/Mass Transfer: In heterogeneous catalysis, vigorous stirring is essential to ensure efficient contact between the substrate, hydrogen, and the catalyst surface.[2][6]

Q2: How can I overcome catalyst poisoning?

A2: Several strategies can be employed to mitigate catalyst poisoning, particularly from basic nitrogen groups:

  • Acidic Additives: The addition of a mild acid, such as acetic acid or hydrochloric acid, can protonate the basic nitrogen atom.[1][2][4] This prevents it from binding to and poisoning the palladium catalyst.[2]

  • Alternative Catalyst: Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often more effective than standard Pd/C for substrates containing basic nitrogen groups.[1][7]

  • Increased Catalyst Loading: In some cases, simply increasing the amount of catalyst can help compensate for partial poisoning.[1]

  • Use of a Co-catalyst: A combination of Pd/C and niobic acid on carbon (Nb₂O₅/C) has been shown to accelerate the hydrogenative deprotection of N-benzyl groups by preventing catalyst poisoning.[4] In some challenging cases, a combination of Pd/C and Pd(OH)₂/C has proven more effective than either catalyst alone.[7][8]

Q3: I'm observing side reactions like the saturation of other aromatic rings. How can this be prevented?

A3: Aromatic ring saturation is a known potential side reaction during hydrogenolysis.[1] To minimize this:

  • Control Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often favor the desired debenzylation over ring saturation.[1]

  • Catalyst Pre-treatment: A catalyst pre-treatment strategy has been reported to suppress unwanted hydrogenation of aromatic protecting groups.[9]

  • Use Catalytic Transfer Hydrogenation: Employing a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in a transfer hydrogenation setup is often milder and can provide higher selectivity compared to using hydrogen gas.[1]

Q4: My substrate is sensitive to acidic conditions, or contains other reducible functional groups. What are some alternative debenzylation methods?

A4: For sensitive substrates where catalytic hydrogenation is not suitable, several alternative methods can be considered:

  • Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can cleave benzyl ethers, often at low temperatures.[10] This method can be incompatible with other acid-sensitive functional groups.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) can be used for oxidative debenzylation.[2][11][12] Visible-light-mediated oxidative debenzylation using catalytic or stoichiometric amounts of DDQ has also been developed, offering good functional group tolerance.[13][14][15]

  • Dissolving Metal Reduction: The Birch reduction (using an alkali metal like sodium in liquid ammonia (B1221849) with an alcohol) can cleave benzyl ethers, but it is a powerful reducing method that will affect many other functional groups.[14]

Troubleshooting Guides

Issue 1: Incomplete or Stalled Catalytic Hydrogenation

This workflow will guide you through diagnosing and resolving an incomplete debenzylation reaction using catalytic hydrogenation.

G start Incomplete/Stalled Debenzylation catalyst_check Is the catalyst fresh and of good quality? start->catalyst_check poisoning_check Does the substrate or product contain N or S? catalyst_check->poisoning_check Yes replace_catalyst Replace with fresh, high-quality Pd/C or Pd(OH)₂/C. catalyst_check->replace_catalyst No conditions_check Are the reaction conditions (pressure, temp, solvent) optimal? poisoning_check->conditions_check No add_acid Add a mild acid (e.g., acetic acid). poisoning_check->add_acid Yes mixing_check Is stirring vigorous? conditions_check->mixing_check Yes optimize_conditions Increase H₂ pressure. Increase temperature. Switch to a protic solvent. conditions_check->optimize_conditions No increase_stirring Increase stirring rate. mixing_check->increase_stirring No alternative_methods Consider alternative debenzylation methods. mixing_check->alternative_methods Still incomplete replace_catalyst->poisoning_check pearlmans_catalyst Switch to Pearlman's catalyst (Pd(OH)₂/C). add_acid->pearlmans_catalyst Still incomplete pearlmans_catalyst->conditions_check optimize_conditions->mixing_check increase_stirring->alternative_methods G cluster_0 Catalyst Poisoning cluster_1 Mitigation with Acid Substrate-N Substrate-N Pd_Surface_1 Pd Catalyst Surface Substrate-N->Pd_Surface_1 Strong Coordination (Poisoning) Substrate-NH+ Protonated Substrate (Substrate-NH+) Pd_Surface_2 Pd Catalyst Surface Substrate-NH+->Pd_Surface_2 No Coordination H+ H+ (from acid) H+->Substrate-NH+ Substrate-N_2 Substrate-N Substrate-N_2->H+

References

Minimizing C-alkylation byproducts in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize C-alkylation byproducts in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is C-alkylation in the context of the Williamson ether synthesis?

A1: In the Williamson ether synthesis, the desired reaction is O-alkylation, where an alkoxide or phenoxide attacks an alkyl halide to form an ether. However, when using a phenoxide ion, the negative charge is delocalized over the oxygen atom and the aromatic ring. This makes the phenoxide an ambident nucleophile, meaning it can be attacked at two different positions: the oxygen atom (O-alkylation) or a carbon atom on the aromatic ring (C-alkylation). C-alkylation is an undesired side reaction that leads to the formation of a carbon-carbon bond instead of the desired ether linkage.[1][2]

Q2: What are the main factors that influence the ratio of O-alkylation to C-alkylation?

A2: The selectivity between O- and C-alkylation is influenced by several factors, including the solvent, the counter-ion of the alkoxide, the nature of the alkylating agent, and the reaction temperature.[2][3] Polar aprotic solvents generally favor O-alkylation, while protic solvents can lead to increased C-alkylation.[4][5]

Q3: How does the choice of solvent affect the selectivity of the reaction?

A3: The solvent plays a crucial role in determining the regioselectivity of the alkylation. Polar aprotic solvents, such as acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are effective at solvating the metal cation of the alkoxide, leaving the oxygen atom more exposed and nucleophilic, thus promoting O-alkylation.[6][7] In contrast, protic solvents like methanol (B129727) and ethanol (B145695) can form hydrogen bonds with the oxygen atom of the phenoxide, making it less available for reaction and thereby increasing the likelihood of C-alkylation.[4][6]

Q4: Can the choice of base and its counter-ion impact the O- vs. C-alkylation ratio?

A4: Yes, the counter-ion of the base used to deprotonate the phenol (B47542) can influence the selectivity. Larger, softer cations like cesium (Cs+) and potassium (K+) tend to associate less tightly with the phenoxide oxygen, increasing its nucleophilicity and favoring O-alkylation. In some cases, the choice of a lithium counter-ion has been shown to provide a good balance of reactivity for selective O-alkylation with specific substrates.[8]

Q5: Are there any other common side reactions to be aware of in the Williamson ether synthesis?

A5: Besides C-alkylation, another common side reaction is the E2 elimination of the alkyl halide, which is favored when using secondary or tertiary alkyl halides.[2] This is because the alkoxide is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene. To minimize this, it is best to use primary alkyl halides.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Suggestions
Low yield of the desired ether product Incomplete reaction.- Increase the reaction time or temperature. A typical Williamson reaction is conducted at 50-100 °C for 1-8 hours.[1] - Ensure the base is strong enough to fully deprotonate the alcohol or phenol. For less acidic alcohols, a strong base like sodium hydride (NaH) may be necessary.[9]
Poor choice of reactants.- Use a primary alkyl halide whenever possible to favor the SN2 reaction over E2 elimination.[2] - For unsymmetrical ethers, choose the pathway with the less sterically hindered alkyl halide.
Significant amount of C-alkylation byproduct Use of a protic solvent.- Switch to a polar aprotic solvent like acetonitrile (ACN), DMF, or DMSO.[4][6]
Inappropriate counter-ion.- Use a base with a larger counter-ion, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10]
Formation of an alkene byproduct Use of a secondary or tertiary alkyl halide.- If possible, redesign the synthesis to use a primary alkyl halide.[2]
High reaction temperature.- Lowering the reaction temperature can favor the SN2 reaction over the E2 elimination, as elimination reactions often have a higher activation energy.[2]
Reaction does not proceed Inactive alkylating agent.- Use a fresh bottle of the alkylating agent. Consider using a more reactive alkyl halide (I > Br > Cl).[2]
Insufficiently strong base.- For alcohols, ensure a strong enough base is used for complete deprotonation. Sodium hydride (NaH) in an anhydrous solvent is often effective.[9]

Data on O- vs. C-Alkylation Selectivity

The following table summarizes the impact of the solvent on the product ratio in the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide at 298 K.

NucleophileAlkylating AgentSolventO-Alkylation Product (%)C-Alkylation Product (%)Reference
Sodium β-naphthoxideBenzyl bromideAcetonitrile973[4][5][7]
Sodium β-naphthoxideBenzyl bromideMethanol7228[4][5][7]

Experimental Protocols

Protocol 1: Selective O-Alkylation of Phenols using Potassium Carbonate

This protocol is a general guideline for the O-alkylation of phenolic substrates, which are prone to C-alkylation.

Materials:

  • Phenol derivative (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Primary alkyl halide (1.1 eq)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative and the anhydrous solvent.

  • Add potassium carbonate to the mixture.

  • Add the primary alkyl halide to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

Protocol 2: O-Alkylation of Unactivated Alcohols using Sodium Hydride

This protocol is suitable for less acidic, unactivated alcohols.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Primary alkyl halide (1.1 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF) or DMF

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol in the anhydrous solvent to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Caution: Hydrogen gas is evolved.

  • Cool the resulting alkoxide solution back to 0 °C and slowly add the primary alkyl halide.

  • Stir the reaction mixture at room temperature overnight or until TLC analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Williamson Ether Synthesis: O- vs. C-Alkylation

G Williamson Ether Synthesis: O- vs. C-Alkylation cluster_reactants Reactants cluster_products Products Phenoxide Phenoxide Ion O_Alkylation O-Alkylated Product (Ether) Phenoxide->O_Alkylation O-Alkylation (Desired) C_Alkylation C-Alkylated Product Phenoxide->C_Alkylation C-Alkylation (Side Reaction) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Competing O- and C-alkylation pathways in Williamson ether synthesis.

Troubleshooting Workflow for C-Alkylation

G Troubleshooting C-Alkylation in Williamson Synthesis Start C-Alkylation Observed CheckSolvent Check Solvent Type Start->CheckSolvent Protic Protic Solvent? CheckSolvent->Protic SwitchToAprotic Switch to Polar Aprotic Solvent (ACN, DMF) Protic->SwitchToAprotic Yes CheckCounterIon Check Counter-Ion Protic->CheckCounterIon No End Minimized C-Alkylation SwitchToAprotic->End SmallCounterIon Small Counter-Ion (e.g., Na+)? CheckCounterIon->SmallCounterIon SwitchToBase Use Base with Larger Counter-Ion (K+, Cs+) SmallCounterIon->SwitchToBase Yes ConsiderPTC Consider Phase-Transfer Catalyst SmallCounterIon->ConsiderPTC No SwitchToBase->End ConsiderPTC->End

Caption: A logical workflow for troubleshooting and minimizing C-alkylation.

Factors Influencing O-/C-Alkylation Selectivity

G Factors Influencing O-/C-Alkylation Selectivity cluster_factors Influencing Factors cluster_outcomes Favored Outcome Selectivity O-/C-Alkylation Selectivity Solvent Solvent Selectivity->Solvent CounterIon Counter-Ion Selectivity->CounterIon Temperature Temperature Selectivity->Temperature AlkylatingAgent Alkylating Agent Selectivity->AlkylatingAgent O_Alkylation Favors O-Alkylation Solvent->O_Alkylation Polar Aprotic C_Alkylation Favors C-Alkylation Solvent->C_Alkylation Protic CounterIon->O_Alkylation Large (K+, Cs+) Temperature->O_Alkylation Lower Temp AlkylatingAgent->O_Alkylation Primary Halide

Caption: Key experimental factors that influence the selectivity of the reaction.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenolysis of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the hydrogenolysis of benzyl (B1604629) ethers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning, a prevalent problem in this critical deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my benzyl ether hydrogenolysis reaction?

A1: The primary indicators of catalyst poisoning include a significantly slowed or completely stalled reaction, incomplete conversion of the starting material even after extended reaction times, and the need for unusually high catalyst loading to achieve a satisfactory reaction rate. You may also observe a change in the appearance of the catalyst or the reaction mixture.

Q2: What are the typical culprits for catalyst poisoning in these reactions?

A2: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst (commonly palladium on carbon, Pd/C), blocking access for the reactants.[1][2][3] Common poisons in pharmaceutical synthesis include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing compounds such as thiols, thioethers, and thiophenes can severely deactivate palladium catalysts.[4][5] These may be present as impurities in reagents or solvents.

  • Nitrogen-Containing Heterocycles and Amines: Substrates or impurities containing basic nitrogen atoms, such as pyridines, quinolines, and some amines, can act as potent catalyst poisons by coordinating to the palladium surface.[1][6][7][8]

  • Halides: Residual halide ions (Cl-, Br-, I-) from preceding synthetic steps can poison the catalyst.

  • Heavy Metals: Trace amounts of other metals can interfere with the catalytic activity.

  • Carbon Monoxide: Impurities in the hydrogen gas supply can include carbon monoxide, which is a known poison for palladium catalysts.[3]

Q3: Can the benzyl ether substrate itself poison the catalyst?

A3: Yes, if the substrate contains functional groups that can act as poisons, it can inhibit its own hydrogenolysis. For example, a benzyl-protected alcohol that also contains a pyridine (B92270) ring can deactivate the catalyst, leading to a sluggish or incomplete reaction.[9]

Q4: Is it possible to selectively poison the catalyst to improve a reaction's outcome?

A4: Yes, intentional and controlled poisoning of a catalyst can be a powerful tool to enhance selectivity. A classic example is the Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), which is used to selectively reduce alkynes to cis-alkenes without over-reduction to alkanes.[1] In the context of benzyl ether hydrogenolysis, selective poisoning can sometimes be used to prevent the reduction of other sensitive functional groups.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the hydrogenolysis of benzyl ethers.

Issue 1: Slow or Incomplete Reaction

Possible Cause: Catalyst deactivation due to poisoning.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow or incomplete hydrogenolysis.

Diagnostic Steps:

  • Verify Reagent and Solvent Purity: Impurities are a primary source of catalyst poisons. If possible, use freshly purified solvents and high-purity reagents. A good diagnostic test is to run the reaction with highly purified materials and see if the catalyst activity is restored.

  • Ensure Glassware is Scrupulously Clean: Residual contaminants on the glassware from previous reactions can poison the catalyst.

  • Evaluate the Substrate: If your substrate contains a basic nitrogen moiety, such as a pyridine ring, it is likely the cause of poisoning. Adding a mild acid like acetic acid can protonate the nitrogen, reducing its ability to bind to the palladium catalyst.

  • Increase Hydrogen Pressure: For sterically hindered benzyl ethers or in cases of mild catalyst inhibition, increasing the hydrogen pressure (e.g., to 50-100 psi in a Parr shaker) can sometimes improve the reaction rate.

  • Test a New Catalyst: The activity of Pd/C can vary between batches and suppliers. It is advisable to test a new batch on a small scale first. If the catalyst has been opened for a long time, its activity may have diminished. Consider using a freshly opened bottle or a different type of palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for substrates containing basic nitrogen groups.

Issue 2: Catalyst Deactivation After a Single Use

Possible Cause: Strong, irreversible poisoning or fouling of the catalyst pores.

Catalyst Regeneration Workflow:

CatalystRegeneration Start Catalyst is Inactive IdentifyPoison Identify Potential Poison (Sulfur, Nitrogen, etc.) Start->IdentifyPoison OrganicResidue Suspect Organic Residue/Fouling IdentifyPoison->OrganicResidue NitrogenPoisoning Suspect Nitrogen Poisoning IdentifyPoison->NitrogenPoisoning SulfurPoisoning Suspect Sulfur Poisoning IdentifyPoison->SulfurPoisoning WashSolventAcid Wash with Chloroform (B151607) and Acetic Acid OrganicResidue->WashSolventAcid Yes AlkalineWash Wash with Alkaline Solution NitrogenPoisoning->AlkalineWash Yes OxidativeTreatment Oxidative Treatment (e.g., Hypochlorite (B82951) or H₂O₂) SulfurPoisoning->OxidativeTreatment Yes TestActivity Test Regenerated Catalyst Activity WashSolventAcid->TestActivity AlkalineWash->TestActivity OxidativeTreatment->TestActivity Success Activity Restored TestActivity->Success Successful Failure Activity Not Restored TestActivity->Failure Unsuccessful

Caption: Workflow for the regeneration of a poisoned catalyst.

Regeneration Strategies:

  • For Organic Residue and Fouling: A study on the deactivation of Pd(OH)₂/C during the hydrogenolysis of a complex N-benzylated substrate showed that washing the catalyst with chloroform and glacial acetic acid, combined with sonication, successfully restored its activity.[10] This procedure helps to remove organic material blocking the catalyst pores.

  • For Nitrogen-Based Poisons: Washing the catalyst with an alkaline solution may help to remove acidic species and potentially displace some coordinated nitrogen compounds.

  • For Sulfur-Based Poisons: Treatment with oxidizing agents like sodium hypochlorite or hydrogen peroxide can oxidize adsorbed sulfur species, facilitating their removal and regenerating the catalyst's activity.[11] Flushing with deionized water at a basic pH has also been shown to slowly reverse deactivation by sulfides.[11]

Quantitative Data on Catalyst Deactivation and Regeneration

While specific kinetic data for catalyst poisoning in benzyl ether hydrogenolysis is not extensively tabulated in the literature, data from related processes can provide valuable insights. The following table summarizes the impact of sulfur poisoning on a palladium catalyst in methane (B114726) oxidation, which illustrates the general principles of deactivation.

Catalyst SystemPoisonPoison ConcentrationExposure TimeTemperature (°C)Impact on Methane ConversionRegeneration Notes
Pd/Al₂O₃SO₂100 ppm5.5 hours240~30% drop in conversion[12]Thermal and chemical regeneration show mixed results. Hydrogen treatment can fully recover activity.[12]
Pd-basedSO₂/SO₃1-5 ppm2000 hours>500~10% loss in conversion[12]Slow deactivation at higher temperatures requires less frequent regeneration.[12]

This data is from a methane oxidation study and is intended to be illustrative of the effects of sulfur poisoning on palladium catalysts.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis of a Benzyl Ether using H₂ Gas

This protocol outlines a standard laboratory procedure for the deprotection of a benzyl-protected alcohol using palladium on carbon and hydrogen gas.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium relative to the substrate)

  • Anhydrous ethanol (B145695) or methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Three-necked round-bottom flask equipped with a magnetic stir bar

  • Septa and needles

  • Filtration apparatus (e.g., a pad of Celite® on a sintered glass funnel)

Procedure:

  • Preparation: In the reaction flask, dissolve the benzyl-protected substrate in the chosen solvent (e.g., ethanol).

  • Inerting: Seal the flask with septa and sparge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst to the flask.

  • Hydrogenation Setup: Connect the flask to a hydrogen gas source via a needle through a septum.

  • Hydrogen Purge: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Maintain a positive pressure of hydrogen (a balloon is sufficient for many lab-scale reactions) and stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The Celite® pad should be washed with the reaction solvent to ensure complete recovery of the product. Caution: The palladium catalyst on the Celite® may be pyrophoric upon drying; quench it carefully with water before disposal.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods such as column chromatography or recrystallization if necessary.

Protocol 2: Procedure for Catalyst Regeneration

This protocol provides a general method for attempting to regenerate a deactivated palladium catalyst, based on a procedure for removing organic foulants.[10]

Materials:

  • Deactivated palladium catalyst (e.g., Pd(OH)₂/C)

  • Chloroform

  • Glacial acetic acid

  • Beaker or flask

  • Stirring apparatus

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • Catalyst Recovery: After the initial reaction, recover the deactivated catalyst by filtration.

  • Washing Procedure:

    • Place the recovered catalyst in a beaker with a stir bar.

    • Add a mixture of chloroform and glacial acetic acid.

    • Stir the suspension vigorously.

    • Place the beaker in an ultrasonic bath for a set period (e.g., 30 minutes) to aid in the removal of adsorbed species.

  • Isolation: Filter the catalyst from the washing solution.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst on a small scale with the original reaction to determine if its efficacy has been restored. The recycled catalyst may be used multiple times if the regeneration is successful.[13]

References

Impact of solvent polarity on the efficiency of benzyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in benzyl (B1604629) ether synthesis. The following information addresses common issues related to solvent polarity and its impact on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of a Williamson ether synthesis for preparing benzyl ethers?

In the Williamson ether synthesis, a polar aprotic solvent is generally preferred.[1][2] This type of solvent, such as DMF or DMSO, can effectively solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and thereby increasing its nucleophilicity. This leads to a faster S(_N)2 reaction rate. Protic solvents can hydrogen bond with the alkoxide, reducing its nucleophilicity and slowing down the reaction.

Q2: What are the most common side reactions in benzyl ether synthesis, and how are they influenced by the solvent?

The most common side reaction is the E2 elimination, which competes with the desired S(_N)2 substitution, especially when using secondary or tertiary alkyl halides.[1][2] The choice of solvent can influence the extent of this side reaction. While polar aprotic solvents favor the S(_N)2 pathway, highly polar and basic conditions can still promote elimination. Another potential side reaction is C-alkylation, particularly with phenoxides, which can be influenced by the solvent's ability to solvate the different reactive sites of the nucleophile.[3]

Q3: Can I perform a benzyl ether synthesis under solvent-free conditions?

Yes, it is possible to carry out the synthesis of benzyl ethers without a solvent, often by using a solid base like potassium hydroxide (B78521) and a phase-transfer catalyst.[4][5] This approach can be more environmentally friendly but may require higher temperatures and is not suitable for all substrates.[4]

Q4: Are there alternative methods to the Williamson ether synthesis for preparing benzyl ethers that are less sensitive to solvent effects?

Several other methods exist for benzyl ether synthesis. One common alternative is the reaction of an alcohol with benzyl trichloroacetimidate (B1259523) under acidic conditions.[6] Another approach involves using 2-benzyloxy-1-methylpyridinium triflate, which can benzylate alcohols under neutral conditions.[7][8] These methods can be advantageous for substrates that are sensitive to the basic conditions of the Williamson synthesis.

Troubleshooting Guides

Problem: Low or no yield of the desired benzyl ether.

Possible Cause Troubleshooting Strategy
Inappropriate solvent polarity. For S(_N)2 reactions like the Williamson synthesis, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide. If using a less polar solvent like THF or toluene (B28343), the reaction may be sluggish.
Solvent is not anhydrous. The presence of water will protonate the alkoxide, reducing its concentration and preventing the reaction. Ensure all solvents and reagents are thoroughly dried before use.
Poor solubility of reagents. Ensure that the alcohol, base, and benzyl halide are all soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.
Side reactions are predominating. If elimination is a suspected issue, consider using a less polar solvent or a bulkier, non-nucleophilic base. Also, ensure a primary benzyl halide is used, as secondary and tertiary halides are more prone to elimination.[2]

Problem: Significant formation of elimination byproducts.

Possible Cause Troubleshooting Strategy
Use of a sterically hindered alkyl halide. The Williamson ether synthesis works best with primary alkyl halides.[2] If using a secondary or tertiary halide, elimination will be a significant competing reaction. Redesign your synthesis to use a primary benzyl halide if possible.
Reaction temperature is too high. Higher temperatures can favor the E2 elimination pathway. Try running the reaction at a lower temperature for a longer period.
Strongly basic conditions. While a base is necessary to form the alkoxide, very strong bases in combination with high temperatures can promote elimination. Consider using a milder base if your substrate allows.

Data Presentation

The following table summarizes the effect of solvent polarity on the yield of benzyl ether synthesis in a representative Williamson ether synthesis reaction.

SolventRelative PolarityDielectric Constant (ε)Yield (%)Reference
Toluene0.0992.38Variable, often lower[7]
Tetrahydrofuran (THF)0.2077.52Moderate[2]
Acetonitrile0.46037.5Generally Good
N,N-Dimethylformamide (DMF)0.38636.7High[2]
Dimethyl sulfoxide (B87167) (DMSO)0.44446.7High[2][5]

Note: Yields are highly dependent on the specific substrates, base, and reaction conditions. This table provides a general trend.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of Benzyl Ether

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Benzyl bromide (1.1 eq)

  • Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride, brine)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add the benzyl bromide via syringe.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Benzylation using 2-Benzyloxy-1-methylpyridinium triflate

This method is suitable for substrates that are sensitive to basic conditions.[7][8]

Materials:

  • Alcohol (1.0 eq)

  • 2-Benzyloxy-1-methylpyridinium triflate (1.2 eq)

  • Anhydrous toluene or trifluorotoluene

  • Proton sponge or other non-nucleophilic base (1.5 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol, 2-benzyloxy-1-methylpyridinium triflate, and the non-nucleophilic base.

  • Add the anhydrous solvent and stir the mixture at room temperature.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

SolventPolarityImpact cluster_solvent Solvent Choice cluster_reaction Reaction Pathway cluster_outcome Outcome Polar\nAprotic\n(e.g., DMF, DMSO) Polar Aprotic (e.g., DMF, DMSO) SN2 Reaction SN2 Reaction Polar\nAprotic\n(e.g., DMF, DMSO)->SN2 Reaction Favors Elimination (E2) Elimination (E2) Polar\nAprotic\n(e.g., DMF, DMSO)->Elimination (E2) Can still occur (especially at high temp) Less Polar\n(e.g., Toluene, THF) Less Polar (e.g., Toluene, THF) Less Polar\n(e.g., Toluene, THF)->SN2 Reaction Slower Rate Less Polar\n(e.g., Toluene, THF)->Elimination (E2) Can be favored with hindered substrates High Yield\nBenzyl Ether High Yield Benzyl Ether SN2 Reaction->High Yield\nBenzyl Ether Low Yield/\nSide Products Low Yield/ Side Products Elimination (E2)->Low Yield/\nSide Products

Caption: Impact of solvent polarity on benzyl ether synthesis pathways.

References

Techniques for removing unreacted starting materials from benzyl hexyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from benzyl (B1604629) hexyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude benzyl hexyl ether sample synthesized via Williamson ether synthesis?

The primary impurities typically arise from unreacted starting materials and potential side products of the Williamson ether synthesis.[1][2] These include:

  • Unreacted Hexan-1-ol (or its alkoxide): Incomplete reaction can leave residual alcohol in the mixture.

  • Unreacted Benzyl Bromide (or other benzyl halide): If used in excess or if the reaction does not go to completion, the benzyl halide will remain.[3][4]

  • Toluene: This can be a byproduct if the benzyl ether is cleaved during the reaction, though this is less common under synthesis conditions.[5]

  • Dibenzyl ether: Formed if the benzyl halide reacts with another benzyl alkoxide molecule.

  • 1-Hexene: A potential side product if elimination (E2) competes with the desired substitution (SN2) reaction, especially with hindered bases or higher temperatures.[6][7]

Q2: What is the general workflow for purifying this compound?

A typical purification workflow involves an initial workup to remove the bulk of the impurities, followed by a final purification step to achieve high purity.

Troubleshooting Guides

Issue 1: My crude product is contaminated with unreacted benzyl bromide.
  • Potential Cause: An excess of benzyl bromide was used to drive the reaction to completion, or the reaction time was insufficient.

  • Solutions:

    • Chemical Quenching: React the excess benzyl bromide with a nucleophile to form a more easily separable compound.

      • Triethylamine (B128534) Wash: Add triethylamine to the reaction mixture. The triethylamine will react with the benzyl bromide to form benzyltriethylammonium bromide, a water-soluble salt that can be removed during an aqueous workup.[3][4]

      • Thiol Resin: Use a scavenger resin with thiol functional groups to selectively bind and remove the benzyl bromide.[3]

    • Distillation: Benzyl bromide has a significantly different boiling point than this compound.

      • Vacuum Distillation: This is an effective method for separating the two liquids.[4]

      • Steam Distillation: This can be a gentle method to remove volatile and irritant benzyl bromide.[3]

    • Column Chromatography: Flash column chromatography can effectively separate this compound from the less polar benzyl bromide.[3][8]

Issue 2: My final product contains unreacted hexan-1-ol.
  • Potential Cause: Incomplete deprotonation of the alcohol or insufficient reaction time.

  • Solutions:

    • Aqueous Base Wash: If the reaction was performed with a base like sodium hydride, any unreacted hexan-1-ol can be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH). This will deprotonate the alcohol, forming a water-soluble alkoxide. However, hexan-1-ol itself has limited acidity, so this is more effective for more acidic alcohols like phenols.[9] A simple water wash can also help remove some of the alcohol.

    • Distillation: Fractional distillation under reduced pressure is a highly effective method for separating this compound from the more volatile hexan-1-ol.[6]

    • Conversion to a Non-volatile Ester: Reacting the crude product with an acid chloride or anhydride (B1165640) in the presence of a base will convert the unreacted alcohol into a non-volatile ester, which can then be separated from the desired ether by distillation.[10]

Issue 3: An emulsion formed during the aqueous workup.
  • Potential Cause: Vigorous shaking of the separatory funnel, especially in the presence of basic solutions, can lead to the formation of stable emulsions.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[9]

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can help to break it up.[9]

Data Presentation

Table 1: Physical Properties of this compound and Related Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound192.30[11]~262 (est.)[12]~0.9Insoluble[12]
Hexan-1-ol102.171570.814Slightly soluble
Benzyl Bromide171.04[13]198-199[13]1.438[13]Insoluble, reacts
Toluene92.141110.867Insoluble

Experimental Protocols

Protocol 1: Purification by Extractive Workup and Distillation

This protocol is suitable for larger-scale purifications where the primary impurities are unreacted starting materials.

  • Quenching (Optional): If a significant excess of benzyl bromide is suspected, add 1.5 equivalents (relative to the excess benzyl bromide) of triethylamine to the crude reaction mixture and stir for 1 hour at room temperature.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with the following:

    • 1 M NaOH solution (to remove any acidic impurities).

    • Water.

    • Saturated NaCl solution (brine) to aid in layer separation and remove residual water.[9]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation. Carefully distill the crude product under reduced pressure to separate the pure this compound from less volatile and more volatile impurities.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for small-scale purifications or when impurities have boiling points close to the product.

  • TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for the non-polar this compound is a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 or 90:10). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show clear separation from impurities.[8][9]

  • Column Packing: Prepare a silica (B1680970) gel column using the "slurry method" with the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane (B109758) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_start Crude Product cluster_workup Aqueous Workup cluster_purification Final Purification cluster_end Final Product start Crude this compound dissolve Dissolve in Organic Solvent start->dissolve Step 1 wash Wash with 1M NaOH, H2O, Brine dissolve->wash Step 2 dry Dry over Na2SO4 wash->dry Step 3 concentrate Concentrate dry->concentrate Step 4 distill Vacuum Distillation concentrate->distill Option A chromatography Column Chromatography concentrate->chromatography Option B product Pure this compound distill->product chromatography->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_bnbr Benzyl Bromide Impurity cluster_hexanol Hexan-1-ol Impurity start Impure Product impurity_check Identify Impurity (e.g., NMR, GC-MS) start->impurity_check bnbr_impurity Unreacted Benzyl Bromide impurity_check->bnbr_impurity If Benzyl Bromide hexanol_impurity Unreacted Hexan-1-ol impurity_check->hexanol_impurity If Hexan-1-ol quench Chemical Quench (e.g., Triethylamine) bnbr_impurity->quench distill_bnbr Vacuum Distillation bnbr_impurity->distill_bnbr chrom_bnbr Column Chromatography bnbr_impurity->chrom_bnbr product Pure this compound quench->product distill_bnbr->product chrom_bnbr->product wash_hexanol Aqueous Wash hexanol_impurity->wash_hexanol distill_hexanol Fractional Distillation hexanol_impurity->distill_hexanol wash_hexanol->product distill_hexanol->product

Caption: Troubleshooting logic for removing common impurities from this compound.

References

Validation & Comparative

1H NMR and 13C NMR spectral analysis of benzyl hexyl ether for structure confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and scientists on the structural confirmation of benzyl (B1604629) hexyl ether using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related ether compounds, detailed experimental protocols, and a logical workflow for spectral interpretation.

The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a sample. This guide focuses on the application of ¹H and ¹³C NMR for the unambiguous structure confirmation of benzyl hexyl ether. By comparing its spectral data with those of two isomeric ethers, dibenzyl ether and dihexyl ether, we demonstrate how to differentiate these structurally similar molecules and confidently assign the correct structure.

Comparative ¹H and ¹³C NMR Data Analysis

The structural confirmation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra and comparison with potential isomers. The key differentiators are the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, and the number and chemical shifts of the signals in ¹³C NMR.

Below is a summary of the expected and reported NMR spectral data for this compound and its two structural alternatives, dibenzyl ether and dihexyl ether.

Table 1: Comparative ¹H NMR Data (CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound Aromatic (C₆H₅)~7.3m5H
Benzylic (-OCH₂Ph)~4.5s2H
Methylene (-OCH₂-)~3.4t2H
Methylene (-CH₂-)~1.6m2H
Methylene (-CH₂-)~1.3m6H
Methyl (-CH₃)~0.9t3H
Dibenzyl Ether Aromatic (C₆H₅)7.29-7.40m10H
Benzylic (-OCH₂Ph)4.54s4H
Dihexyl Ether Methylene (-OCH₂-)~3.4t4H
Methylene (-CH₂-)~1.5m4H
Methylene (-CH₂-)~1.3m8H
Methyl (-CH₃)~0.9t6H

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CompoundCarbon TypeChemical Shift (δ, ppm)
This compound Aromatic (C₆H₅)~127-138
Benzylic (-OCH₂Ph)~72
Methylene (-OCH₂-)~70
Methylene (-CH₂-)~32, 29, 26
Methyl (-CH₃)~14
Dibenzyl Ether Aromatic (C₆H₅)127.69, 128.34, 138.32
Benzylic (-OCH₂Ph)72.07
Dihexyl Ether Methylene (-OCH₂-)~71
Methylene (-CH₂-)~32, 29, 26, 23
Methyl (-CH₃)~14

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh 10-20 mg of the ether sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of -2 to 12 ppm is appropriate.

  • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as the internal reference.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of 0 to 220 ppm is appropriate.

  • Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used as the internal reference.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the comparative NMR data.

Structure_Confirmation_Workflow cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis cluster_comparison Comparison with Alternatives A Aromatic protons (~7.3 ppm, 5H)? B Benzylic protons (~4.5 ppm, 2H, singlet)? A->B Yes G Dibenzyl Ether: - 10 aromatic protons - 4 benzylic protons - No aliphatic chain A->G No C Aliphatic protons (0.9-3.4 ppm, 13H total)? B->C Yes B->G No D Aromatic carbons (~127-138 ppm)? C->D Yes H Dihexyl Ether: - No aromatic/benzylic protons - Two identical hexyl chains C->H No E Two -O-CH₂- carbons (~70-72 ppm)? D->E Yes F Multiple aliphatic carbons (~14-32 ppm)? E->F Yes F->G Compare G->H Compare Conclusion Structure Confirmed: This compound H->Conclusion Consistent Start Analyze NMR Spectra of Unknown Ether Start->A

Caption: Logical workflow for this compound structure confirmation.

By following this systematic approach, researchers can confidently distinguish this compound from its isomers and confirm its molecular structure. The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive tool for the structural elucidation of organic molecules.

The Efficacy of Benzyl Hexyl Ether in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the optimization of any chemical reaction, directly impacting reaction rates, yields, and the product distribution. Ether solvents are widely employed in organic synthesis due to their ability to solvate a broad range of organic compounds and their relative inertness. This guide provides a comprehensive comparison of the efficacy of benzyl (B1604629) hexyl ether with other commonly used ether solvents, namely diethyl ether, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453). The information presented herein is supported by physical property data and illustrative experimental comparisons to assist researchers in making informed solvent choices.

Physical Properties of Common Ether Solvents

A solvent's physical properties are fundamental to its function in a chemical reaction. Properties such as boiling point, polarity, and density can influence reaction kinetics, temperature control, and work-up procedures. The following table summarizes key physical properties of benzyl hexyl ether and other common ether solvents.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)1,4-Dioxane
Molecular Formula C₁₃H₂₀O[1]C₄H₁₀OC₄H₈OC₄H₈O₂
Molecular Weight ( g/mol ) 192.30[1]74.1272.1188.11
Boiling Point (°C) ~262 (estimated)[2]34.666101
Density (g/mL at 20°C) ~0.93 (estimated)0.7130.8891.034
Polarity (Dielectric Constant) Low (estimated)4.37.52.2
Solubility in Water Insoluble6.9 g/100 mLMiscibleMiscible

Comparative Efficacy in Key Organic Reactions

The performance of a solvent can vary significantly depending on the reaction type. This section explores the comparative efficacy of this compound in two fundamental organic reactions: the Williamson ether synthesis and the Grignard reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used S_N2 reaction for the preparation of ethers. The reaction involves the reaction of an alkoxide with a primary alkyl halide. A polar aprotic solvent is typically preferred to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion.

Illustrative Experimental Comparison:

SolventReaction Time (h)Yield (%)
This compound1285
Diethyl Ether888
Tetrahydrofuran (THF)692
1,4-Dioxane890

Discussion:

Due to its lower polarity compared to THF and 1,4-dioxane, this compound is expected to result in a slightly slower reaction rate and potentially lower yield in a classic Williamson ether synthesis. Its high boiling point, however, could be advantageous for reactions requiring elevated temperatures. THF is often the solvent of choice for this reaction due to its optimal balance of polarity and boiling point.

Grignard Reaction

The formation of a Grignard reagent requires an ether solvent to solvate and stabilize the organomagnesium species. The choice of ether can be critical, especially in the case of benzylic halides, which are prone to a side reaction known as Wurtz coupling.

Illustrative Experimental Comparison:

The formation of benzylmagnesium chloride from benzyl chloride and magnesium is a key step in many organic syntheses. The following table illustrates the expected product distribution when using different ether solvents. This data is extrapolated from studies on similar systems, as direct comparative data for this compound is limited.

SolventGrignard Reagent (%)Wurtz Coupling Product (%)
This compound8020
Diethyl Ether9010
Tetrahydrofuran (THF)3070
2-Methyltetrahydrofuran (2-MeTHF)9010

Discussion:

For the Grignard reaction of benzyl halides, THF is known to promote the undesirable Wurtz coupling side reaction. Diethyl ether and 2-MeTHF are generally superior solvents for this transformation, leading to higher yields of the desired Grignard reagent. This compound, with its larger steric bulk and potentially different coordinating ability compared to diethyl ether, might offer a slightly lower yield of the Grignard reagent.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon scientific findings. The following are representative protocols for the comparative evaluation of ether solvents in the Williamson ether synthesis and Grignard reaction.

Protocol 1: Comparative Williamson Ether Synthesis of Benzyl Ethyl Ether

Objective: To compare the efficacy of this compound, diethyl ether, THF, and 1,4-dioxane as solvents in the synthesis of benzyl ethyl ether.

Materials:

  • Sodium ethoxide

  • Benzyl chloride

  • Anhydrous this compound

  • Anhydrous Diethyl Ether

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle

  • Gas chromatograph (GC) for yield determination

Procedure:

  • Set up four parallel reactions, each in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • To each flask, add sodium ethoxide (1.0 eq).

  • To each flask, add 50 mL of the respective anhydrous ether solvent (this compound, diethyl ether, THF, or 1,4-dioxane).

  • Stir the mixtures at room temperature for 15 minutes to ensure dissolution.

  • To each flask, add benzyl chloride (1.0 eq) dropwise over 10 minutes.

  • Heat the reaction mixtures to a gentle reflux and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Once the reaction is complete (as determined by the disappearance of the starting material), cool the mixtures to room temperature.

  • Quench the reactions by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the yield of benzyl ethyl ether by GC analysis using an internal standard.

Protocol 2: Comparative Formation of Benzylmagnesium Chloride

Objective: To compare the efficiency of this compound, diethyl ether, and THF in the formation of benzylmagnesium chloride and to quantify the formation of the Wurtz coupling byproduct.

Materials:

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous this compound

  • Anhydrous Diethyl Ether

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Standard glassware for Grignard reactions (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • Set up three parallel reactions in oven-dried three-neck flasks equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To each flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

  • To each dropping funnel, add a solution of benzyl chloride (1.0 eq) in 40 mL of the respective anhydrous ether solvent (this compound, diethyl ether, or THF).

  • Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • To determine the yield of the Grignard reagent and the amount of the Wurtz coupling byproduct (1,2-diphenylethane), take an aliquot of each reaction mixture and quench it with a known amount of a standard electrophile (e.g., benzaldehyde).

  • Analyze the quenched mixture by GC to quantify the amount of the corresponding alcohol (from the Grignard reaction) and 1,2-diphenylethane.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz can provide clear visualizations of reaction mechanisms and experimental workflows.

Williamson_Ether_Synthesis RO_Na Alkoxide (RO⁻Na⁺) SN2_TS SN2 Transition State RO_Na->SN2_TS R_X Alkyl Halide (R'-X) R_X->SN2_TS Solvent Ether Solvent Solvent->SN2_TS solvates Na⁺ Product Ether (R-O-R') SN2_TS->Product Salt Salt (NaX) SN2_TS->Salt

Caption: Williamson Ether Synthesis Pathway

References

Purity Assessment of Synthesized Benzyl Hexyl Ether: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of synthesized benzyl (B1604629) hexyl ether, supported by experimental data and detailed methodologies.

Introduction to Purity Analysis of Benzyl Hexyl Ether

This compound, a valuable organic compound, is often synthesized via methods like the Williamson ether synthesis. This process, however, can lead to the formation of various impurities, including unreacted starting materials (benzyl bromide and hexan-1-ol), byproducts from side reactions (e.g., dibenzyl ether, dihexyl ether), and residual solvents. Accurate and reliable determination of the purity of the final product is paramount to ensure the validity of subsequent experiments and the safety of potential drug candidates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the purity analysis of this compound.[1][2] This guide will delve into the specifics of employing GC-MS for this purpose and compare its performance against other common analytical methods.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the required level of sensitivity and accuracy. Below is a comparative summary of GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on partitioning between a stationary and a liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Typical Limit of Detection (LOD) High sensitivity, typically in the low µg/mL to ng/mL range.[3]Good sensitivity, with LODs often in the µg/mL range.[4][5]Lower sensitivity compared to chromatographic methods.[3][6]
Typical Limit of Quantification (LOQ) Low µg/mL to ng/mL range.[3]Typically in the µg/mL range.[4][5]Generally higher than GC-MS and HPLC.[3][6]
Precision (%RSD) Excellent, typically <5%.[3][7]High, typically <2%.[5]Good, can be <1% with careful optimization.[3]
Analysis Time per Sample 15-30 minutes.10-30 minutes.[8]5-15 minutes.
Cost per Sample (Outsourced) $150 - $800, depending on complexity.[1]Generally comparable to or slightly less than GC-MS.[2]Can be more expensive for quantitative analysis.
Strengths Excellent for volatile and semi-volatile compounds, high resolving power for complex mixtures, definitive identification of known impurities through mass spectral libraries.[2]Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[9]Provides detailed structural information, non-destructive, and can be used for absolute quantification without a specific standard of the analyte (qNMR).[6][10]
Weaknesses Requires analytes to be volatile and thermally stable, potential for sample degradation at high temperatures.Can be less sensitive than GC-MS for certain volatile impurities, requires soluble samples.[6]Lower sensitivity for trace impurities, potential for signal overlap in complex mixtures.[6]

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible results. Below is a representative methodology for the GC-MS analysis of synthesized this compound.

GC-MS Experimental Protocol for this compound Purity Assessment

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve the sample in 1.0 mL of a suitable volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of 10 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Operating Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[7][11]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks in the chromatogram.

  • The identity of known impurities can be confirmed by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the purity of the this compound by calculating the peak area percentage. The purity is determined by dividing the peak area of the this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in interpreting the results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (if needed) dissolve->filter transfer Transfer to Vial filter->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Obtain Mass Spectra chromatogram->spectra identify Identify Peaks spectra->identify quantify Quantify Purity identify->quantify

Caption: Experimental workflow for GC-MS purity analysis.

Purity_Assessment_Logic start Synthesized This compound gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr result_gcms Purity (%) & Impurity Profile gcms->result_gcms result_hplc Purity (%) hplc->result_hplc result_nmr Structural Confirmation & Purity (%) nmr->result_nmr decision Assess Purity & Identify Impurities result_gcms->decision result_hplc->decision result_nmr->decision

Caption: Logic for multi-technique purity assessment.

Conclusion

For the purity assessment of synthesized this compound, GC-MS stands out as a highly effective and reliable technique. Its high sensitivity, excellent resolving power for volatile impurities, and the definitive identification capabilities of mass spectrometry make it an invaluable tool for quality control in research and drug development. While other techniques like HPLC and NMR offer complementary information and have their own unique advantages, GC-MS provides a comprehensive and robust method for ensuring the purity of this compound and other similar synthesized compounds. The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis and the resources available.

References

A comparative study of different methods for benzyl ether deprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Benzyl (B1604629) Ether Deprotection Methods

For researchers, scientists, and drug development professionals, the benzyl ether group is a cornerstone for hydroxyl protection due to its general stability. However, the selection of an appropriate deprotection method is critical to the success of a synthetic campaign, ensuring high yields and the preservation of other sensitive functional groups. This guide provides a comparative analysis of common benzyl ether deprotection methodologies, supported by experimental data and detailed protocols.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is one of the most common and efficient methods for benzyl ether deprotection. This method involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Mechanism: The reaction proceeds via oxidative addition of the benzyl ether to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene.[1][2]

Standard Hydrogenolysis (H₂ gas)

This classic method utilizes hydrogen gas as the hydrogen source.

Experimental Protocol:

  • Materials: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C) (5-10 mol% Pd), solvent (e.g., ethanol, methanol, ethyl acetate, THF).[3]

  • Procedure:

    • Dissolve the benzyl-protected substrate in the chosen solvent in a flask equipped with a stir bar.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the flask and flush the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[3]

Catalytic Transfer Hydrogenolysis (CTH)

CTH offers a convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of the catalyst. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexadiene.[4][5] This method is often faster and avoids the need for specialized high-pressure equipment.

Experimental Protocol (using Ammonium Formate):

  • Materials: Benzyl-protected substrate, 10% Palladium on carbon (Pd/C) (approx. 1/10th the weight of the substrate), ammonium formate (2-4 equivalents), solvent (e.g., methanol, ethanol).[3][6]

  • Procedure:

    • Dissolve the substrate in the chosen solvent in a reaction flask.

    • Add the Pd/C catalyst, followed by ammonium formate.

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate, and if necessary, remove excess ammonium formate by washing with a saturated sodium chloride solution or by purification techniques like dialysis and lyophilization.[3][6]

Data Summary: Catalytic Hydrogenolysis

SubstrateCatalystH₂ SourceSolventTemp. (°C)TimeYield (%)Reference
Protected Amino Acids10% Pd/CHCOO⁻NH₄⁺MeOH or DMFRT-quantitative[3]
Protected Peptides10% Pd/CHCOO⁻NH₄⁺MeOH or DMFRT-quantitative[3]
N-Benzylamines10% Pd/CHCOO⁻NH₄⁺MeOH or DMFRT--[3]
Optically Active β-Lactams10% Pd/CHCOO⁻NH₄⁺Ethanol~50--[4]
N-Bzl, O-Bzl, S-Bzl derivativesZinc dustHCOO⁻NH₄⁺MethanolRT1-4 h60-90[7]

Functional Group Compatibility:

  • Tolerated: Acetals, esters, amides, most silyl (B83357) ethers.

  • Sensitive: Alkenes, alkynes, azides, nitro groups, and other reducible functional groups may be reduced under hydrogenolysis conditions.[8] The presence of sulfur-containing functional groups can poison the catalyst.[9]

Logical Relationship: Hydrogenolysis Workflow

sub Substrate (Benzyl Ether) solv Dissolve in Solvent sub->solv cat Add Pd/C Catalyst solv->cat h2 Introduce H₂ Source (H₂ gas or Donor) cat->h2 react Stir at Room Temp. h2->react monitor Monitor by TLC/LC-MS react->monitor filter Filter to Remove Catalyst monitor->filter conc Concentrate Filtrate filter->conc prod Deprotected Alcohol conc->prod

General workflow for catalytic hydrogenolysis.

Oxidative Cleavage with 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

Oxidative deprotection using DDQ is a valuable alternative, especially for substrates sensitive to hydrogenation.[10] This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, often with photoirradiation.[5]

Mechanism: The reaction is believed to proceed via a hydride abstraction from the benzylic position to form a stabilized carbocation, which is then trapped by water to form a hemiacetal that decomposes to the alcohol and benzaldehyde.[11][12]

Experimental Protocol:

  • Materials: Benzyl-protected substrate, DDQ (1.1-1.5 equivalents), solvent (e.g., dichloromethane (B109758)/water mixture, acetonitrile).

  • Procedure:

    • Dissolve the substrate in a suitable solvent system (e.g., CH₂Cl₂:H₂O, 18:1).

    • Cool the solution to 0 °C.

    • Add DDQ portion-wise.

    • Allow the reaction to warm to room temperature and stir for the required time. For simple benzyl ethers, photoirradiation with a UV lamp may be necessary.[10]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary: DDQ-Mediated Deprotection

Substrate TypeReagentConditionsTimeYield (%)Reference
Primary Benzyl EthersDDQMeCN, UV light (365 nm), RT-Good to Excellent[10]
Secondary Benzyl EthersDDQMeCN, UV light (365 nm), RT-Good to Excellent[10]
Carbohydrate derivativesDDQ (catalytic or stoichiometric)CH₂Cl₂, H₂O, 525 nm irradiation, RT< 4 h84-96[9][13]

Functional Group Compatibility:

  • Tolerated: Acetyl, isopropylidene, benzoyl, fluorenylmethoxycarbonyl (Fmoc), levulinic ester, allyl carbonate, propargyl carbonate, benzylidene, azides.[9][14]

  • Sensitive: Electron-rich aromatic systems, other easily oxidizable groups. Phenylselenyl and tert-butyldimethylsilyl (TBS) groups are not stable under these conditions.[9][14]

Signaling Pathway: DDQ Oxidation Mechanism

BnOR R-O-CH₂Ph Hydride Hydride Abstraction BnOR->Hydride DDQ DDQ DDQ->Hydride Carbocation [R-O-CH⁺Ph] Hydride->Carbocation DDQH DDQH⁻ Hydride->DDQH Hemiacetal Hemiacetal [R-O-CH(OH)Ph] Carbocation->Hemiacetal + H₂O H2O H₂O ROH R-OH Hemiacetal->ROH PhCHO PhCHO Hemiacetal->PhCHO

Simplified mechanism of DDQ-mediated deprotection.

Lewis Acid-Mediated Cleavage

Lewis acids can effect the cleavage of benzyl ethers, often with high selectivity. Boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are particularly effective.[15][16]

Mechanism: The Lewis acid coordinates to the ether oxygen, activating the C-O bond towards cleavage. A nucleophile (often from the Lewis acid reagent itself or an added scavenger) then attacks the benzylic carbon.[16]

Experimental Protocol (using BCl₃):

  • Materials: Benzyl-protected substrate, Boron trichloride (1 M solution in CH₂Cl₂), dry dichloromethane (CH₂Cl₂), cation scavenger (e.g., pentamethylbenzene).[17]

  • Procedure:

    • Dissolve the substrate and a cation scavenger in dry CH₂Cl₂ under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add the BCl₃ solution dropwise.

    • Stir the reaction at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction with a suitable solvent mixture (e.g., CHCl₃-MeOH) at -78 °C.

    • Warm the mixture to room temperature and remove the solvents under reduced pressure.

    • Purify the product by column chromatography.[17]

Data Summary: Lewis Acid-Mediated Deprotection

SubstrateReagentConditionsTimeYield (%)Reference
Aryl Benzyl EtherBCl₃, C₆HMe₅CH₂Cl₂, -78 °C20 min87[17]
Chromane derivativeBCl₃ (1M in DCM)DCM, -78 °C-92[16]
Various Benzyl EthersBCl₃·SMe₂CH₂Cl₂ or Ether-Favorable[15]

Functional Group Compatibility:

  • Tolerated: Silyl ethers (TBDPS, TMS), esters, lactones, alkenes, alkynes.[15] Boc and TBS ethers are also tolerated with the BCl₃/pentamethylbenzene system.[17]

  • Sensitive: Other acid-labile protecting groups.

Experimental Workflow: Lewis Acid Cleavage

sub Substrate & Scavenger in dry CH₂Cl₂ cool Cool to -78 °C sub->cool add_la Add Lewis Acid (e.g., BCl₃) cool->add_la react Stir at -78 °C add_la->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench purify Purification quench->purify prod Deprotected Alcohol purify->prod

General workflow for Lewis acid-mediated deprotection.

Brønsted Acid-Mediated Cleavage

Strong Brønsted acids, such as trifluoroacetic acid (TFA), can cleave benzyl ethers, although this method is generally limited to substrates that can withstand strongly acidic conditions.[5]

Experimental Protocol (using TFA):

  • Materials: Benzyl-protected substrate, Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the substrate in TFA.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully remove the TFA under reduced pressure.

    • Purify the residue as necessary.

Functional Group Compatibility:

  • Tolerated: Benzyl esters, Cbz and Boc carbamates (with careful control of conditions).[18]

  • Sensitive: Many acid-labile protecting groups such as silyl ethers, acetals, and ketals.

Conclusion

The choice of deprotection method for a benzyl ether is highly dependent on the overall molecular structure and the presence of other functional groups.

  • Catalytic hydrogenolysis is a highly efficient and clean method for many substrates but is incompatible with reducible functional groups. Catalytic transfer hydrogenolysis offers a more practical and often faster alternative to using hydrogen gas.

  • Oxidative cleavage with DDQ provides an excellent orthogonal strategy for molecules sensitive to reduction. It shows high functional group tolerance, particularly with visible-light mediation.

  • Lewis acid-mediated cleavage , especially with reagents like BCl₃, offers a mild and highly selective method that is tolerant of a different set of functional groups compared to hydrogenolysis.

  • Brønsted acid cleavage is the least general method due to its harshness but can be effective for robust molecules.

By carefully considering the data and protocols presented in this guide, researchers can select the optimal deprotection strategy to advance their synthetic goals efficiently and with high fidelity.

References

A Comparative Guide to the Synthesis of Benzyl Hexyl Ether: Traditional vs. Novel Iron-Catalyzed Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of a novel iron-catalyzed synthetic route to benzyl (B1604629) hexyl ether against the traditional Williamson ether synthesis. Experimental data, detailed protocols, and workflow visualizations are presented to offer an objective assessment of both methodologies.

The benzylation of alcohols is a fundamental transformation in organic synthesis, often employed to install a stable protecting group or to synthesize ether-based target molecules. Benzyl hexyl ether, a simple dialkyl ether, serves as an excellent model for comparing different synthetic strategies. The classical approach, the Williamson ether synthesis, has been a cornerstone of organic chemistry for over a century. However, recent advancements have led to the development of milder, more efficient, and environmentally benign alternatives. This guide focuses on a recently reported iron-sulfate-mediated synthesis, highlighting its advantages in terms of reaction conditions and yield.

Comparative Analysis of Synthetic Routes

The performance of the novel iron-catalyzed method and the traditional Williamson ether synthesis are summarized below. The iron-catalyzed route demonstrates a significant improvement in yield and proceeds under neutral conditions, avoiding the need for strong, air-sensitive bases.

ParameterTraditional Route: Williamson Ether SynthesisNew Route: FeSO4-Mediated Synthesis
Reaction Name Williamson Ether SynthesisIron-Catalyzed Alkylation
Key Reagents Sodium Hydride (NaH), Benzyl BromideIron(II) Sulfate (B86663) (FeSO₄), Benzyl Bromide
Base Required Yes (Strong Base)No
Solvent Anhydrous THF or DMFn-Hexanol (reagent and solvent)
Temperature Room Temperature to Reflux110 °C
Reaction Time Several hours to overnight12 hours
Reported Yield 50-95% (typical for lab synthesis)[1]98% (Gas Chromatography)
Byproducts Sodium Bromide, excess base decomposition productsRecoverable Iron Salts

Experimental Protocols

Detailed methodologies for both the traditional and novel syntheses of this compound are provided below.

Traditional Route: Williamson Ether Synthesis

This protocol is a representative procedure based on established principles of the Williamson ether synthesis.[2][3][4]

Materials:

  • n-Hexanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add n-hexanol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium hexoxide.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

New Synthetic Route: FeSO₄-Mediated Synthesis

This protocol is based on the published procedure for the iron-catalyzed synthesis of benzyl alkyl ethers.

Materials:

Procedure:

  • In a round-bottom flask, combine benzyl bromide (1.0 eq), n-hexanol (serving as both reactant and solvent), and iron(II) sulfate (1.0 eq).

  • Heat the reaction mixture to 110 °C for 12 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the iron(II) sulfate catalyst.

  • Wash the recovered catalyst with a small amount of cold methanol.

  • Combine the filtrate and the methanol washing.

  • Remove the excess n-hexanol and methanol under reduced pressure.

  • The resulting residue is the crude this compound, which can be further purified if necessary.

Visualization of Methodologies

The logical flow of both synthetic routes is depicted in the diagrams below, generated using Graphviz.

cluster_0 Traditional Route: Williamson Ether Synthesis A Deprotonation B Nucleophilic Attack (SN2) A->B Sodium Hexoxide C Workup & Purification B->C D This compound C->D Start_T n-Hexanol + NaH in THF Start_T->A Reagent_T Benzyl Bromide Reagent_T->B cluster_1 New Route: FeSO4-Mediated Synthesis E Heating F Catalyst Removal E->F Filtration G Solvent Evaporation F->G H This compound G->H Start_N n-Hexanol + Benzyl Bromide + FeSO4 Start_N->E 110 °C, 12h

References

Comparison of different catalysts for the hydrogenolysis of benzyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective cleavage of benzyl (B1604629) ethers is a pivotal deprotection strategy in the synthesis of complex molecules, particularly within the pharmaceutical and natural product sectors. The efficiency and selectivity of this hydrogenolysis reaction are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts employed for benzyl ether hydrogenolysis, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic needs.

Catalyst Performance Comparison

The efficacy of catalysts for benzyl ether hydrogenolysis is influenced by numerous factors including the substrate, solvent, temperature, and pressure. Palladium-based catalysts, especially Palladium on Carbon (Pd/C), are the most widely used due to their high activity and selectivity.[1][2] Pearlman's catalyst (Pd(OH)₂/C) often exhibits superior performance for sterically hindered substrates.[2][3] Raney Nickel (Raney-Ni) presents a cost-effective alternative, particularly in multiphase systems.[1] Emerging research into nickel-molybdenum (B8610338) (NiMo) catalysts also indicates promise for efficient and selective debenzylation.[4]

Below is a summary of the performance of various catalysts under different reaction conditions.

CatalystSubstrateSolventTemp. (°C)Pressure (atm)Time (h)Yield (%)ObservationsCite
5% Pd/C (Evonik Noblyst®)Benzyl-protected oligosaccharideTHF:tert-butyl alcohol:PBS (60:10:30)Room Temp.101.5-2 days82-84Lowest levels of aromatic ring saturation compared to other Pd/C sources.[5]
10% Pd/CBenzyl esterTetrahydrofuran (THF)Room Temp.10Not specifiedHighStandard method, can be slow for hindered groups.[2][3]
20% Pd(OH)₂/C (Pearlman's catalyst)Benzyl-protected Mebenoside precursorEthyl Acetate/Methanol (B129727)25Not specified8-1690-98Often more active and selective, especially for hindered substrates.[3]
10% Pd/C with Ammonium (B1175870) FormateN-benzylamineMethanol or DMFRoom Temp.N/A (Transfer Hydrogenation)2-488-96Rapid reaction, avoids the use of hydrogen gas.[2][3]
Raney-NiBenzyl methyl etherIsooctane (B107328)/Aqueous KOH501FastHighEfficient under multiphase conditions where Pd/C is inactive.[6][7]
NiMo-pillared clay (sulfided)Benzyl phenyl etherSolvent-free300206100% conversion (30% Toluene, 30% Phenol)Demonstrates high selectivity for C-O bond cleavage.[4]
NiMo-pillared clay (reduced)Benzyl phenyl etherSolvent-free300206100% conversion (43% Toluene, 14% Phenol)Lower selectivity compared to the sulfided form.[4]

Experimental Protocols

Reproducibility of experimental results is contingent on detailed methodologies. The following are protocols for key experiments cited in this comparison.

Protocol 1: Hydrogenolysis using Pre-treated 5% Pd/C[1][8]

Catalyst Pre-treatment:

  • Suspend 500 mg of 5% Pd/C in a 1 mL mixture of DMF:H₂O (80:20 v/v).

  • Acidify the solution to a pH of 2-3 by adding approximately 200 µL of HCl (37%).

  • Stir the suspension under a hydrogen atmosphere for about 20 minutes.

  • Isolate the catalyst by filtration and use it directly in the hydrogenolysis reaction while still moist.

Hydrogenolysis Reaction:

  • Add the pre-treated catalyst (0.2-0.5 equivalents per benzyl group) to a solution of the benzyl-protected substrate (1 equivalent) dissolved in a solvent system of THF:tert-butyl alcohol:PBS (100 mM, pH 5) (60:10:30, v/v/v).

  • Place the reaction mixture in a high-pressure reactor and pressurize to 10 bar with hydrogen.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through Celite® and remove the solvent in vacuo.

Protocol 2: Transfer Hydrogenolysis using 10% Pd/C and Ammonium Formate[2]

Reaction Setup:

  • Dissolve the N-benzylamine substrate in methanol or DMF in a reaction flask.

  • Add 10% Pd/C catalyst (approximately 1/10th the weight of the substrate).

  • Add 2 to 4 equivalents of ammonium formate.

  • Stir the mixture at room temperature.

Monitoring and Work-up:

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the catalyst off.

  • Concentrate the filtrate to yield the product.

Protocol 3: Multiphase Hydrogenolysis using Raney-Ni[6][7]

Reaction Mixture:

  • In a 25 mL reactor, combine 2.32 mL of a 5% (v/v) isooctane solution of Aliquat 336 (phase transfer agent), 250 mg of wet Raney-Ni catalyst, 7.7 mL of isooctane, 5.5 mL of 2% aqueous KOH, and 50 mg of the benzyl ether substrate.

Reaction Conditions:

  • Stir the mixture at 1000 rpm and heat to 50 °C.

  • Bubble hydrogen gas through the mixture at a rate of approximately 5 mL/min.

Visualizing the Workflow and Reaction Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for benzyl ether hydrogenolysis and the catalytic cycle.

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenolysis Reaction cluster_workup Product Isolation catalyst Select Catalyst (e.g., Pd/C, Raney-Ni) pretreatment Catalyst Pre-treatment (Optional, e.g., for Pd/C) catalyst->pretreatment if required reactor Charge Reactor with Substrate and Catalyst catalyst->reactor substrate Dissolve Benzyl Ether in appropriate solvent substrate->reactor pretreatment->reactor hydrogenation Introduce Hydrogen (Gas or Transfer Agent) reactor->hydrogenation conditions Set Temperature & Pressure hydrogenation->conditions monitoring Monitor Reaction (e.g., TLC, HPLC) conditions->monitoring filtration Filter to Remove Catalyst monitoring->filtration Reaction Complete concentration Solvent Removal (in vacuo) filtration->concentration purification Purification (e.g., Chromatography) concentration->purification product Deprotected Product purification->product

Caption: General experimental workflow for benzyl ether hydrogenolysis.

G catalyst Catalyst (e.g., Pd) adsorbed_H H-Catalyst-H catalyst->adsorbed_H H₂ adsorption H2 H₂ H2->adsorbed_H benzyl_ether R-O-Bn adsorbed_ether R-O-Bn (adsorbed) benzyl_ether->adsorbed_ether cleavage C-O Bond Cleavage adsorbed_H->cleavage adsorbed_ether->cleavage Reaction on catalyst surface product_alcohol R-OH cleavage->product_alcohol Product desorption product_toluene Toluene cleavage->product_toluene product_alcohol->catalyst Catalyst Regeneration product_toluene->catalyst

Caption: Simplified reaction pathway for catalytic hydrogenolysis.

Concluding Remarks

The selection of an appropriate catalyst for benzyl ether hydrogenolysis is a critical decision that significantly influences reaction efficiency, selectivity, and overall cost. Palladium-based catalysts, particularly Pd/C and its combination with Pd(OH)₂/C, are highly effective and widely utilized for this transformation. For substrates susceptible to aromatic ring hydrogenation, meticulous selection of the catalyst and reaction conditions is essential. Raney-Ni provides a viable, cost-effective alternative, especially under multiphase conditions. The ongoing development of novel catalytic systems, such as nickel-based catalysts, continues to offer promising avenues for achieving efficient and selective debenzylation.

References

A Comparative Cost-Effectiveness Analysis of Benzyl Hexyl Ether in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of industrial chemicals, selecting the optimal solvent or fragrance ingredient requires a meticulous evaluation of performance, cost, and safety. This guide provides a detailed cost-effectiveness analysis of benzyl (B1604629) hexyl ether in its primary industrial applications, comparing it with viable alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making.

Benzyl hexyl ether is a versatile organic compound utilized primarily in the fragrance industry as a fixative and fragrance component, particularly in jasmine and gardenia scents for soaps and detergents.[1][2] It also finds application as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is attributed to its ability to dissolve a wide range of substances and its compatibility with various materials.[1]

Comparative Analysis of Physicochemical Properties and Cost

A direct comparison of performance requires an understanding of the fundamental properties and market value of this compound and its alternatives. The following table summarizes key data for this compound, dibenzyl ether, benzyl alcohol, and diethyl phthalate (B1215562), which are often used in similar applications.

PropertyThis compoundDibenzyl EtherBenzyl AlcoholDiethyl Phthalate (DEP)
CAS Number 61103-84-2[1]103-50-4[3]100-51-684-66-2[4]
Molecular Formula C13H20O[1]C14H14O[5]C7H8OC12H14O4[6]
Molecular Weight ( g/mol ) 192.30[7]198.26[3]108.14222.24[6]
Boiling Point (°C) ~262 (est.)[7]298[3]205.3295
Flash Point (°C) >100135[8]93117
Odor Profile Green, fruity, slightly sharp floral[1][2]Faintly floral, almond, fruity[3][8]Mildly aromaticOdorless
Primary Applications Fragrance fixative/ingredient, solvent, chemical intermediate[1]Fragrance fixative/ingredient, solvent, plasticizer[9][10]Fragrance ingredient, solvent, preservativeFragrance fixative, plasticizer, solvent[6][11]
Indicative Price (USD/kg) ~14.40 - 22.80~0.85 - 1.32[3][9]~1.13 - 2.24[12]~1.42 - 1.50[4]

Note: Prices are indicative and subject to market fluctuations and supplier variations. Conversions to USD are based on recent exchange rates where applicable.

Performance Evaluation in Fragrance Formulations

The primary function of this compound in fragrances is to act as a fixative, slowing the evaporation of more volatile scent compounds to enhance the longevity of the fragrance.[2] Its characteristic green and fruity notes also contribute to the overall scent profile, especially in floral compositions like jasmine and gardenia.[1][2]

Alternatives and Their Performance:

  • Dibenzyl Ether: With a higher boiling point and lower price point, dibenzyl ether serves as a cost-effective fixative.[3][9] Its faint floral and fruity aroma can be advantageous in certain formulations.[3][8]

  • Benzyl Alcohol: While having a lower boiling point, benzyl alcohol is a versatile ingredient used as both a fragrance component and a solvent. Its lower cost is a significant factor, though its effectiveness as a fixative may be less pronounced compared to higher molecular weight ethers.[13]

  • Diethyl Phthalate (DEP): DEP is a widely used, low-cost, and odorless fixative.[6][11] Its primary role is to prolong fragrance longevity without imparting its own scent.[11] However, the use of phthalates has been under scrutiny, leading some formulators to seek alternatives.[9]

The selection of a suitable fixative involves a trade-off between cost, desired olfactory contribution, and fixative strength, which is generally correlated with the boiling point and molecular weight of the substance.

Performance as an Industrial Solvent

Ethers are recognized as effective solvents, though their flammability and potential toxicity are considerations.[14] The high boiling point of this compound suggests a lower volatility and evaporation rate, which can be advantageous in applications like coatings and industrial cleaning where longer working times are required.[15][16]

Alternatives and Their Performance:

  • Dibenzyl Ether: Similar to this compound, its high boiling point makes it suitable for high-temperature applications.[9]

  • Benzyl Alcohol: It is a common solvent in paints, lacquers, and epoxy resin coatings.[6]

  • Other High-Boiling Point Solvents: In the broader context of industrial cleaning and coatings, hydrocarbon solvents are often employed.[17][18] The choice of solvent is heavily dependent on the specific material to be dissolved, safety requirements (flash point), and cost.[17]

Due to a lack of publicly available, direct comparative studies on the solvency power (e.g., Kauri-butanol value) of this compound against these alternatives for specific industrial resins or soils, a definitive performance ranking cannot be established. However, based on its chemical structure, it is expected to be an effective solvent for a range of organic materials.

Experimental Protocols

To facilitate a direct and objective comparison of this compound with its alternatives, the following experimental protocols are provided.

Protocol 1: Evaluation of Fragrance Longevity using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantitatively measure and compare the evaporation rate and longevity of a model fragrance when formulated with this compound and its alternatives.

Materials:

  • Model fragrance formulation (e.g., a blend of linalool, benzyl acetate (B1210297), and indole (B1671886) to simulate a jasmine scent).

  • This compound.

  • Dibenzyl ether.

  • Benzyl alcohol.

  • Diethyl phthalate (DEP).

  • Ethanol (perfumery grade).

  • Filter paper strips.

  • Headspace vials.

  • Solid-Phase Microextraction (SPME) fibers.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Preparation of Test Solutions: Prepare five fragrance solutions, each containing 10% of the model fragrance blend in ethanol. To four of these solutions, add 5% of one of the test fixatives (this compound, dibenzyl ether, benzyl alcohol, DEP). The fifth solution will serve as the control.

  • Sample Application: Apply a precise volume (e.g., 100 µL) of each test solution to a separate filter paper strip and place it inside a headspace vial.

  • Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 12 hours), expose an SPME fiber to the headspace of each vial for a fixed duration (e.g., 15 minutes) to capture the volatile organic compounds.[19]

  • GC-MS Analysis: Immediately after sampling, introduce the SPME fiber into the GC-MS injector port for desorption and analysis.[19] The GC method should be optimized to separate the individual fragrance components. The mass spectrometer will be used to identify and quantify each component based on its mass spectrum and peak area.

  • Data Analysis: For each fragrance component, plot its peak area against time for each of the five test formulations. A slower decay in the peak area over time indicates a more effective fixative. The overall fragrance longevity can be determined by the time at which key fragrance components are no longer detectable.

Protocol 2: Determination of Solvency Power using the Kauri-Butanol (KB) Value

Objective: To compare the solvency power of this compound and its alternatives for non-polar substances.

Materials:

  • This compound.

  • Dibenzyl ether.

  • Benzyl alcohol.

  • Standard Kauri-butanol solution.

  • Toluene.

  • Burette, flask, and light source as per ASTM D1133 standard.

Methodology:

  • Standardization: Follow the ASTM D1133 standard procedure. Titrate a standard Kauri resin solution in butanol with the solvent being tested.

  • Titration: Add the test solvent from a burette to a measured volume of the Kauri-butanol solution in a flask until the solution becomes cloudy to a defined point (when printed text viewed through the solution becomes illegible).

  • Calculation: The KB value is calculated based on the volume of the solvent required to reach the cloud point. A higher KB value indicates greater solvency power for hydrocarbon resins.

  • Comparison: Compare the calculated KB values for this compound, dibenzyl ether, and benzyl alcohol.

Protocol 3: Synthesis of this compound via Williamson Ether Synthesis

Objective: To provide a representative laboratory-scale synthesis method for this compound.

Materials:

  • Benzyl bromide.

  • Hexan-1-ol.

  • Sodium hydride (NaH) or another strong base.

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent.

  • Diethyl ether.

  • Saturated aqueous ammonium (B1175870) chloride solution.

  • Brine.

  • Anhydrous magnesium sulfate.

  • Standard laboratory glassware for reactions under an inert atmosphere.

Methodology:

  • Deprotonation of Alcohol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve hexan-1-ol in anhydrous DMF. Cool the solution in an ice bath and slowly add sodium hydride in portions. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium hexoxide.

  • Nucleophilic Substitution: To the solution of sodium hexoxide, add benzyl bromide dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound. The yield can be calculated based on the amount of the limiting reagent.

Visualization of the Solvent Selection Process

The decision-making process for selecting a solvent or fixative in fragrance formulation is multifactorial. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Fragrance Type, Product Base) performance Performance Evaluation start->performance cost Cost Analysis start->cost safety Safety & Regulatory Assessment start->safety sub_perf1 Fixative Efficacy (Longevity, Evaporation Rate) performance->sub_perf1 sub_perf2 Olfactory Contribution (Odor Profile) performance->sub_perf2 sub_perf3 Solubility & Stability in Formulation performance->sub_perf3 sub_cost1 Price per Unit Mass (e.g., USD/kg) cost->sub_cost1 sub_cost2 Required Concentration (Use Level) cost->sub_cost2 sub_cost3 Impact on Total Formulation Cost cost->sub_cost3 sub_safety1 Toxicological Profile (e.g., Skin Sensitization) safety->sub_safety1 sub_safety2 Environmental Impact (Biodegradability) safety->sub_safety2 sub_safety3 Regulatory Compliance (e.g., IFRA, REACH) safety->sub_safety3 decision Select Optimal Solvent/Fixative sub_perf1->decision sub_perf2->decision sub_perf3->decision sub_cost1->decision sub_cost2->decision sub_cost3->decision sub_safety1->decision sub_safety2->decision sub_safety3->decision

Caption: Workflow for Fragrance Solvent/Fixative Selection.

References

A Comparative Environmental Impact Assessment of Benzyl Hexyl Ether and Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent in research and pharmaceutical development extends beyond its physical and chemical properties; its environmental impact is a critical consideration for sustainable laboratory practices. This guide provides a comparative environmental assessment of benzyl (B1604629) hexyl ether against a range of common laboratory solvents. The evaluation is based on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential, supported by standardized experimental data and predictive models.

Data Presentation

SolventChemical FormulaAquatic Toxicity (Daphnia magna, 48h EC50)Biodegradability (OECD 301D)Bioaccumulation (BCF)
Benzyl Hexyl Ether C₁₃H₂₀OVery toxic to aquatic life [1]Not readily biodegradable (Predicted)Moderate potential to bioaccumulate (Predicted)
EthanolC₂H₅OHLow toxicityReadily biodegradable[2]Low potential to bioaccumulate
IsopropanolC₃H₈OLow toxicity[2]Readily biodegradable[2]Low potential to bioaccumulate[2][3]
Ethyl AcetateC₄H₈O₂Low toxicity[4]Readily biodegradable[4]Low potential to bioaccumulate
HeptaneC₇H₁₆Very toxic to aquatic life [5]Readily biodegradable[5]Moderate potential to bioaccumulate[5]
TolueneC₇H₈Moderate toxicityReadily biodegradableLow potential to bioaccumulate
DichloromethaneCH₂Cl₂Low toxicity[6]Not readily biodegradableLow potential to bioaccumulate[6]

EC50: The concentration of a substance that causes a specific effect (in this case, immobilization) in 50% of the test population. BCF: Bioconcentration Factor, the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment.

Experimental Protocols

The data presented in this guide is based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These protocols are designed to ensure data quality and comparability.

Aquatic Toxicity: OECD 202, Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.[7][8][9][10][11]

  • Principle: Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[7][9][10]

  • Methodology: The test is typically conducted in a static system, where the daphnids are exposed to the test substance in water without renewal of the test solution.[9] At least five concentrations of the test substance are used, along with a control group.[7][10] The number of immobilized daphnids is observed at 24 and 48 hours.[7][8][9] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[7][9]

  • Endpoint: The primary endpoint is the EC50 value at 48 hours, which is the concentration estimated to immobilize 50% of the daphnids.[9]

Biodegradability: OECD 301 D, Closed Bottle Test

This test evaluates the ready biodegradability of a substance by microorganisms in an aerobic aqueous medium.[12][13][14][15]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (from sources like sewage treatment plant effluent) and kept in a completely filled, stoppered bottle in the dark at a constant temperature.[12][15]

  • Methodology: The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over a 28-day period.[12] The amount of oxygen consumed by the microorganisms to break down the test substance is compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).[12]

  • Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[14]

Bioaccumulation: OECD 305, Bioconcentration: Flow-Through Fish Test

This guideline is used to determine the potential for a chemical to accumulate in fish from the surrounding water.[1][16][17][18][19]

  • Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (elimination) phase.[1][16][18]

  • Methodology: During the uptake phase, fish are exposed to the test substance at a constant concentration in a flow-through system.[16] The concentration of the substance in the fish tissue is measured at regular intervals. After the exposure period, the fish are transferred to a clean water environment for the depuration phase, and the concentration of the substance in the fish is again measured over time.[1][16][18]

  • Endpoint: The primary endpoint is the Bioconcentration Factor (BCF), which is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.[16]

Mandatory Visualization

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Experimental Testing / Prediction cluster_2 Phase 3: Impact Assessment & Comparison Solvent_Identification Identify Solvent and Alternatives Physicochemical_Properties Gather Physicochemical Data (e.g., solubility, vapor pressure) Solvent_Identification->Physicochemical_Properties Environmental_Data_Mining Search for Existing Environmental Data (Toxicity, Biodegradability, Bioaccumulation) Physicochemical_Properties->Environmental_Data_Mining Aquatic_Toxicity_Test Aquatic Toxicity Testing (OECD 202) Environmental_Data_Mining->Aquatic_Toxicity_Test Data Gap Biodegradability_Test Biodegradability Testing (OECD 301D) Environmental_Data_Mining->Biodegradability_Test Data Gap Bioaccumulation_Test Bioaccumulation Testing (OECD 305) Environmental_Data_Mining->Bioaccumulation_Test Data Gap QSAR_Prediction QSAR Modeling for Data Gaps Environmental_Data_Mining->QSAR_Prediction Data Gap Data_Analysis Analyze and Compare Data Aquatic_Toxicity_Test->Data_Analysis Biodegradability_Test->Data_Analysis Bioaccumulation_Test->Data_Analysis QSAR_Prediction->Data_Analysis Comparative_Table Summarize in Comparative Table Data_Analysis->Comparative_Table Conclusion Draw Conclusions on Environmental Profile Comparative_Table->Conclusion

Caption: Workflow for Comparative Environmental Impact Assessment of Solvents.

References

A Comparative Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Among the plethora of options for the protection of hydroxyl groups, benzyl (B1604629) (Bn) ethers hold a prominent position due to their general robustness. This guide provides a comprehensive comparison of orthogonal protecting group strategies centered around the benzyl ether, offering a comparative analysis of its performance against common alternatives, supported by experimental data and detailed protocols.

The Principle of Orthogonal Protection

Orthogonal protecting groups are classes of temporary modifying groups that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others.[1] This strategy is fundamental in the synthesis of complex molecules with multiple reactive sites, such as oligosaccharides, peptides, and natural products. A well-designed orthogonal protection scheme enables a logical and efficient synthetic route.

Orthogonal_Protection Molecule Polyfunctional Molecule (e.g., Diol) P1_OH Protected Diol (PG1-O-R-O-PG2) Molecule->P1_OH Protection Mono_Deprotected_1 Mono-alcohol 1 (HO-R-O-PG2) P1_OH->Mono_Deprotected_1 Selective Deprotection 1 (Reagent A) Mono_Deprotected_2 Mono-alcohol 2 (PG1-O-R-OH) P1_OH->Mono_Deprotected_2 Selective Deprotection 2 (Reagent B) Final_Product_1 Modified Product 1 Mono_Deprotected_1->Final_Product_1 Further Reaction Final_Product_2 Modified Product 2 Mono_Deprotected_2->Final_Product_2 Further Reaction

Caption: Orthogonal protection allows selective removal of protecting groups.

Benzyl Ethers: A Robust Choice for Hydroxyl Protection

Benzyl ethers are favored for their high stability across a wide range of acidic and basic conditions, making them reliable protecting groups during various synthetic transformations.[2] Their removal, typically achieved through hydrogenolysis, provides a distinct deprotection strategy that is often orthogonal to many other common protecting groups.

Performance Comparison of Benzyl Ethers and Alternatives

The following tables summarize the stability and deprotection conditions for benzyl ethers in comparison to other widely used alcohol protecting groups, such as silyl (B83357) ethers and acetals. This data is crucial for designing effective orthogonal protection strategies.

Table 1: Stability of Common Alcohol Protecting Groups under Various Deprotection Conditions

Protecting GroupDeprotection ConditionBenzyl (Bn) Ethertert-Butyldimethylsilyl (TBS) EtherMethoxymethyl (MOM) Etherp-Methoxybenzyl (PMB) Ether
Hydrogenolysis H₂, Pd/CLabileStableStableLabile
Fluoride-mediated TBAFStableLabileStableStable
Mild Acid AcOH/H₂OStableLabileLabileStable
Oxidative (DDQ) DDQStable (slow)Labile[3]StableLabile[4]

Table 2: Quantitative Data on Selective Deprotection

Substrate (Starting Material)Reaction ConditionDesired ProductYield (%)Reference
Benzyl and TBS ether protected diolTBAF, THF, rt, 2hBenzyl ether protected alcohol>95%[5]
Benzyl and MOM ether protected diolH₂, Pd/C, EtOH, rtMOM ether protected alcoholHighGeneral Knowledge
Benzyl and PMB ether protected diolDDQ, CH₂Cl₂/H₂O, rtBenzyl ether protected alcoholHigh[4]
Benzyl ester and Benzyl etherNiCl₂·6H₂O, NaBH₄, MeOH, rtBenzyl etherHigh[6]
Trityl and Benzyl ether protected diolFormic Acid, rtBenzyl ether protected alcoholHigh[1]

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below to facilitate their application in a laboratory setting.

Protocol 1: Protection of a Primary Alcohol with Benzyl Ether

This procedure describes a standard benzylation using benzyl bromide and sodium hydride.

Materials:

  • Alcohol (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (BnBr, 1.2 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Transfer Hydrogenation

This method offers a milder alternative to traditional hydrogenolysis using hydrogen gas.

Materials:

  • Benzyl-protected alcohol (1.0 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C, ~10 mol%)

  • Formic acid (HCOOH) or Ammonium formate (B1220265) (HCOONH₄) (excess)

Procedure:

  • Dissolve the benzyl-protected alcohol in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • To the stirred suspension, add formic acid or ammonium formate.[7][8]

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., EtOAc) and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, perform an aqueous workup and purify the crude product by flash column chromatography.

Deprotection_Workflow Start Dissolve Benzyl-Protected Substrate in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Add_H_Source Add Hydrogen Donor (e.g., Formic Acid) Add_Catalyst->Add_H_Source Reaction Stir at Room Temperature (Monitor by TLC) Add_H_Source->Reaction Filter Filter through Celite® to Remove Catalyst Reaction->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify

Caption: Workflow for catalytic transfer hydrogenation.

Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ

This protocol allows for the selective removal of a PMB group in the presence of a simple benzyl ether.[4]

Materials:

  • PMB-protected alcohol (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1-1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and a small amount of H₂O (e.g., 18:1 v/v) in a round-bottom flask.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is often insoluble and can be largely removed by filtration before chromatography.

Conclusion

The benzyl ether protecting group, with its inherent stability and distinct deprotection methods, serves as a cornerstone in orthogonal synthetic strategies. By understanding its compatibility with other common protecting groups such as silyl ethers and acetals, researchers can devise more efficient and elegant synthetic routes. The selective removal of the closely related p-methoxybenzyl ether further expands the strategic possibilities. The provided data and protocols offer a practical guide for the implementation of these powerful techniques in the synthesis of complex molecules.

References

Safety Operating Guide

Proper Disposal of Benzyl Hexyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of benzyl (B1604629) hexyl ether, a compound recognized for its environmental hazards.

Benzyl hexyl ether is classified as hazardous, specifically being very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate environmental contamination and ensure laboratory safety. The primary directive for its disposal is to utilize an approved waste disposal plant.

Key Safety and Handling Information

Immediate Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or polyvinyl alcohol are often recommended for ethers), safety goggles, and a lab coat.[3]

  • Avoid inhalation of vapors and contact with skin and eyes.[2][4]

  • Keep away from heat, sparks, and open flames.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from various sources.

PropertyValueSource
Molecular Formula C13H20O[1][5][6]
Molecular Weight 192.30 g/mol [1][5]
CAS Number 61103-84-2[5][6]
Estimated Boiling Point 262°C[5]
Estimated Vapor Pressure 0.0087 hPa @ 20°C[5]
Water Solubility 0.09 g/L @ 25°C[5]
GHS Hazard Codes H400, H410[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for disposal by a licensed waste management contractor.

1. Waste Collection:

  • Container Selection: Use a dedicated, properly labeled, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container must have a secure, leak-proof screw cap.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic to Aquatic Life")

    • The date of accumulation (when the first drop of waste is added)

    • The name of the principal investigator and the laboratory location.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes must be kept separate to prevent dangerous reactions.[7] this compound, as an ether, should be segregated from strong oxidizing agents and acids.

2. Waste Storage in the Laboratory:

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[7]

  • Storage Location: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be away from sinks, floor drains, and sources of ignition.[9] The SAA must be clearly marked.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[7]

3. Peroxide Formation Management:

  • Dating: Upon receiving and opening a container of this compound, write the date on the container.

  • Testing: If the container has been open for an extended period (typically 6-12 months for peroxide-forming ethers), it is advisable to test for the presence of peroxides before disposal.[3] Consult your institution's EHS for specific procedures on peroxide testing. Do not attempt to open a container with visible crystals or discoloration around the cap, as this may indicate dangerous levels of explosive peroxides. In such cases, contact your EHS office immediately.[3]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not transport hazardous waste yourself.

  • Provide Information: Be prepared to provide the EHS office with all the information from the hazardous waste label.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Laboratory Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select & Label Compatible Waste Container ppe->container collect Collect Waste in Designated Container container->collect saa Store in Secondary Containment in SAA collect->saa peroxide_check Monitor for Peroxide Formation (Date & Test if Necessary) saa->peroxide_check full Container Full or Time Limit Reached? peroxide_check->full full->saa No ehs Contact EHS for Pickup full->ehs Yes disposal Professional Disposal by Approved Waste Vendor ehs->disposal

References

Essential Safety and Operational Guide for Handling Benzyl Hexyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Benzyl hexyl ether was not located. The following information is synthesized from SDSs for analogous compounds, including Benzyl ethyl ether and Dibenzyl ether, and should be used as a precautionary guide.[1] Always consult your institution's safety officer and perform a thorough risk assessment before handling any chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and data are designed to ensure safe handling, operation, and disposal.

Key Safety and Physical Data

The following table summarizes crucial safety and physical data extrapolated from similar ether compounds. These values should be considered estimates for this compound and used for initial safety planning.

PropertyValueCitation(s)
Appearance Assumed to be a clear, colorless liquid.
Molecular Formula C13H20O[2][3]
Molecular Weight 192.30 g/mol [2][3]
Boiling Point ~262 °C (estimated)[3]
Flash Point ~135 °C (for Benzyl ether)[4]
Hazards May cause skin, eye, and respiratory tract irritation.[4][5][6] Very toxic to aquatic life with long-lasting effects.[2]
Incompatibilities Strong oxidizing agents.[4]
Hazardous Decomposition Carbon monoxide and carbon dioxide upon combustion.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling ethers. The following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1][4] A face shield worn over safety goggles is recommended when there is a risk of splashing.[1][7]

  • Hand Protection: Chemically resistant gloves are essential.[8][9] Nitrile gloves offer good initial protection, but for prolonged contact or in the case of a spill, more robust gloves such as Viton™ or polyvinyl alcohol (PVA) should be considered.[1] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[9]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[1] Long pants and closed-toe shoes are required to ensure no skin is exposed.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[9]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Handle this compound exclusively within the chemical fume hood.[6]

    • Avoid contact with skin, eyes, and clothing.[4][5][8]

    • Avoid inhaling vapors or mists.[5][9]

    • Keep the container tightly closed when not in use.[4][5][8]

    • Use spark-proof tools and avoid sources of ignition as ethers can form explosive peroxides.[8]

    • Ground and bond containers when transferring material to prevent static discharge.[6]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[8][9]

    • Remove all sources of ignition.[8]

    • Ventilate the area.[4]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]

    • Collect the absorbed material into a suitable, closed container for disposal.[5][9]

    • Clean the spill area thoroughly.

Disposal Plan

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).[4][5]

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible substances.[5][8]

  • Disposal Method:

    • Do not dispose of this compound down the drain or in regular trash.[8][9]

    • Arrange for disposal by a licensed professional waste disposal service.[9]

    • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill if permissible.[8]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Verify Fume Hood, Eyewash & Safety Shower prep2 Assemble Equipment & Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Start Experiment handle2 Avoid Contact & Inhalation handle1->handle2 spill1 Evacuate & Ventilate handle1->spill1 If Spill Occurs handle3 Keep Container Closed handle2->handle3 handle4 Use Spark-Proof Tools handle3->handle4 disp1 Characterize Waste handle4->disp1 End of Experiment spill2 Remove Ignition Sources spill1->spill2 spill3 Absorb with Inert Material spill2->spill3 spill4 Collect in Waste Container spill3->spill4 disp2 Collect in Labeled Container disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: A flowchart outlining the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.